Product packaging for Tabimorelin(Cat. No.:CAS No. 193079-69-5)

Tabimorelin

Cat. No.: B1681871
CAS No.: 193079-69-5
M. Wt: 528.7 g/mol
InChI Key: WURGZWOTGMLDJP-ZCYANPAGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

TABIMORELIN is a small molecule drug with a maximum clinical trial phase of II.
a growth hormone secretagogue;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H40N4O3 B1681871 Tabimorelin CAS No. 193079-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N4O3/c1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23/h6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38)/b16-11+/t27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURGZWOTGMLDJP-ZCYANPAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C/C=C/C(=O)N(C)[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)[C@H](CC3=CC=CC=C3)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027158
Record name Tabimorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193079-69-5
Record name Tabimorelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193079-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tabimorelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193079695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tabimorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TABIMORELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L51CBE03KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Tabimorelin

Abstract

This compound (development code NN-703) is a potent, orally-active, non-peptidic small molecule that functions as an agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] Developed as one of the first-generation growth hormone (GH) secretagogues, it mimics the action of the endogenous ligand ghrelin to stimulate the release of growth hormone from the anterior pituitary.[1][3] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative pharmacological data, detailed experimental methodologies, and visual diagrams of its core signaling pathways and associated experimental workflows.

Core Mechanism of Action

This compound exerts its primary pharmacological effect by binding to and activating the Growth Hormone Secretagogue Receptor Type 1a (GHS-R1a), a G-protein coupled receptor (GPCR).[2][3] The endogenous ligand for this receptor is ghrelin.[4] GHS-R1a is predominantly expressed on somatotroph cells in the anterior pituitary gland and in the hypothalamus, which are key sites for regulating GH secretion.[4]

Upon binding, this compound induces a conformational change in the GHS-R1a, leading to the activation of the Gq/11 protein subunit. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][5][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6][7] The resulting transient increase in cytosolic Ca2+ concentration is the critical signal that drives the fusion of GH-containing vesicles with the plasma membrane, leading to the secretion of Growth Hormone into the bloodstream.[6]

Beyond its primary action, this compound also exhibits a significant secondary mechanism as a mechanism-based inhibitor of the cytochrome P450 enzyme CYP3A4.[8] This interaction is important for understanding its pharmacokinetic profile and potential for drug-drug interactions.[8]

Signaling Pathway Diagram

Tabimorelin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response TBM This compound GHSR GHS-R1a TBM->GHSR Binds & Activates Gq Gq/11 GHSR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca_ER Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_ER Stimulates Release Ca_ion Intracellular Ca2+ (Increased) Ca_ER->Ca_ion Releases GH_Vesicle GH Vesicle Fusion Ca_ion->GH_Vesicle Triggers GH_Release Growth Hormone Release GH_Vesicle->GH_Release

Caption: this compound-induced GHS-R1a signaling cascade leading to GH release.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining this compound's activity and pharmacokinetic profile, compiled from various in vitro and in vivo studies.

Table 1: Receptor Binding and Functional Potency
ParameterSpecies/SystemValueReference(s)
Ki (Binding Affinity) Human GHS-R1a (recombinant)50 nM[3]
EC50 (GH Release) Rat Pituitary Cells2.7 nM[3]
EC50 (GH Release) Rat Pituitary Cells18 nM[4]
ED50 (GH Release) Swine (in vivo, i.v.)155 nmol/kg[2][5]
Efficacy (Peak GH) Swine (in vivo, i.v.)91 ± 7 ng/mL[2][5]
Table 2: Pharmacokinetic and Metabolic Parameters
ParameterSpeciesValueReference(s)
Oral Bioavailability Beagle Dog30%[2][5]
Plasma Half-life (t½) Beagle Dog4.1 ± 0.4 hours[2][5]
Metabolism Human, Rat13 metabolites identified (in vivo)[9]
CYP Inhibition Human Liver MicrosomesMechanism-based inhibitor of CYP3A4[8]
Table 3: Clinical Response Data
ParameterPopulationDoseResultReference(s)
Peak GH Response GH-Deficient Adults1.5 - 3 mg/kg (oral)11% of patients achieved peak GH ≥ 5 µg/L[10]
IGF-I Levels GH-Deficient Adults1.5 - 3 mg/kg (oral, 1 week)No significant change[10]
IGFBP-3 Levels GH-Deficient Adults1.5 - 3 mg/kg (oral, 1 week)Significantly increased vs. placebo[10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation of pharmacological data and for designing future studies.

In Vitro Receptor Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the human GHS-R1a.

  • Cell Line: Baby Hamster Kidney (BHK) cells stably transfected to express the human GHS-R1a.[2][5]

  • Radioligand: [³⁵S]-MK-677, a known high-affinity GHS-R1a ligand.[2][5]

  • Procedure:

    • Cell membranes are prepared from the transfected BHK cells.

    • A fixed concentration of [³⁵S]-MK-677 is incubated with the cell membranes.

    • Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

    • The mixture is incubated to reach equilibrium.

    • Bound and free radioligand are separated via filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³⁵S]-MK-677 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Prepare Membranes from BHK cells (expressing hGHS-R1a) step1 Incubate Membranes with: 1. Fixed [³⁵S]-MK-677 2. Varying [this compound] start->step1 step2 Separate Bound & Free Ligand (Filtration) step1->step2 step3 Quantify Bound Radioactivity (Scintillation Counting) step2->step3 step4 Calculate IC50 and Ki (Cheng-Prusoff) step3->step4 end Determine Binding Affinity step4->end

Caption: Workflow for the in vitro competitive receptor binding assay.

In Vitro GH Release Assay

This functional assay measures the potency (EC50) of this compound in stimulating GH secretion from primary pituitary cells.

  • Source: Primary pituitary cells harvested from rats.[2][5]

  • Procedure:

    • Pituitary glands are removed from rats and enzymatically dissociated to create a single-cell suspension.

    • Cells are cultured for a period to allow recovery.

    • The culture medium is replaced with a test buffer containing increasing concentrations of this compound.

    • Control wells include buffer alone (basal release) and a known GHS-R antagonist to confirm receptor-mediated action.

    • Cells are incubated for a defined period (e.g., 1-2 hours).

    • The supernatant (culture medium) is collected from each well.

  • Quantification: The concentration of GH in the supernatant is measured using a specific immunoassay (e.g., ELISA).

  • Data Analysis: A dose-response curve is generated by plotting GH concentration against the log of this compound concentration. The EC50 value, the concentration that produces 50% of the maximal response, is calculated from this curve.

In Vivo Pharmacokinetic Study in Beagle Dogs

This protocol assesses key pharmacokinetic parameters like oral bioavailability and plasma half-life.

  • Subjects: Male Beagle dogs.[2][5]

  • Procedure:

    • Intravenous (IV) Dosing: A cohort of dogs receives a single IV bolus of this compound (e.g., 1 µmol/kg). Blood samples are collected at multiple time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 360 minutes post-dose).[2]

    • Oral (PO) Dosing: A separate cohort (or the same dogs after a washout period) receives a single oral dose via gavage (e.g., 20 µmol/kg). Blood samples are collected at similar time intervals.[2]

    • Plasma is separated from blood samples by centrifugation.

  • Analysis:

    • The concentration of this compound in plasma samples is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • Pharmacokinetic parameters are calculated from the plasma concentration-time profiles. The Area Under the Curve (AUC) is calculated for both IV and oral routes.

  • Bioavailability Calculation: Oral Bioavailability (F%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100. The plasma half-life (t½) is determined from the terminal elimination phase of the IV concentration curve.

PK_Study_Workflow cluster_iv IV Cohort cluster_po Oral Cohort iv_dose Administer IV Dose (e.g., 1 µmol/kg) iv_sample Serial Blood Sampling iv_dose->iv_sample analyze Quantify Plasma [this compound] (LC-MS/MS) iv_sample->analyze po_dose Administer Oral Dose (e.g., 20 µmol/kg) po_sample Serial Blood Sampling po_dose->po_sample po_sample->analyze calculate Calculate PK Parameters (AUC, t½, F%) analyze->calculate result Determine Bioavailability & Half-Life calculate->result

Caption: Workflow for the in vivo pharmacokinetic study in beagle dogs.

References

A Deep Dive into Growth Hormone Secretagogue Receptor (GHSR) Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in a wide array of physiological processes. Its endogenous ligand, ghrelin, often termed the "hunger hormone," is a key regulator of appetite, energy balance, and growth hormone (GH) release.[1] GHSR agonists, which mimic the action of ghrelin, are a class of compounds with significant therapeutic potential for conditions ranging from cachexia and growth hormone deficiencies to metabolic disorders.[1][2] This technical guide provides an in-depth overview of GHSR agonists, focusing on their mechanism of action, signaling pathways, and the experimental protocols used for their characterization.

Mechanism of Action

GHSR is predominantly expressed in the hypothalamus and pituitary gland.[1] Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of intracellular G proteins and the initiation of downstream signaling cascades.[1] While the primary signaling pathway involves the Gαq/11 protein, GHSR can also couple to other G proteins, such as Gαi/o and Gα12/13, and can signal through β-arrestin pathways, highlighting the complexity of its signaling profile.[3][4]

Signaling Pathways

The activation of GHSR triggers a complex network of intracellular signaling pathways. The canonical pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), a key event in GH release from the pituitary.[3][5]

Beyond the canonical Gαq/11 pathway, GHSR activation can also lead to:

  • β-Arrestin Recruitment: This pathway can mediate distinct physiological effects and is also involved in receptor desensitization and internalization.[3][6] Some agonists may show bias towards either G protein-mediated or β-arrestin-mediated signaling, a concept known as biased agonism.[6][7]

  • Activation of other G proteins: Coupling to Gαi/o can modulate adenylyl cyclase activity, while Gα12/13 activation can influence the RhoA/ROCK pathway, which is involved in cellular processes like actin cytoskeleton remodeling.[3][6]

Signaling Pathway Diagrams

GHSR_Signaling Agonist Agonist GHSR GHSR Agonist->GHSR Binds to Gq Gq GHSR->Gq Activates GRK GRK GHSR->GRK Phosphorylation by PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca_Release IP3->Ca_Release Stimulates PKC PKC DAG->PKC BetaArrestin BetaArrestin GRK->BetaArrestin Recruits BetaArrestin->GHSR Internalization Internalization BetaArrestin->Internalization ERK ERK BetaArrestin->ERK

Quantitative Data on GHSR Agonists

The pharmacological properties of GHSR agonists are typically characterized by their potency (EC50 or Ki) and efficacy (Emax). The following table summarizes in vitro data for selected GHSR agonists.

CompoundAssay TypeSpeciesEC50 (nM)Ki (nM)Reference
GhrelinCalcium Mobilization (FLIPR)Human0.67-[8]
GhrelinReceptor BindingHuman-0.58[8]
AnamorelinCalcium Mobilization (FLIPR)Human0.74-[8]
AnamorelinReceptor BindingHuman-0.70[8]
Ibutamoren (MK-0677)Calcium MobilizationHumanVaries-[9]

Note: EC50 and Ki values can vary depending on the specific cell line and experimental conditions used.

Experimental Protocols

The characterization of GHSR agonists involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the GHSR.

Objective: To measure the displacement of a radiolabeled ligand from the GHSR by a non-radiolabeled test compound.

Materials:

  • Cell membranes expressing GHSR

  • Radioligand (e.g., [125I]-His9-ghrelin)

  • Test compound (GHSR agonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[10]

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing GHSR in a lysis buffer and pellet the membranes by centrifugation.[10] Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[11]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[10]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[10]

  • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.[10]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare GHSR-expressing cell membranes start->prep setup Set up 96-well plate: - Membranes - Radioligand - Test Compound (serial dilutions) prep->setup incubate Incubate to reach equilibrium setup->incubate filter Vacuum filtration to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash dry Dry filters wash->dry count Add scintillant and count radioactivity dry->count analyze Analyze data: - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following GHSR activation by an agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of a GHSR agonist in stimulating calcium release.

Materials:

  • HEK293 cells stably expressing GHSR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound (GHSR agonist)

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)[12]

Protocol:

  • Cell Culture: Seed HEK293-GHSR cells into a 96-well black-walled, clear-bottom plate and culture overnight.[13]

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the cells to take up the dye.[13]

  • Compound Addition: Prepare a plate with serial dilutions of the test compound. Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Measurement: The instrument will add the test compound to the cells and immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.

Calcium_Mobilization_Workflow start Start seed Seed GHSR-expressing cells in a 96-well plate start->seed culture Culture overnight seed->culture load_dye Load cells with a calcium-sensitive dye culture->load_dye incubate_dye Incubate to allow dye uptake load_dye->incubate_dye prepare_compound Prepare serial dilutions of the test compound incubate_dye->prepare_compound read_fluorescence Use a kinetic plate reader to add compound and measure fluorescence prepare_compound->read_fluorescence analyze Analyze data: - Generate dose-response curve - Determine EC50 and Emax read_fluorescence->analyze end End analyze->end

In Vivo Food Intake Studies

These studies are crucial for evaluating the orexigenic (appetite-stimulating) effects of GHSR agonists in animal models.

Objective: To measure the effect of a GHSR agonist on food consumption in rodents.

Materials:

  • Rodents (e.g., mice or rats)

  • Test compound (GHSR agonist)

  • Vehicle control (e.g., saline)

  • Standard rodent chow

  • Metabolic cages or system for monitoring food intake

  • Animal balance

Protocol:

  • Acclimation: Individually house the animals and acclimate them to the experimental conditions, including any handling and injection procedures.

  • Dosing: Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal, oral gavage). Doses are often determined from prior pharmacokinetic and pharmacodynamic studies.

  • Food Presentation: Provide a pre-weighed amount of food to the animals immediately after dosing.

  • Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food and any spillage.[14]

  • Data Analysis: Compare the cumulative food intake between the agonist-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Food_Intake_Workflow start Start acclimate Acclimate animals to individual housing and handling start->acclimate fasting Optional: Fasting period prior to experiment acclimate->fasting dosing Administer GHSR agonist or vehicle control fasting->dosing food Provide pre-weighed amount of food dosing->food measure Measure food consumption at set time points food->measure analyze Statistically compare food intake between treatment groups measure->analyze end End analyze->end

Conclusion

GHSR agonists represent a promising class of therapeutic agents with diverse potential applications. A thorough understanding of their complex signaling mechanisms and a rigorous approach to their pharmacological characterization are essential for the successful development of novel drugs targeting this receptor. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

Tabimorelin: A Technical Guide to its Stimulation of Growth Hormone Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabimorelin (also known as NN-703) is a potent, orally-active, non-peptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] It mimics the action of the endogenous ligand ghrelin, stimulating the release of growth hormone (GH) from the pituitary gland.[1][2] This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its activity. The information presented is intended to support further research and development of growth hormone secretagogues.

Introduction

Growth hormone (GH) plays a crucial role in regulating somatic growth, metabolism, and body composition. Its pulsatile secretion from the anterior pituitary is primarily regulated by the interplay of hypothalamic growth hormone-releasing hormone (GHRH) and somatostatin. The discovery of the ghrelin receptor (GHSR) and its endogenous ligand, ghrelin, unveiled a third pathway for stimulating GH secretion. Ghrelin, produced predominantly in the stomach, acts on the hypothalamus and pituitary to induce a potent release of GH.

This compound was developed as a small molecule mimetic of ghrelin, offering the advantage of oral bioavailability.[1][2] It has been investigated for its potential therapeutic application in growth hormone deficiency (GHD).[3] This document summarizes the key technical data and experimental protocols related to this compound's function as a GH secretagogue.

Mechanism of Action

This compound exerts its biological effects by binding to and activating the growth hormone secretagogue receptor 1a (GHSR1a), a G-protein coupled receptor. This activation in the pituitary and hypothalamus leads to the stimulation of GH release.[1][4]

Signaling Pathway

The binding of this compound to GHSR1a is believed to initiate a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium is a key trigger for the exocytosis of GH-containing secretory granules from somatotrophs in the anterior pituitary.

GHSR_Signaling_Pathway This compound-Induced GHSR Signaling Pathway This compound This compound GHSR GHSR1a This compound->GHSR Binds to Gq11 Gq/11 GHSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC GH_Vesicle GH Secretory Vesicle Ca_release->GH_Vesicle Triggers Fusion GH_Release Growth Hormone Release GH_Vesicle->GH_Release Exocytosis

This compound-Induced GHSR Signaling Pathway

Quantitative Data

In Vitro Potency and Efficacy

The potency and efficacy of this compound in stimulating GH release have been characterized in primary rat pituitary cell cultures.

ParameterValueCell TypeAssayReference
Potency (EC50) Similar to GHRP-6Rat Pituitary CellsGH Release Assay[4]
Efficacy (Emax) Similar to GHRP-6Rat Pituitary CellsGH Release Assay[4]

Note: Specific EC50 and Emax values were not explicitly stated in the reviewed literature, but were reported to be comparable to GHRP-6.

Receptor Binding Affinity

This compound's affinity for the human GHSR1a has been determined through radioligand binding assays.

ParameterValueRadioligandCell LineReference
Binding Affinity (Ki) Lower than GHRP-6 and MK-677[35S]MK-677BHK cells expressing hGHSR1a[1][4]

Note: A precise numerical Ki value was not provided in the available literature, but its affinity was noted to be lower than other common GH secretagogues.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in several animal models and in human clinical trials.

Table 3.3.1: In Vivo GH Release in Animal Models

SpeciesRoute of AdministrationDosePeak GH ResponseReference
SwineIntravenous155 ± 23 nmol/kg (ED50)91 ± 7 ng/mL (Emax)[1][4]
Beagle DogsOral20 µmol/kg35-fold increase in peak GH[1][4]
Beagle DogsIntravenous1 µmol/kg38.5 ± 19.6 ng/mL[4]

Table 3.3.2: Clinical Trial Data in Adults with GHD

ParameterTreatment Group (this compound)Placebo GroupP-valueReference
Dosing Regimen 3 mg/kg initial & final dose; 1.5 mg/kg/day for 6 days--[5]
Responders (Peak GH ≥ 5 µg/L) 11% (9 out of 83 patients)0% (0 out of 14 patients)-[5]
Serum GH Peak and AUC (after 1st dose) Greater than placebo-< 0.05[5]
Serum IGF-1 (after 1 week) Unaffected-NS[5]
Serum IGFBP-3 (after 1 week) Increased-< 0.05[5]
Pharmacokinetics

Table 3.4.1: Pharmacokinetic Parameters in Animals

SpeciesRoute of AdministrationOral BioavailabilityPlasma Half-life (t1/2)Reference
Beagle DogsOral/Intravenous30%4.1 ± 0.4 hours[1][4]

Table 3.4.2: Human Pharmacokinetic Interaction Study (Midazolam as substrate)

ParameterSingle Dose of this compoundRepeated Dosing of this compoundReference
Midazolam AUC Increase 64%93%[1]
α-hydroxymidazolam AUC Increase 34%11% (NS)[1]

Note: This study highlights this compound's potential as a CYP3A4 inhibitor.[1]

Experimental Protocols

In Vitro GH Release Assay from Primary Rat Pituitary Cells

This protocol provides a general framework for assessing the GH-releasing activity of compounds like this compound.

GH_Release_Assay_Workflow In Vitro GH Release Assay Workflow A 1. Pituitary Gland Isolation (from rats) B 2. Enzymatic Dissociation (e.g., trypsin, neuraminidase) A->B C 3. Cell Culture (primary pituitary cells) B->C D 4. Pre-incubation (to establish baseline) C->D E 5. Stimulation (incubation with this compound at various concentrations) D->E F 6. Supernatant Collection E->F G 7. GH Quantification (e.g., ELISA, RIA) F->G H 8. Data Analysis (dose-response curve generation, EC50 calculation) G->H

In Vitro GH Release Assay Workflow

Methodology:

  • Pituitary Gland Isolation: Anterior pituitary glands are aseptically removed from rats.

  • Cell Dissociation: The tissue is minced and subjected to enzymatic digestion, typically using enzymes like trypsin and neuraminidase, to obtain a single-cell suspension.

  • Cell Culture: The dissociated pituitary cells are plated in appropriate culture dishes and maintained in a suitable culture medium.

  • Stimulation: After a recovery period, the cells are washed and incubated with varying concentrations of this compound or control substances for a defined period.

  • Supernatant Collection: The culture supernatant is collected to measure the amount of released GH.

  • GH Quantification: The concentration of GH in the supernatant is determined using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The results are used to construct a dose-response curve, from which the EC50 and Emax values can be calculated.

GHSR Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of a compound to the GHSR.

Binding_Assay_Workflow Radioligand Binding Assay Workflow A 1. Membrane Preparation (from cells expressing hGHSR1a, e.g., BHK or COS-7 cells) B 2. Incubation (membranes + radioligand [e.g., [35S]MK-677] + varying concentrations of this compound) A->B C 3. Separation of Bound and Free Ligand (e.g., rapid filtration) B->C D 4. Quantification of Radioactivity (scintillation counting) C->D E 5. Data Analysis (competition binding curve generation, IC50 and Ki calculation) D->E

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Membranes are prepared from a cell line stably or transiently expressing the human GHSR1a (e.g., BHK or COS-7 cells).

  • Competitive Binding Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled GHSR ligand (e.g., [35S]MK-677) and a range of concentrations of the unlabeled competitor, this compound.

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.

Clinical Trial in Adults with Growth Hormone Deficiency

The following provides a general outline of the clinical trial design used to evaluate this compound in GHD adults.

Design: A multicenter, randomized, double-blind, placebo-controlled study.

Participants: Adults diagnosed with GHD.

Intervention:

  • This compound Group (n=83): Oral administration of this compound.

    • Day 1: 3 mg/kg

    • Days 2-7: 1.5 mg/kg/day

    • Day 8: 3 mg/kg

  • Placebo Group (n=14): Oral administration of a matching placebo.

Primary Outcome Measures:

  • Serum GH peak concentration and Area Under the Curve (AUC) following the first and last dose.

  • The number of patients achieving a peak GH concentration of ≥ 5 µg/L.

Secondary Outcome Measures:

  • Serum levels of Insulin-like Growth Factor 1 (IGF-1).

  • Serum levels of Insulin-like Growth Factor Binding Protein 3 (IGFBP-3).

Blood Sampling: Blood samples for GH measurement are typically collected at baseline and at regular intervals (e.g., 15-30 minutes) for a specified period (e.g., 2-4 hours) after drug administration. IGF-1 and IGFBP-3 levels are usually measured at baseline and at the end of the treatment period.

Conclusion

This compound is a potent, orally active growth hormone secretagogue that effectively stimulates GH release by acting as a ghrelin receptor agonist. In vitro and in vivo studies have demonstrated its efficacy, although its potency and binding affinity appear to be lower than some other GH secretagogues. Clinical trials in adults with GHD have shown that a subset of patients responds to this compound treatment with a significant increase in GH secretion. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this class of compounds. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers in the field of endocrinology and drug development.

References

Tabimorelin's Effect on IGF-1 Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabimorelin (also known as NN-703) is a potent, orally active growth hormone secretagogue (GHS) that functions as a ghrelin receptor agonist. While the primary pharmacological effect of this compound is the stimulation of growth hormone (GH) release, its downstream effects on Insulin-like Growth Factor-1 (IGF-1) are of significant interest for therapeutic applications. This technical guide provides a comprehensive analysis of the available scientific literature on the effects of this compound on IGF-1 levels. It includes a detailed examination of clinical trial data, experimental protocols, and the underlying physiological mechanisms. Notably, this guide addresses and clarifies existing discrepancies in the reported effects of this compound on IGF-1.

Introduction

This compound is a synthetic peptide-based secretagogue designed to mimic the action of endogenous ghrelin, a hormone primarily produced by the stomach that stimulates GH secretion from the pituitary gland.[1][2] The subsequent increase in circulating GH is expected to stimulate the liver to produce and secrete IGF-1, a key mediator of the anabolic and growth-promoting effects of GH. This guide synthesizes the available data on this crucial aspect of this compound's pharmacodynamics.

Mechanism of Action: From Ghrelin Receptor to IGF-1 Production

This compound exerts its effects by binding to and activating the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor. This activation in the pituitary gland and hypothalamus leads to a cascade of events culminating in the pulsatile release of GH. The increased circulating GH then travels to the liver and other peripheral tissues, where it stimulates the synthesis and secretion of IGF-1.

This compound This compound (Oral Administration) GHS_R Ghrelin Receptor (GHS-R1a) in Pituitary & Hypothalamus This compound->GHS_R Binds & Activates Pituitary Anterior Pituitary GHS_R->Pituitary Stimulates GH Growth Hormone (GH) Release Pituitary->GH Liver Liver GH->Liver Stimulates IGF1 IGF-1 Production & Secretion Liver->IGF1 Start Screening of GHD Adults (n=97) Randomization Randomization Start->Randomization Tabimorelin_Arm This compound Group (n=83) Randomization->Tabimorelin_Arm Placebo_Arm Placebo Group (n=14) Randomization->Placebo_Arm Day1 Day 1: 3 mg/kg dose Tabimorelin_Arm->Day1 Placebo_Arm->Day1 Day2_7 Days 2-7: 1.5 mg/kg/day Day1->Day2_7 Day8 Day 8: 3 mg/kg dose Day2_7->Day8 Analysis Hormone Analysis (GH, IGF-1, etc.) Day8->Analysis

References

A Technical History of Growth Hormone Secretagogues: From Discovery to a New Endocrine System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide chronicles the pivotal discoveries in the field of growth hormone secretagogues (GHSs), synthetic compounds that stimulate the release of growth hormone (GH). We will explore the evolution from the first peptide analogs to the discovery of a novel receptor and its endogenous ligand, fundamentally altering our understanding of GH regulation. This document provides detailed experimental methodologies, quantitative data from key studies, and visual representations of critical pathways and workflows to serve as a comprehensive resource for the scientific community.

The Dawn of GHSs: The Peptidyl Era

The story of GHSs begins not with a known physiological pathway, but with the functional screening of synthetic molecules. In the late 1970s, the laboratory of Cyril Bowers synthesized a series of synthetic opiate analogues of Met-enkephalin, discovering they possessed a weak but distinct ability to stimulate GH release from rat pituitary cells in vitro.[1][2] This seminal work culminated in the development of a potent synthetic hexapeptide, GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2), which robustly stimulated GH release both in vitro and in vivo through an unknown mechanism.[3][4]

This discovery was significant because GHRP-6 acted via a pathway distinct from the known Growth Hormone-Releasing Hormone (GHRH) receptor.[5] This was demonstrated in studies using perifused rat pituitary cells, where the GH-releasing effects of GHRH and GHRP-6 were not cross-desensitized, indicating separate receptor sites.[5] Further research led to the development of a family of related Growth Hormone-Releasing Peptides (GHRPs), including:

  • GHRP-2 : A more potent successor to GHRP-6.

  • Hexarelin : A highly potent and stable hexapeptide analog.

  • Ipamorelin : A pentapeptide GHS with high GH-releasing potency and specificity, as it does not significantly release other pituitary hormones like ACTH or cortisol.

These early peptidyl compounds were instrumental in proving that GH secretion could be stimulated by mechanisms independent of GHRH, but their peptide nature limited their therapeutic potential due to poor oral bioavailability and short half-lives.[6]

Reverse Pharmacology and the Rise of Non-Peptidyl Mimetics

The limitations of peptidyl GHSs spurred a new approach termed "reverse pharmacology"—the development of a drug based on a functional effect, even when the endogenous receptor and ligand are unknown.[3][7] The objective was to create small, orally bioavailable molecules that could mimic the function of GHRP-6.[4][7]

This effort led to a seminal breakthrough with the identification of L-692,429 , a substituted benzolactam, as the first non-peptide mimetic of GHRP-6.[4] This molecule was developed through functional screening using primary cultures of rat pituitary cells, with GH secretion as the endpoint.[8] Though its oral bioavailability was still limited, L-692,429 proved the concept that small molecules could activate the novel GHS pathway.[4]

Further refinement and structural design led to the development of MK-0677 (Ibutamoren Mesylate) , a spiroindoline-based compound.[1] MK-0677 represented a major advance, demonstrating high oral bioavailability and a long duration of action, capable of increasing GH and Insulin-like Growth Factor 1 (IGF-1) levels for 24 hours after a single oral dose.[2] Chronic administration of MK-0677 in clinical studies showed sustained increases in GH and IGF-I, leading to increased fat-free mass.[1][3]

Identification of the GHS Receptor and its Endogenous Ligand

The existence of potent synthetic GHSs strongly implied the presence of a specific, yet-unidentified receptor. In 1996, this receptor was successfully identified and cloned using expression cloning techniques and was named the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a) .[2][7] It was characterized as a G protein-coupled receptor (GPCR) with seven transmembrane domains, expressed predominantly in the anterior pituitary and hypothalamus.[7][9]

The final piece of the puzzle fell into place in 1999, when the endogenous ligand for the GHS-R1a was discovered. Using a cell line expressing the rat GHS-R1a to screen tissue extracts for activity, a 28-amino acid, octanoylated peptide was isolated from the stomach and named ghrelin .[2][10] The discovery of ghrelin completed the "reverse pharmacology" journey, revealing a novel orexigenic endocrine system that links the gut to the brain to regulate energy homeostasis and GH secretion.

Signaling Pathways and Mechanism of Action

Activation of the GHS-R1a by ghrelin or synthetic GHSs initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent rise in intracellular Ca2+ concentration is a key event leading to the exocytosis of GH-containing secretory granules from somatotrophs. In parallel, DAG activates Protein Kinase C (PKC).[9] Evidence also suggests that GHS-R1a activation can involve other pathways, such as the MAPK/ERK pathway, which may be associated with cellular proliferation and differentiation.[9]

GHS_Signaling_Pathway GHS GHS / Ghrelin GHSR1a GHS-R1a GHS->GHSR1a G_Protein Gαq/11 GHSR1a->G_Protein Activates MAPK_Pathway MAPK/ERK Pathway GHSR1a->MAPK_Pathway Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ↑ Intracellular [Ca2+] ER->Ca_Release Releases Ca2+ GH_Release Growth Hormone Secretion Ca_Release->GH_Release Triggers

Caption: GHS-R1a signaling pathway leading to GH secretion.

Key Experimental Protocols

The discovery and characterization of GHSs relied on a suite of specific in vitro and in vivo experimental protocols.

In Vitro GH Release Assay from Primary Pituitary Cells

This assay was fundamental for the initial screening and characterization of GHSs.

  • Cell Isolation: Anterior pituitary glands are harvested from rats. The tissue is minced and subjected to enzymatic digestion (e.g., with trypsin or collagenase) to create a single-cell suspension.

  • Cell Culture: The dispersed pituitary cells are plated in culture wells and maintained in an appropriate medium (e.g., DMEM with serum) for 48-72 hours to allow for recovery and attachment.

  • Treatment: The culture medium is replaced with a serum-free medium containing the test compounds (GHSs) at various concentrations. Control wells receive vehicle only. Incubation typically lasts for 1-4 hours.

  • Sample Collection: After incubation, the culture medium is collected from each well.

  • GH Quantification: The concentration of GH in the collected medium is measured, typically by a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A dose-response curve is generated by plotting GH concentration against the log of the GHS concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Intracellular Calcium Mobilization Assay

This protocol is used to confirm that a GHS acts through the GHS-R1a by measuring a key downstream signaling event.

  • Cell Line: A stable cell line expressing the human or rat GHS-R1a is used (e.g., HEK293 or CHO cells).

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. The "AM" ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active dye inside the cell.

  • Measurement: The cells are placed in a fluorometric imaging plate reader or a fluorescence microscope. A baseline fluorescence reading is established.

  • Compound Addition: The test GHS is added to the cells, and fluorescence is continuously monitored.

  • Signal Detection: Binding of the GHS to the GHS-R1a triggers the release of intracellular calcium, which binds to the fluorescent dye, causing a detectable change in its fluorescence intensity.

  • Analysis: The magnitude and kinetics of the fluorescence change are quantified to determine the potency (EC50) of the compound in activating the receptor.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Testing A1 Isolate & Culture Primary Rat Pituitary Cells A2 Treat Cells with Test Compounds A1->A2 A3 Measure GH Release (RIA / ELISA) A2->A3 A4 Determine Potency (EC50) A3->A4 A5 Identify 'Hit' Compounds A4->A5 B1 Administer 'Hit' Compound to Animal Model (e.g., Dog) A5->B1 Advance to In Vivo Model B2 Sequential Blood Sampling (e.g., over 4 hours) B1->B2 B3 Measure Plasma GH Concentration B2->B3 B4 Confirm In Vivo Efficacy B3->B4

Caption: A typical experimental workflow for GHS discovery.

In Vivo Evaluation in Animal Models

Animal models, particularly rats and dogs, were crucial for evaluating the in vivo potency, pharmacokinetics, and pharmacodynamics of GHSs.[4]

  • Animal Model: Conscious, unrestrained animals (e.g., beagle dogs) are often used to minimize stress-induced hormonal fluctuations. Animals are typically fasted overnight.

  • Catheterization: An intravenous catheter is placed for compound administration and repeated blood sampling.

  • Compound Administration: The GHS is administered via the desired route (e.g., intravenous bolus, subcutaneous injection, or oral gavage).

  • Blood Sampling: Blood samples are collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes).

  • Hormone Analysis: Plasma is separated from the blood samples, and GH concentrations are measured using a species-specific assay.

  • Data Analysis: The peak GH concentration (Cmax), time to peak (Tmax), and the area under the curve (AUC) of the GH response are calculated to assess the in vivo efficacy of the compound.

Quantitative Data Summary

The progression of GHS development is marked by significant improvements in potency and bioavailability.

Table 1: Key Milestones in the History of Growth Hormone Secretagogues

YearMilestoneSignificance
1977 Discovery of Met-enkephalin analogs with weak GH-releasing activity by Bowers' lab.[1][2]First demonstration of synthetic peptides stimulating GH release.
~1982 Development of the potent peptidyl GHS, GHRP-6 .[4]Established a robust tool for studying a novel GH regulation pathway.
~1992 Development of the first non-peptidyl GHS mimetic, L-692,429 .[4]Proved the concept that small molecules could activate the GHS pathway.
1996 Cloning of the GHS receptor, GHS-R1a .[2][10]Provided a molecular target for GHSs and enabled targeted drug design.
~1997 Development of the orally active non-peptidyl GHS, MK-0677 (Ibutamoren) .[1][10]Created a therapeutically viable GHS with a long duration of action.
1999 Discovery of Ghrelin , the endogenous ligand for the GHS-R1a.[2][10]Unveiled a new gut-brain endocrine axis regulating GH and metabolism.

Table 2: Comparative Properties of Selected Growth Hormone Secretagogues

CompoundClassRoute of AdministrationKey Characteristics
GHRP-6 Peptidyl (Hexapeptide)ParenteralThe first potent synthetic GHS; stimulates cortisol and prolactin.[1]
Ipamorelin Peptidyl (Pentapeptide)ParenteralHighly selective for GH release with minimal effect on other hormones.
L-692,429 Non-peptidyl (Benzolactam)IntravenousFirst non-peptide mimetic; proved the concept of small molecule GHSs.[4]
MK-0677 (Ibutamoren) Non-peptidyl (Spiroindoline)OralHigh oral bioavailability; long-acting, increases GH and IGF-1 for 24h.[1][3]
Ghrelin Endogenous PeptideEndogenousNatural ligand for GHS-R1a; regulates appetite and energy balance.[9]

Table 3: Representative In Vivo Efficacy of GHSs in Animal Models

CompoundAnimal ModelDose & RoutePeak GH Response (vs. Baseline)Reference
L-692,429 Dog1 mg/kg, IV~90-fold increase[4]
MK-0677 Dog1 mg/kg, OralSustained increase in GH pulse amplitude[4]

Table 4: Clinical Effects of Chronic MK-0677 Administration

Study PopulationDoseDurationKey OutcomesReference
Healthy Obese Males25 mg/day8 weeksSustained increase in GH, IGF-I; ~3 kg increase in fat-free mass.[3]
Healthy Elderly25 mg/day2 yearsIncreased GH and IGF-I to levels of young adults; increased fat-free mass.[1]

Conclusion

The history of growth hormone secretagogues is a remarkable example of "reverse pharmacology" leading to profound physiological discovery. The journey began with the functional observation that synthetic peptides could stimulate GH release and progressed through rational drug design to create orally active small molecules. This endeavor ultimately led to the identification of the GHS-R1a receptor and its endogenous ligand, ghrelin, unveiling a previously unknown and critical gut-brain axis that governs not only growth hormone secretion but also appetite, metabolism, and energy homeostasis. The tools and knowledge generated from this history continue to provide a rich foundation for developing novel therapeutics for conditions ranging from GH deficiency and wasting syndromes to metabolic disorders.

References

An In-depth Technical Guide to Tabimorelin: Molecular Structure, Properties, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabimorelin (developmental code NN-703) is a potent, orally-active small molecule that functions as an agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] By mimicking the action of the endogenous ligand ghrelin, this compound stimulates the release of growth hormone (GH) and subsequently insulin-like growth factor 1 (IGF-1).[1] This technical guide provides a comprehensive overview of this compound's molecular structure, physicochemical properties, mechanism of action, and key experimental findings. Detailed data is presented in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for research and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C32H40N4O3.[2] Its structure and key identifiers are detailed below.

Table 1: Molecular Identifiers and Synonyms for this compound

IdentifierValue
IUPAC Name (E)-5-amino-N,5-dimethyl-N-((R)-1-(methyl((R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl)amino)-3-(naphthalen-2-yl)-1-oxopropan-2-yl)hex-2-enamide[2]
SMILES String CC(C)(N)C/C=C/C(=O)N(C)--INVALID-LINK--C(=O)N(C)--INVALID-LINK--C(=O)NC[3]
CAS Number 193079-69-5[2]
Synonyms NN-703, NNC-26-0703[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C32H40N4O3[2]
Molecular Weight 528.70 g/mol [2]
Appearance Solid powder[2]
Solubility Soluble in DMSO (25 mg/mL)[4]
Oral Bioavailability (in dogs) ~30%
Plasma Half-life (in dogs) ~4.1 hours

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a potent agonist at the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor primarily expressed in the anterior pituitary and hypothalamus.[1] The binding of this compound to GHSR initiates a downstream signaling cascade that ultimately leads to the secretion of growth hormone.

Signaling Pathway

Upon binding of this compound to the GHSR, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration is a key signal for the fusion of GH-containing vesicles with the cell membrane and the subsequent exocytosis of GH.

Tabimorelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GHSR GHSR This compound->GHSR Binds G_protein Gq/11 GHSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates GH_Vesicle GH Vesicle Fusion Ca_release->GH_Vesicle Promotes GH_Secretion Growth Hormone Secretion GH_Vesicle->GH_Secretion Leads to

This compound signaling pathway at the GHSR.

Pharmacodynamics and Efficacy

Clinical and preclinical studies have demonstrated that this compound effectively stimulates the release of GH and IGF-1.

Table 3: Pharmacodynamic Effects of this compound

ParameterEffectSpecies
Growth Hormone (GH) Release Sustained increase[1]Human
IGF-1 Levels Sustained increase[1]Human
Other Hormones Transient increases in ACTH, cortisol, and prolactin[1]Human

Pharmacokinetics and Metabolism

This compound is orally active, a significant advantage for a growth hormone secretagogue.[1] However, its clinical utility has been impacted by its interaction with the cytochrome P450 enzyme system.

Table 4: Pharmacokinetic Parameters of this compound

ParameterValueSpecies
Oral Bioavailability ~30%Dog
Plasma Half-life ~4.1 hoursDog
CYP3A4 Inhibition

A notable property of this compound is its role as a mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4).[5] This means that this compound is metabolized by CYP3A4 to a reactive intermediate that covalently binds to and inactivates the enzyme.[5] This can lead to significant drug-drug interactions when co-administered with other drugs that are substrates for CYP3A4.[6]

Experimental Protocols

In Vitro GH Release Assay

Objective: To determine the potency and efficacy of this compound in stimulating GH release from primary pituitary cells.

Methodology:

  • Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured in appropriate media.

  • Treatment: Cells are incubated with varying concentrations of this compound for a specified period.

  • Sample Collection: The cell culture supernatant is collected.

  • GH Measurement: The concentration of GH in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: A dose-response curve is generated to determine the EC50 (half-maximal effective concentration) of this compound.

GH_Release_Assay_Workflow start Start isolate_cells Isolate Rat Anterior Pituitary Cells start->isolate_cells culture_cells Culture Primary Pituitary Cells isolate_cells->culture_cells treat_cells Incubate with Varying [this compound] culture_cells->treat_cells collect_supernatant Collect Supernatant treat_cells->collect_supernatant measure_gh Quantify GH (ELISA/RIA) collect_supernatant->measure_gh analyze_data Generate Dose-Response Curve & Calculate EC50 measure_gh->analyze_data end End analyze_data->end

Workflow for in vitro GH release assay.
CYP3A4 Inhibition Assay

Objective: To characterize the inhibitory potential of this compound on CYP3A4 activity.

Methodology:

  • Incubation: Human liver microsomes are incubated with this compound in the presence of a CYP3A4-specific substrate (e.g., midazolam or testosterone) and NADPH to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at various time points.

  • Metabolite Quantification: The formation of the metabolite of the probe substrate is measured using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The rate of metabolite formation is compared between samples with and without this compound to determine the IC50 (half-maximal inhibitory concentration) and to assess time-dependent inhibition, which is characteristic of mechanism-based inhibitors.

Clinical Studies and Therapeutic Potential

This compound has been investigated in clinical trials for the treatment of growth hormone deficiency.[7] While it demonstrated the ability to increase GH and IGF-1 levels, the clinical benefits were most significant in patients with severe GH deficiency.[1] The potent inhibition of CYP3A4 raised concerns about potential drug-drug interactions, which has limited its clinical development.[1]

Conclusion

This compound is a well-characterized, orally-active GHSR agonist with potent effects on growth hormone secretion. Its detailed molecular structure and properties provide a solid foundation for further research and drug development efforts. While its clinical progression has been hampered by its CYP3A4 inhibitory activity, this compound remains a valuable tool for studying the ghrelin/GHSR system and serves as an important reference compound for the design of new growth hormone secretagogues with improved safety profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a practical resource for scientists working in this field.

References

An In-Depth Technical Guide to the Downstream Signaling Pathways of Tabimorelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabimorelin (formerly NN703) is a potent, orally-active, non-peptidyl agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. By mimicking the action of the endogenous ligand ghrelin, this compound stimulates the release of growth hormone (GH) and has been investigated for the treatment of GH deficiency. Understanding the intricate downstream signaling pathways activated by this compound is crucial for elucidating its full pharmacological profile, including its therapeutic effects and potential for biased agonism. This technical guide provides a comprehensive overview of the core signaling cascades initiated by this compound's engagement with the GHSR. It details the initial G-protein coupling and subsequent activation of key intracellular pathways, including the PLC/IP3/Ca2+, PI3K/AKT, MAPK/ERK, and AMPK/mTOR pathways. This document summarizes available quantitative data, provides detailed experimental protocols for studying these pathways, and utilizes visualizations to illustrate the complex signaling networks.

Introduction to this compound

This compound is a synthetic small molecule that acts as a selective agonist for the GHSR, a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus. Its activation leads to a significant, dose-dependent increase in the secretion of GH from the pituitary gland. While initially developed for growth hormone deficiency, the diverse physiological roles of the GHSR in appetite regulation, metabolism, and cellular growth have broadened the potential therapeutic applications of its agonists.

Core Signaling Pathways of the Ghrelin Receptor (GHSR)

As an agonist of the GHSR, this compound is presumed to activate the same core signaling pathways as the endogenous ligand, ghrelin. The GHSR is known to couple to multiple G-protein subtypes, leading to the activation of a complex network of downstream effectors. The primary signaling cascade involves the Gαq/11 subunit, but evidence also supports the involvement of Gαi/o and Gα12/13.

Gαq/11-Mediated Pathway: The Canonical Signaling Cascade

The most well-characterized signaling pathway initiated by GHSR activation is mediated by the Gαq/11 protein. This pathway is central to the secretagogue effect of GHSR agonists.

  • Activation of Phospholipase C (PLC): Upon ligand binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC).

  • Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a critical event for GH release from pituitary somatotrophs.

  • Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets involved in cellular responses.

Galphaq_pathway This compound This compound GHSR GHSR This compound->GHSR Binds to G_alpha_q Gαq/11 GHSR->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC Co-activates Downstream_Targets Downstream Targets PKC->Downstream_Targets Phosphorylates Downstream_Pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Growth AKT->Cell_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation GHSR_Activation This compound-GHSR Activation GHSR_Activation->PI3K GHSR_Activation->Ras AMPK_mTOR_Pathway GHSR_Activation This compound-GHSR Activation AMPK AMPK GHSR_Activation->AMPK mTORC1 mTORC1 GHSR_Activation->mTORC1 AMPK->mTORC1 Inhibits Energy_Homeostasis Energy Homeostasis AMPK->Energy_Homeostasis Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Western_Blot_Workflow Cell_Culture Cell Culture & Treatment with this compound Cell_Lysis Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE & Protein Transfer Cell_Lysis->SDS_PAGE Blocking Blocking SDS_PAGE->Blocking Primary_Ab Primary Antibody Incubation (p-AKT, t-AKT, p-ERK, t-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

The Role of Tabimorelin in Appetite Stimulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabimorelin (NN-703) is a potent, orally-active, non-peptidic agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a). By mimicking the endogenous orexigenic hormone ghrelin, this compound has demonstrated a significant capacity to stimulate appetite and influence energy homeostasis. This technical guide provides an in-depth overview of the core mechanisms, preclinical and clinical data, and experimental methodologies related to the appetite-stimulating effects of this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in the development of therapies targeting appetite regulation.

Introduction

The regulation of appetite is a complex physiological process involving a network of central and peripheral signals. Ghrelin, a peptide hormone primarily produced by the stomach, is the only known circulating orexigenic hormone, potently stimulating food intake and promoting adiposity. This compound, as a ghrelin mimetic, offers a therapeutic potential for conditions characterized by anorexia and cachexia, such as in cancer or chronic diseases. This document synthesizes the available scientific literature on this compound, focusing on its role in appetite stimulation, with a detailed examination of its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.

Mechanism of Action: The Ghrelin Receptor Signaling Pathway

This compound exerts its orexigenic effects by binding to and activating the ghrelin receptor (GHSR-1a), which is predominantly expressed in the hypothalamus, a key brain region for appetite regulation. The binding of this compound to GHSR-1a initiates a cascade of intracellular signaling events that ultimately modulate the activity of key neuronal populations involved in energy balance.

Hypothalamic Neuronal Circuits

The primary targets of this compound's action within the hypothalamus are the neurons of the arcuate nucleus (ARC). Specifically, this compound stimulates the orexigenic Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons, while simultaneously inhibiting the anorexigenic Pro-opiomelanocortin (POMC) neurons. This dual action shifts the balance towards an increased drive to eat.

Intracellular Signaling

The activation of GHSR-1a by this compound is a G-protein coupled process. The downstream signaling pathways are complex and involve multiple second messengers. The binding of this compound to its receptor leads to the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to the modulation of ion channels and the activation of downstream kinases, ultimately influencing gene expression and neuronal activity.

Ghrelin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GHSR1a Ghrelin Receptor (GHSR-1a) This compound->GHSR1a Binds to Gq11 Gq/11 GHSR1a->Gq11 Activates POMC POMC Neuron Inhibition GHSR1a->POMC Inhibits PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC NPY_AgRP NPY/AgRP Neuron Activation Ca_release->NPY_AgRP PKC->NPY_AgRP Appetite Increased Appetite NPY_AgRP->Appetite POMC->Appetite

Caption: this compound's signaling pathway for appetite stimulation.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound and other relevant ghrelin agonists.

Preclinical Data: Effects of this compound in Rats
ParameterVehicle ControlThis compound (50 mg/kg p.o. for 18 days)Percentage Change
Body Weight Gain (g) 25 ± 345 ± 4+80%
Cumulative Food Intake (g) 450 ± 20550 ± 25+22%
Hypothalamic NPY mRNA Expression 100% (baseline)Increased-
Hypothalamic POMC mRNA Expression 100% (baseline)Decreased-

Data adapted from studies in lean control rats.

Clinical Data: Pharmacokinetics of this compound in Healthy Male Volunteers
ParameterValue
Time to Maximum Concentration (Tmax) ~1 hour
Elimination Half-life (t½) ~4.1 hours
Oral Bioavailability ~30%

Pharmacokinetic parameters are approximate and may vary based on individual and study conditions.

Clinical Data: Effects of this compound on Growth Hormone (GH) and Insulin-Like Growth Factor 1 (IGF-1)

This compound has been shown to produce sustained increases in GH and IGF-1 levels.[1] However, in a study with growth hormone deficient adults, the clinical effects were limited, with significant benefits observed only in the most severely deficient patients.[1]

Note: Specific quantitative data on the effects of this compound on appetite, food intake, and body weight in human clinical trials are not extensively available in the public domain. The data presented for the ghrelin agonist anamorelin below can serve as a comparator to understand the potential effects of this class of drugs.

Comparator Clinical Data: Effects of Anamorelin (a Ghrelin Agonist) in Healthy Volunteers
DoseChange in Hunger Score (VAS)Change in Caloric Intake
5 mg +8.2 to +13.2 mm (vs. placebo)Not significantly different from placebo
25 mg & 50 mg (pooled) +10.9 to +32.7 mm (vs. placebo)+18.4% (vs. placebo)

Data from Phase I studies of anamorelin.[2][3] VAS: Visual Analogue Scale.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound and other ghrelin agonists.

Preclinical Evaluation of Appetite Stimulation in Rodents

Objective: To assess the effect of orally administered this compound on food intake and body weight in rats.

Experimental Workflow:

Preclinical_Workflow Acclimatization Animal Acclimatization (7 days) Baseline Baseline Measurement (Body weight, Food intake) Acclimatization->Baseline Randomization Randomization into Groups (Vehicle vs. This compound) Baseline->Randomization Dosing Daily Oral Gavage (this compound or Vehicle) Randomization->Dosing Monitoring Daily Monitoring (Body weight, Food intake) Dosing->Monitoring 18 days Termination Euthanasia and Tissue Collection (Hypothalamus) Monitoring->Termination Analysis Molecular Analysis (NPY/POMC mRNA expression) Termination->Analysis

Caption: Workflow for preclinical evaluation of this compound.

Methodology:

  • Animals: Male lean control rats are individually housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.

  • Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week prior to the experiment.

  • Baseline Measurements: Body weight and daily food intake are recorded for several days to establish a stable baseline.

  • Grouping: Rats are randomly assigned to two groups: a control group receiving vehicle and a treatment group receiving this compound.

  • Drug Administration: this compound is administered orally via gavage at a dose of 50 mg/kg body weight once daily for 18 consecutive days. The vehicle group receives an equivalent volume of the vehicle.

  • Monitoring: Body weight and food intake are measured daily throughout the treatment period.

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and the hypothalamus is dissected and stored for molecular analysis.

  • Molecular Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) or in situ hybridization is performed to measure the mRNA expression levels of NPY and POMC in the hypothalamus.

Human Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of orally administered this compound in healthy human volunteers.

Methodology:

  • Subjects: Healthy male volunteers meeting specific inclusion and exclusion criteria are enrolled.

  • Study Design: A single-dose, open-label, or placebo-controlled study design is typically employed.

  • Drug Administration: A single oral dose of this compound is administered to the subjects after an overnight fast.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½).

Discussion and Future Directions

This compound has demonstrated clear orexigenic and growth hormone-releasing properties in preclinical and early clinical studies. Its ability to stimulate appetite through the ghrelin receptor pathway makes it a promising candidate for the treatment of conditions associated with anorexia and cachexia. However, the available clinical data on its direct effects on appetite and food intake in humans are limited.

Future research should focus on conducting robust clinical trials to quantify the dose-dependent effects of this compound on appetite, caloric intake, and body composition in various patient populations. Furthermore, a more comprehensive understanding of its long-term safety and potential drug-drug interactions is necessary for its clinical development. The exploration of this compound in combination with other therapeutic agents could also open new avenues for the management of complex wasting syndromes.

Conclusion

This compound is a potent ghrelin receptor agonist with a well-defined mechanism of action for appetite stimulation. Preclinical studies have provided strong evidence for its orexigenic effects. While clinical data on appetite are still emerging, the existing pharmacokinetic and pharmacodynamic profiles support its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound's role in appetite stimulation, intended to aid researchers and drug development professionals in their ongoing efforts to address the unmet medical needs of patients with appetite-related disorders.

References

endogenous ghrelin mimetic properties of Tabimorelin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Endogenous Ghrelin Mimetic Properties of Tabimorelin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as NN-703) is a potent, orally-active, non-peptide growth hormone secretagogue (GHS) that acts as an agonist at the ghrelin/growth hormone secretagogue receptor type 1a (GHSR-1a).[1][2] By mimicking the action of the endogenous ligand ghrelin, this compound stimulates the release of growth hormone (GH) from the pituitary gland.[3] Developed from the peptidyl GHS ipamorelin, this compound was engineered for improved oral bioavailability, demonstrating a plasma half-life of approximately 4.1 hours and 30% oral bioavailability in canine models.[3][4][5] Its mechanism involves direct binding to GHSR-1a, triggering downstream signaling cascades, primarily through the Gαq/11 pathway, leading to increased intracellular calcium and subsequent GH exocytosis. In vivo studies have confirmed its ability to produce sustained increases in circulating GH and insulin-like growth factor 1 (IGF-1).[1] This document provides a comprehensive technical overview of this compound's pharmacological profile, including its binding affinity, functional potency, signaling pathways, and the experimental protocols used for its characterization.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative parameters are summarized below for direct comparison.

Table 1: In Vitro Receptor Binding and Functional Potency
ParameterSpecies/SystemValueReference(s)
Binding Affinity (Ki) Human GHSR-1a50 nM[6]
Functional Potency (EC₅₀) Rat Primary Pituitary Cells (GH Release)2.7 nM[6]
Functional Potency BHK Cells (hGHSR-1a, IP Turnover)Lower potency than GHRP-6 & MK-677[3]
Table 2: In Vivo Efficacy and Pharmacokinetics
ParameterAnimal ModelDosing RouteValueReference(s)
Potency (ED₅₀) for GH Release SwineIntravenous (i.v.)155 ± 23 nmol/kg[3][5][7]
Efficacy (Eₘₐₓ) for GH Release SwineIntravenous (i.v.)91 ± 7 ng/mL[3][5][7]
Peak GH Concentration Beagle DogsIntravenous (i.v.), 1 µmol/kg38.5 ± 19.6 ng/mL[3][5]
Peak GH Concentration Beagle DogsOral (p.o.), 20 µmol/kg49.5 ± 17.8 ng/mL[3][5]
Oral Bioavailability Beagle Dogs-30%[3][5]
Plasma Half-Life (t½) Beagle Dogs-4.1 ± 0.4 h[3][5]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by acting as a functional agonist at the GHSR-1a, a G-protein coupled receptor (GPCR). Its binding mimics that of endogenous ghrelin, initiating a cascade of intracellular events.

GHSR-1a Activation and Primary Signaling Cascade

The primary and best-characterized signaling pathway activated by the GHSR-1a upon agonist binding involves the Gαq/11 subunit. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This sharp increase in intracellular Ca²⁺ is a critical step for the fusion of GH-containing vesicles with the plasma membrane, resulting in hormone secretion. The functional activity of this compound in stimulating inositol phosphate turnover confirms its action through this pathway.[3]

GHSR_Signaling GHSR-1a Gαq/11 Signaling Pathway cluster_membrane Cell Membrane GHSR GHSR-1a Gq Gαq/11 GHSR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes Gq->PLC Activates This compound This compound This compound->GHSR Binds IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers GH_Vesicle GH Vesicle Fusion & Exocytosis Ca_release->GH_Vesicle Stimulates Hypothalamic_Pathway Hypothalamic Appetite Regulation by this compound cluster_arc Arcuate Nucleus This compound This compound AgRP_NPY AgRP/NPY Neurons (Orexigenic) This compound->AgRP_NPY Stimulates (+) POMC POMC Neurons (Anorexigenic) This compound->POMC Inhibits (-) Food_Intake Increased Food Intake AgRP_NPY->Food_Intake POMC->Food_Intake Binding_Assay_Workflow Workflow for GHSR-1a Competitive Binding Assay start Start prep Prepare Membranes from hGHSR-1a expressing cells start->prep setup Incubate Membranes with Radioligand ([³⁵S]MK-677) & varying [this compound] prep->setup filter Rapid Filtration to separate bound from free ligand setup->filter count Quantify Radioactivity on filters via Scintillation Counting filter->count analyze Analyze Data: Plot % Inhibition vs. [this compound] count->analyze calculate Calculate IC₅₀ and Ki values analyze->calculate end End calculate->end GH_Release_Workflow Workflow for In Vitro GH Release Assay start Start culture Culture Primary Rat Pituitary Cells start->culture preincubate Pre-incubate cells in serum-free medium culture->preincubate stimulate Stimulate cells with varying [this compound] preincubate->stimulate collect Collect Culture Medium (Supernatant) stimulate->collect quantify Quantify GH Concentration in medium via Immunoassay (ELISA/RIA) collect->quantify analyze Analyze Data: Plot GH Release vs. [this compound] quantify->analyze calculate Calculate EC₅₀ and Eₘₐₓ values analyze->calculate end End calculate->end

References

Tabimorelin: A Technical Guide for Growth Hormone Deficiency Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabimorelin, also known as NN-703, is a potent, orally-active, non-peptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2][3] It mimics the action of the endogenous hormone ghrelin, a key regulator of energy homeostasis and growth hormone (GH) release.[4] Developed by Novo Nordisk, this compound was one of the first generation of growth hormone secretagogues (GHS) investigated for the treatment of growth hormone deficiency (GHD).[5][6] Its ability to stimulate the release of GH and subsequently insulin-like growth factor 1 (IGF-1) makes it a valuable tool for researchers studying the pathophysiology of GHD and the broader ghrelin signaling pathway.[1][2] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and protocols relevant to GHD research.

Physicochemical Properties

A clear understanding of a compound's properties is fundamental for experimental design.

PropertyValueSource
IUPAC Name (E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide[7]
CAS Number 193079-69-5[1][3][7]
Molecular Formula C32H40N4O3[1][3][7]
Molecular Weight 528.70 g/mol [3][7]
Synonyms NN-703, NN703, NNC-26-0703[3][7]

Mechanism of Action: GHSR-1a Agonism

This compound exerts its effects by binding to and activating the growth hormone secretagogue receptor type 1a (GHSR-1a), a G-protein coupled receptor predominantly expressed in the anterior pituitary and hypothalamus.[8] This action is analogous to that of ghrelin, the natural ligand for this receptor.[8]

Activation of GHSR-1a by this compound initiates a downstream signaling cascade. In pituitary somatotrophs, this involves the Gαq protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a primary driver for the fusion of GH-containing vesicles with the cell membrane, leading to the secretion of growth hormone into the bloodstream.[9][10]

In the hypothalamus, this compound can influence the release of Growth Hormone-Releasing Hormone (GHRH) and somatostatin, further modulating GH secretion from the pituitary.[8] Studies have also shown that ghrelin-receptor ligands can increase the expression of the anabolic neuropeptide Y (NPY) and decrease the expression of the catabolic pro-opiomelanocortin (POMC) in the hypothalamus, suggesting a complex interplay with energy balance pathways that are dependent on intact leptin-receptor signaling.[11]

Tabimorelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GHSR GHSR-1a This compound->GHSR Binds & Activates G_Protein Gq/11 Protein GHSR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ↑ Intracellular Ca2+ Ca_Store->Ca_Release Releases Ca2+ GH_Vesicle GH Vesicle Ca_Release->GH_Vesicle Triggers Fusion GH_Release Growth Hormone Secretion GH_Vesicle->GH_Release Exocytosis

Caption: this compound signaling pathway in pituitary somatotrophs.

Pharmacokinetic and Pharmacodynamic Profile

This compound is distinguished by its oral bioavailability, a significant advantage over injectable peptide-based therapies.[1][2] Its administration leads to a sustained increase in GH and IGF-1 levels.[1][2] However, it also transiently increases other hormones and is a notable inhibitor of a key metabolic enzyme.

ParameterDescriptionSource
Route of Administration Oral[1][2][3]
Primary Action Potent agonist of the ghrelin/growth hormone secretagogue receptor (GHSR)[2][3]
Primary Pharmacodynamic Effect Stimulates release of Growth Hormone (GH)[1][2]
Secondary Hormonal Effects Sustained increase in Insulin-like Growth Factor 1 (IGF-1); Transient increases in Adrenocorticotropic hormone (ACTH), Cortisol, and Prolactin[1][12]
Metabolic Interaction Potent, mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4)[1][13][14]

The inhibition of CYP3A4 is a critical consideration for researchers, as it can lead to significant drug-drug interactions.[1] For instance, co-administration with a CYP3A4 substrate like midazolam results in a significant increase in the substrate's plasma concentration.[14]

Clinical Research in Adult Growth Hormone Deficiency

This compound has been evaluated in clinical trials for its efficacy in treating adult GHD. The results indicate that while the drug is generally well-tolerated, its clinical benefit is most significant in patients with severe GHD.

Study ParameterDetails
Study Design Multicentre, randomized, double-blind, placebo-controlled
Patient Population 97 adults with Growth Hormone Deficiency (83 this compound, 14 Placebo)
Dosage Regimen Initial and final dose of 3 mg/kg; 1.5 mg/kg/day for 6 days in between
GH Response After the first dose, serum GH peak and Area Under Curve (AUC) were greater than placebo (P < 0.05), though this lost significance after correcting for BMI. After one week, GH responses were similar to placebo.
Responder Rate 11% of patients (9 of 83) on this compound achieved a peak GH concentration ≥ 5 µg/L after the first and/or last dose. No placebo patients responded.
IGF-1 & IGFBP-3 Serum IGF-1 was unaffected after one week of treatment. Serum IGF-Binding Protein 3 (IGFBP-3) was increased (P < 0.05 vs. placebo).
Conclusion Oral this compound was well-tolerated and could be useful for a subset of adult patients with moderately severe GHD, who may be identifiable with a test dose.

Data summarized from Svensson J, et al. Clin Endocrinol (Oxf). 2003 May;58(5):572-80.[15]

Experimental Protocols

The following are generalized protocols based on common methodologies used in GHS research. Researchers should adapt these based on specific experimental goals and institutional guidelines.

Protocol 1: In Vitro GH Release from Primary Pituitary Cells

This assay is used to determine the potency and efficacy of this compound in directly stimulating GH secretion.

  • Cell Preparation:

    • Euthanize rats (e.g., male Sprague-Dawley) and aseptically remove anterior pituitary glands.

    • Mechanically and enzymatically (e.g., with trypsin/DNase) dissociate the tissue into a single-cell suspension.

    • Plate the cells in multi-well plates (e.g., 24-well) with appropriate culture medium (e.g., DMEM with 10% fetal bovine serum) and incubate for 48-72 hours to allow for cell adherence.

  • Stimulation Assay:

    • Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO). Create a serial dilution to test a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁶ M).

    • Wash the pituitary cells with serum-free medium.

    • Add the various concentrations of this compound (and vehicle control) to the wells. Include a positive control such as GHRP-6 or GHRH.

    • Incubate for a defined period (e.g., 15-60 minutes) at 37°C.

  • Quantification:

    • Collect the supernatant from each well.

    • Measure the concentration of GH in the supernatant using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

    • Normalize GH release to the total protein content or cell number per well.

  • Data Analysis:

    • Plot a dose-response curve (GH concentration vs. log of this compound concentration).

    • Calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) to quantify potency and efficacy.

Protocol 2: In Vivo GH Response Study in an Animal Model

This protocol assesses the effect of orally administered this compound on circulating GH levels.

  • Animal Model:

    • Use an appropriate animal model, such as conscious, freely moving rats or swine, fitted with indwelling catheters for stress-free blood sampling.

    • Acclimatize animals to handling and experimental procedures.

  • Drug Administration and Dosing:

    • Fast the animals overnight to standardize metabolic state.

    • Prepare this compound in a vehicle suitable for oral gavage (e.g., water or a methylcellulose suspension).

    • Administer a single oral dose of this compound. Multiple dose groups should be used to establish a dose-response relationship (e.g., 0.5, 1.5, 5 mg/kg). Include a vehicle-only control group.

  • Blood Sampling:

    • Collect baseline blood samples prior to administration (e.g., at -30 and -15 minutes).

    • After administration, collect blood samples at frequent intervals (e.g., 15, 30, 45, 60, 90, 120 minutes) into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately centrifuge the blood to separate plasma and store at -80°C until analysis.

  • Hormone Analysis:

    • Measure plasma GH concentrations using a species-specific and validated assay (ELISA or RIA).

    • Optionally, measure other hormones of interest, such as IGF-1, ACTH, or cortisol.

  • Data Analysis:

    • Plot the mean plasma GH concentration versus time for each dose group.

    • Calculate pharmacokinetic/pharmacodynamic parameters such as peak concentration (Cₘₐₓ), time to peak (Tₘₐₓ), and the Area Under the Curve (AUC) for the GH response.

Clinical_Study_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_baseline Phase 2: Baseline Assessment cluster_treatment Phase 3: Treatment Period cluster_followup Phase 4: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Enrollment Enrollment & Randomization (this compound vs. Placebo) Consent->Enrollment Baseline_Visit Baseline Visit Enrollment->Baseline_Visit Baseline_Tests Baseline Measurements (Blood samples, BMI, etc.) Baseline_Visit->Baseline_Tests Baseline_GH_Test Initial GH Provocative Test (e.g., GHRH) Baseline_Visit->Baseline_GH_Test First_Dose Day 1: First Dose (e.g., 3 mg/kg) Baseline_Visit->First_Dose PK_PD_Sampling_1 Serial Blood Sampling (GH, ACTH, Cortisol) First_Dose->PK_PD_Sampling_1 Daily_Dosing Days 2-7: Daily Dosing (e.g., 1.5 mg/kg/day) First_Dose->Daily_Dosing Final_Dose Day 8: Final Dose (e.g., 3 mg/kg) Daily_Dosing->Final_Dose PK_PD_Sampling_2 Serial Blood Sampling Final_Dose->PK_PD_Sampling_2 Washout Washout Period (e.g., 1-3 weeks) Final_Dose->Washout Final_Visit Final Assessment Visit Washout->Final_Visit Final_Tests Final Blood Samples (IGF-1, IGFBP-3) Final_Visit->Final_Tests Data_Analysis Data Analysis (Efficacy & Safety) Final_Tests->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Tabimorelin in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies of Tabimorelin (also known as NN-703) in rodent models. This compound is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), stimulating the release of growth hormone (GH).[1] This document includes a summary of quantitative data, detailed experimental protocols for key in vivo assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from in vivo studies of this compound in rodent models.

Table 1: Pharmacokinetics of this compound in Rodents

ParameterSpeciesDose and RouteValueReference
BioavailabilityRatOral30-35%[2]
Half-life (t½)Dog1 µmol/kg, IV4.1 ± 0.4 h[3]

Table 2: Effects of this compound on Growth Hormone (GH) Release in Rodents

SpeciesDose and RoutePeak GH ConcentrationTime to PeakReference
Dog20 µmol/kg, Oral49.5 ± 17.8 ng/mL (35-fold increase)Not Specified[3]
Dog1 µmol/kg, IV38.5 ± 19.6 ng/mL~30 minutes[3]
SwineIV (dose-dependent)Potency: 155 ± 23 nmol/kg, Efficacy: 91 ± 7 ng GH/mLNot Specified[2][3]

Table 3: Effects of this compound on Body Weight and Food Intake in Rodents

SpeciesDose and RouteDurationEffect on Body WeightEffect on Food IntakeReference
Rat100 µmol/kg/day, Oral14 daysSignificant increase in body weight gainNot Specified[3]
Lean Control Rat50 mg/kg/day, Oral18 daysIncreased gain in body weight and total fat massInduced hyperphagia[4]
Zucker Diabetic Fatty (ZDF) Rat50 mg/kg/day, Oral18 daysNo increase in adiposity or body weight gainDid not induce hyperphagia[4]

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments with this compound in rodent models.

Protocol 1: Evaluation of this compound-Induced Growth Hormone Release in Rats

Objective: To determine the dose-dependent effect of orally administered this compound on plasma growth hormone concentrations in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound (NN-703)

  • Vehicle (e.g., sterile water or 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection tubes (containing EDTA or other appropriate anticoagulant)

  • Centrifuge

  • Pipettes and tips

  • Rat/Mouse Growth Hormone ELISA Kit

  • Microplate reader

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment with ad libitum access to food and water.

  • Fasting: Fast the rats overnight (approximately 12-16 hours) before this compound administration to reduce basal GH levels.

  • Grouping: Randomly assign rats to different treatment groups (e.g., vehicle control, and multiple this compound dose groups). A minimum of 6-8 animals per group is recommended.

  • This compound Administration:

    • Prepare fresh solutions of this compound in the chosen vehicle at the desired concentrations.

    • Administer a single dose of this compound or vehicle to each rat via oral gavage. The volume should be based on the individual animal's body weight (e.g., 5 mL/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at baseline (pre-dose) and at several time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Place blood samples immediately into pre-chilled anticoagulant-containing tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Growth Hormone Measurement:

    • Quantify the concentration of growth hormone in the plasma samples using a commercially available Rat/Mouse Growth Hormone ELISA kit.[5][6][7][8][9]

    • Follow the manufacturer's instructions for the ELISA procedure, including standard curve preparation, sample dilution (if necessary), incubation times, and plate reading.[5][9]

  • Data Analysis:

    • Calculate the mean GH concentration for each treatment group at each time point.

    • Determine the peak GH concentration (Cmax) and the time to reach the peak (Tmax) for each group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the dose-dependent effects of this compound.

Protocol 2: Assessment of this compound's Effect on Body Weight and Food Intake in Rats

Objective: To evaluate the long-term effects of daily oral administration of this compound on body weight gain and food consumption in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (initial body weight 200-250g)

  • This compound (NN-703)

  • Vehicle

  • Standard rat chow

  • Metabolic cages (optional, for precise food intake and spillage measurement)

  • Animal balance

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Baseline Measurement:

    • Acclimatize rats to individual housing for at least 3-5 days before the start of the study.

    • Record the initial body weight of each rat for three consecutive days to establish a stable baseline.

    • Measure daily food intake for each rat during this period.

  • Grouping: Randomly assign rats to a vehicle control group and a this compound treatment group.

  • This compound Administration:

    • Administer this compound or vehicle orally once daily at the same time each day for the duration of the study (e.g., 14 or 18 days).[3][4]

  • Body Weight and Food Intake Monitoring:

    • Record the body weight of each rat daily or on specific days throughout the study.

    • Measure the amount of food provided each day and the amount remaining the following day to calculate daily food intake. Account for any spillage.

  • Data Analysis:

    • Calculate the cumulative body weight gain for each rat.

    • Calculate the average daily food intake for each group.

    • Use appropriate statistical tests (e.g., t-test or repeated measures ANOVA) to compare the body weight gain and food intake between the treatment and control groups.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's in vivo studies.

ghrelin_signaling_pathway cluster_cell Target Cell (e.g., Pituitary Somatotroph, Hypothalamic Neuron) This compound This compound GHSR Ghrelin Receptor (GHSR-1a) This compound->GHSR Gq_PLC Gq/11 -> PLC GHSR->Gq_PLC IP3_DAG IP3 & DAG Gq_PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ -> PKC Activation IP3_DAG->Ca_PKC GH_Release Growth Hormone Release Ca_PKC->GH_Release

Caption: Ghrelin Receptor Signaling Pathway for GH Release.

hypothalamic_signaling_pathway cluster_hypothalamus Hypothalamic Arcuate Nucleus This compound This compound GHSR_NPY GHSR on NPY/AgRP Neurons This compound->GHSR_NPY GHSR_POMC GHSR on POMC Neurons This compound->GHSR_POMC NPY_AgRP ↑ NPY/AgRP (Orexigenic) GHSR_NPY->NPY_AgRP POMC ↓ POMC/α-MSH (Anorexigenic) GHSR_POMC->POMC Food_Intake ↑ Food Intake NPY_AgRP->Food_Intake POMC->Food_Intake

Caption: Hypothalamic Regulation of Food Intake by this compound.

experimental_workflow_gh cluster_workflow Experimental Workflow: GH Release Study start Acclimatize & Fast Rats grouping Randomize into Treatment Groups start->grouping dosing Oral Gavage: This compound or Vehicle grouping->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis GH Measurement (ELISA) processing->analysis end Data Analysis analysis->end experimental_workflow_bw cluster_workflow Experimental Workflow: Body Weight and Food Intake Study start Acclimatize & Baseline Measurements grouping Randomize into Treatment Groups start->grouping dosing Daily Oral Dosing (e.g., 14 days) grouping->dosing monitoring Daily Monitoring: Body Weight & Food Intake dosing->monitoring end Data Analysis monitoring->end

References

Application Notes and Protocols for Tabimorelin Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabimorelin (also known as NN-703) is a potent, orally active, non-peptidyl agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] By mimicking the action of endogenous ghrelin, this compound stimulates the release of growth hormone (GH) from the pituitary gland.[1] This document provides detailed application notes and experimental protocols for the administration of this compound to rats for research purposes, including its mechanism of action, pharmacokinetic profile, and practical guidelines for in vivo studies.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating the GHSR, a G-protein coupled receptor. This activation primarily stimulates the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key step in the signaling cascade that ultimately results in the secretion of GH. The GHSR can also couple to other G-proteins, such as Gαi/o and Gα12/13, leading to a broader range of cellular responses.

Summary of In Vivo Effects in Rats

Studies in rats have demonstrated that oral administration of this compound leads to a significant increase in body weight gain.[2][3] This effect is consistent with its function as a GH secretagogue, which promotes growth and anabolism.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound

ParameterSpeciesValueReference
Oral BioavailabilityRat30-35%[4]
Plasma Half-life (t½)Dog4.1 ± 0.4 hours[2][3]

Table 2: Dose-Response of Intravenous this compound (NN703) on Growth Hormone Release in Swine

Dose (nmol/kg)Peak GH Concentration (ng/mL plasma)
155 ± 2391 ± 7

Note: This data is from swine and is presented to illustrate the dose-dependent effect of this compound on GH release.[4] Specific dose-response data for GH release in rats is not detailed in the available literature.

Table 3: Examples of Oral Dosing Regimens for this compound in Rats

DoseDosing RegimenStudy DurationObserved EffectReference
100 µmol/kgOnce daily14 daysSignificant increase in body weight gain[2][3]

Experimental Protocols

1. Preparation of this compound Dosing Solution for Oral Gavage

This protocol describes the preparation of a this compound solution suitable for oral administration to rats. As this compound is a modified polypeptide, an aqueous vehicle with a suspending agent is recommended.

Materials:

  • This compound (NN-703) powder

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water. Alternatively, a 10% sucrose solution can be used to improve palatability.

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Vehicle Preparation (0.5% Methylcellulose):

    • Weigh the required amount of methylcellulose.

    • Heat approximately one-third of the required volume of sterile water to 60-70°C.

    • Add the methylcellulose to the heated water and stir until it is thoroughly wetted.

    • Remove from heat and add the remaining volume of cold sterile water.

    • Continue to stir on a magnetic stirrer in a cold water bath until a clear, viscous solution is formed.

  • This compound Solution Preparation:

    • Calculate the required amount of this compound based on the desired concentration and final volume. For a 10 mg/kg dose in a rat receiving a 5 mL/kg volume, the concentration would be 2 mg/mL.

    • Accurately weigh the this compound powder.

    • In a volumetric flask, add a small amount of the prepared vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while stirring continuously until the powder is fully suspended.

    • Ensure the final solution is homogenous. If necessary, gentle warming or sonication may be used to aid dissolution, but stability under these conditions should be verified.

    • Prepare the dosing solution fresh daily.

2. Protocol for Oral Gavage Administration in Rats

This protocol provides a step-by-step guide for the safe and effective oral administration of this compound to rats using a gavage needle.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized gavage needles (16-18 gauge, 2-3 inches long with a ball tip for adult rats)

  • Syringes (1-5 mL, depending on the volume to be administered)

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Procedure:

  • Animal Preparation and Dose Calculation:

    • Acclimatize the rats to handling and the experimental environment for at least one week prior to the study.

    • Weigh each rat immediately before dosing to ensure accurate dose calculation.

    • Calculate the required volume of the dosing solution for each rat based on its body weight. The maximum recommended volume for oral gavage in rats is 10 mL/kg.

  • Restraint:

    • Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body. The head should be held securely to prevent movement.

  • Gavage Needle Insertion:

    • Extend the rat's head back slightly to straighten the path to the esophagus.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the pharynx.

    • The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. NEVER force the needle. If resistance is met, withdraw and reposition.

  • Administration:

    • Once the needle is correctly positioned in the esophagus (a pre-measured length from the mouth to the last rib can be used as a guide), slowly administer the this compound solution over 2-3 seconds.

  • Post-Administration Monitoring:

    • Gently remove the gavage needle along the same path of insertion.

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.

3. Sample Experimental Workflow for a 14-Day Study

This workflow outlines a typical study design to evaluate the effect of this compound on body weight gain in rats.

Workflow:

  • Acclimatization (Day -7 to -1): House rats in a controlled environment and handle them daily to reduce stress.

  • Baseline Measurements (Day 0): Record the initial body weight and food intake of each rat.

  • Group Allocation: Randomly assign rats to either a vehicle control group or a this compound treatment group.

  • Daily Dosing (Day 1 to 14): Administer the prepared this compound solution or vehicle via oral gavage at the same time each day.

  • Daily Monitoring (Day 1 to 14): Record body weight and food intake daily. Observe the animals for any clinical signs of adverse effects.

  • Terminal Procedures (Day 15): At the end of the study, animals may be euthanized for tissue collection and further analysis (e.g., hormone levels, organ weights).

Visualizations

Tabimorelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GHSR GHSR (Ghrelin Receptor) This compound->GHSR Binds and Activates Gq11 Gαq/11 GHSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases GH_Vesicles Growth Hormone Vesicles Ca2->GH_Vesicles Triggers Fusion GH_Release Growth Hormone Release GH_Vesicles->GH_Release Exocytosis

Caption: Signaling pathway of this compound via the GHSR.

Experimental_Workflow cluster_pre_study Pre-Study cluster_study Study Period (14 Days) cluster_post_study Post-Study Acclimatization Acclimatization (1 week) Baseline Baseline Measurements (Body Weight, Food Intake) Acclimatization->Baseline Dosing Daily Oral Gavage (this compound or Vehicle) Baseline->Dosing Monitoring Daily Monitoring (Body Weight, Food Intake, Clinical Signs) Dosing->Monitoring Termination Euthanasia and Tissue Collection Dosing->Termination Monitoring->Dosing

References

Application Notes and Protocols: The Use of Tabimorelin in the Zucker Diabetic Fatty (ZDF) Rat Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabimorelin is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1] It mimics the effects of the endogenous hormone ghrelin, a key regulator of appetite and energy balance. The Zucker diabetic fatty (ZDF) rat is a well-established animal model of obesity and type 2 diabetes, characterized by a mutation in the leptin receptor, leading to hyperphagia, obesity, and insulin resistance. This document provides detailed application notes and protocols for the use of this compound in the ZDF rat model, based on available research.

Data Presentation

Quantitative Effects of this compound on Body Weight, Food Intake, and Hypothalamic Neuropeptides

The following tables summarize the reported effects of oral administration of this compound (50 mg/kg/day for 18 days) in male ZDF rats compared to their lean littermates.

Table 1: Body Weight and Food Intake

ParameterAnimal GroupTreatmentOutcome
Body Weight Gain Lean Control RatsThis compoundIncreased
ZDF RatsThis compoundNo significant increase
Food Intake Lean Control RatsThis compoundIncreased (Hyperphagia)
ZDF RatsThis compoundNo significant increase
Total Fat Mass Lean Control RatsThis compoundIncreased (Adiposity)
ZDF RatsThis compoundNo significant increase

Data synthesized from a study by Hansen et al.[2]

Table 2: Hypothalamic mRNA Expression of Neuropeptides

NeuropeptideAnimal GroupTreatmentChange in mRNA Expression
Neuropeptide Y (NPY) Lean Control RatsThis compoundIncreased
ZDF RatsThis compoundIncreased in arcuate nucleus
Pro-opiomelanocortin (POMC) Lean Control RatsThis compoundDecreased
ZDF RatsThis compoundNo significant change

Data synthesized from a study by Hansen et al.[2]

Signaling Pathways

Hypothalamic Appetite Regulation by this compound

This compound, as a ghrelin receptor agonist, influences the hypothalamic circuits that control appetite. In lean animals, it stimulates orexigenic neurons expressing Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), while inhibiting anorexigenic neurons expressing Pro-opiomelanocortin (POMC). This concerted action leads to an increase in food intake. However, in the ZDF rat, which has deficient leptin signaling, the response to this compound is blunted. While NPY expression is still increased, the inhibitory effect on POMC neurons is absent, which may contribute to the lack of hyperphagic and adipogenic effects observed in these animals.[2]

cluster_lean Lean Control Rat cluster_zdf ZDF Rat Tabimorelin_lean This compound NPY_lean NPY mRNA (Increased) Tabimorelin_lean->NPY_lean Stimulates POMC_lean POMC mRNA (Decreased) Tabimorelin_lean->POMC_lean Inhibits FoodIntake_lean Increased Food Intake & Adiposity NPY_lean->FoodIntake_lean POMC_lean->FoodIntake_lean Tabimorelin_zdf This compound NPY_zdf NPY mRNA (Increased) Tabimorelin_zdf->NPY_zdf Stimulates POMC_zdf POMC mRNA (No Change) Tabimorelin_zdf->POMC_zdf No Effect FoodIntake_zdf No Increase in Food Intake & Adiposity NPY_zdf->FoodIntake_zdf POMC_zdf->FoodIntake_zdf

Caption: this compound's differential effects on hypothalamic appetite pathways.

Ghrelin Signaling and Insulin Secretion

Ghrelin receptor activation in pancreatic β-cells is generally associated with an inhibition of glucose-stimulated insulin secretion. This effect is thought to be mediated through a Gαi-coupled pathway, leading to the activation of K+ channels, hyperpolarization of the cell membrane, and a subsequent reduction in calcium influx, which is necessary for insulin exocytosis.[3] Therefore, the use of a ghrelin agonist like this compound in a model of type 2 diabetes warrants careful investigation of its effects on glucose homeostasis.

This compound This compound GHSR Ghrelin Receptor (GHSR) on β-cell This compound->GHSR Gai Gαi Activation GHSR->Gai K_channel K+ Channel Activation Gai->K_channel Hyperpolarization Membrane Hyperpolarization K_channel->Hyperpolarization Ca_influx Ca2+ Influx Reduction Hyperpolarization->Ca_influx Insulin_secretion Inhibition of Insulin Secretion Ca_influx->Insulin_secretion start Start fasting Fast Rats (6-8 hours) start->fasting baseline Baseline Blood Glucose (T=0) fasting->baseline gavage Oral Glucose Gavage (2g/kg) baseline->gavage sampling Blood Sampling at 15, 30, 60, 90, 120 min gavage->sampling measurement Glucose Measurement sampling->measurement analysis Data Analysis (AUC) measurement->analysis end End analysis->end

References

Application Notes and Protocols for Studying Hypothalamic Neuron Activity with Tabimorelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabimorelin (NN-703) is a potent, orally-active, non-peptidic agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] It mimics the action of ghrelin, an endogenous peptide hormone primarily produced by the stomach that plays a crucial role in regulating energy homeostasis.[2] The hypothalamus is a key site of action for both ghrelin and its mimetics, containing neuronal circuits that control appetite, energy expenditure, and growth hormone secretion.[2][3][4] this compound serves as a valuable pharmacological tool to probe these circuits, offering the ability to specifically activate GHSR-expressing neurons and elucidate their downstream physiological effects. These notes provide an overview of this compound's mechanism and detailed protocols for its application in studying hypothalamic neuron activity.

Mechanism of Action: GHSR Signaling in Hypothalamic Neurons

This compound, like ghrelin, binds to and activates the G-protein-coupled receptor GHSR-1a. This receptor is highly expressed in various hypothalamic nuclei, including the Arcuate Nucleus (ARC), Paraventricular Nucleus (PVN), and Ventromedial Nucleus (VMH).[3][4][5]

Activation of GHSR-1a in hypothalamic neurons initiates several intracellular signaling cascades:

  • Gαq/11 Pathway: The canonical pathway involves coupling to Gαq/11, which activates Phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to neuronal depolarization and activation.[6]

  • AMPK Pathway: In orexigenic (appetite-stimulating) neurons, such as Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) co-expressing neurons in the ARC, ghrelin receptor activation stimulates AMP-activated protein kinase (AMPK).[7][8] This pathway is crucial for the orexigenic effects of ghrelin mimetics.[7]

  • mTOR Pathway: Recent evidence indicates that ghrelin's orexigenic action also involves the upregulation of the mammalian target of rapamycin (mTOR) signaling pathway in the hypothalamus.[7][9]

The net effect of this compound on hypothalamic circuits is an increase in the activity of orexigenic NPY/AgRP neurons and a decrease in the activity of anorexigenic Pro-opiomelanocortin (POMC) neurons.[5][10] This shift in neuronal activity promotes food intake and influences energy metabolism.[2][10]

Tabimorelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TAB This compound GHSR GHSR-1a TAB->GHSR Binds Gq Gαq/11 GHSR->Gq Activates AMPK AMPK Activation GHSR->AMPK Activates mTOR mTOR Activation GHSR->mTOR Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca Ca²⁺ Release IP3->Ca Response Neuronal Activation (↑ NPY/AgRP, ↓ POMC) Ca->Response AMPK->Response mTOR->Response

Caption: this compound signaling cascade in hypothalamic neurons.

Quantitative Data

The following table summarizes key quantitative parameters for this compound and its endogenous analogue, ghrelin, relevant to experimental design.

ParameterValueCompoundSpecies/SystemApplicationReference
In Vivo Dosage 50 mg/kg p.o.This compoundRatChronic study of orexigenic and adipogenic effects[10]
In Vitro Concentration 10 nMGhrelinRat Brain SlicesElectrophysiology (Patch-clamp and MEA)[11][12]
In Vitro Concentration 100 nMGhrelinRat Hypothalamic ExplantsNeuropeptide release assays (GHRH, CRH, AVP)[13]
In Vivo IP Dose 3 nmol/ratGhrelinRatc-Fos expression analysis[14]

Experimental Protocols

Protocol 1: In Vitro Electrophysiology on Hypothalamic Slices

This protocol details how to measure the direct effects of this compound on the electrical activity of individual hypothalamic neurons using patch-clamp recordings.

1. Brain Slice Preparation: a. Anesthetize an adult rodent (e.g., Sprague-Dawley rat) according to approved institutional animal care protocols. b. Perfuse transcardially with ice-cold, oxygenated (95% O₂, 5% CO₂) cutting solution (e.g., sucrose-based artificial cerebrospinal fluid, aCSF). c. Rapidly dissect the brain and mount it on a vibratome stage. d. Prepare 250-300 µm thick coronal slices containing the hypothalamus. e. Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.

2. Patch-Clamp Recording: a. Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at 30-32°C. b. Visualize neurons within the hypothalamic nucleus of interest (e.g., ARC or PVN) using DIC optics. c. Pull patch pipettes (3-6 MΩ) and fill with an intracellular solution (e.g., K-gluconate based). d. Obtain whole-cell patch-clamp recordings in either current-clamp (to measure membrane potential and firing rate) or voltage-clamp (to measure synaptic currents) mode. e. Establish a stable baseline recording for 5-10 minutes.

3. This compound Application: a. Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentration (e.g., 10-100 nM) in aCSF just before use. b. Bath-apply this compound by switching the perfusion inlet to the aCSF containing the drug.[11][12] c. Record neuronal activity for 10-20 minutes during application to observe changes in firing frequency, membrane potential, or postsynaptic currents.[11][12] d. Perform a washout by switching the perfusion back to normal aCSF and record for another 10-15 minutes to check for reversibility of the effect.

4. Data Analysis: a. Analyze changes in firing rate, resting membrane potential, and input resistance before, during, and after this compound application. b. In voltage-clamp, analyze changes in the frequency and amplitude of excitatory or inhibitory postsynaptic currents.

Protocol 2: In Vitro Calcium Imaging in Hypothalamic Cultures

This protocol allows for the monitoring of intracellular calcium changes in a population of hypothalamic neurons in response to this compound.

1. Cell Culture Preparation: a. Use primary hypothalamic neuronal cultures or immortalized hypothalamic cell lines (e.g., mHypoA-NPY/GFP).[15] b. Plate cells on glass-bottom dishes suitable for microscopy and allow them to mature. c. Alternatively, use acute hypothalamic slices as described in Protocol 1.

2. Calcium Indicator Loading: a. Prepare a loading solution containing a calcium-sensitive dye (e.g., Fura-2 AM or Rhod-3 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).[16][17] b. Incubate the cells or slices with the loading solution for 30-60 minutes at 37°C, protected from light. c. Wash the preparation gently 2-3 times with the salt solution to remove excess dye and allow for de-esterification for at least 15 minutes.

3. Imaging: a. Mount the dish or slice chamber on a fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye. b. Acquire baseline fluorescence images at a set frequency (e.g., every 2-5 seconds). c. Apply this compound (e.g., 100 nM) to the bath and continue imaging.[18] d. Record the fluorescence intensity changes over time for individual neurons or regions of interest.

4. Data Analysis: a. Quantify the change in fluorescence intensity over baseline (ΔF/F) for each neuron. b. A significant increase in ΔF/F upon this compound application indicates an increase in intracellular calcium, signifying neuronal activation.[18] c. Measure parameters such as the peak response, time to peak, and area under the curve to quantify the response.[18]

Protocol 3: In Vivo c-Fos Immunohistochemistry

This protocol uses the expression of the immediate-early gene c-Fos as a marker for neuronal activation in the hypothalamus following systemic administration of this compound.[14]

1. Animal Treatment: a. Acclimate rodents to handling and injection procedures. b. Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage). Include a vehicle-treated control group.[10][14] c. Return animals to their home cages.

2. Tissue Processing: a. At a predetermined time point post-injection (typically 90-120 minutes for c-Fos), deeply anesthetize the animals.[14] b. Perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). c. Dissect the brain and post-fix in 4% PFA overnight, followed by cryoprotection in a sucrose solution. d. Section the brain coronally (e.g., 30-40 µm thick) through the hypothalamus using a cryostat or freezing microtome.

3. Immunohistochemistry: a. Wash free-floating sections in phosphate-buffered saline (PBS). b. Perform antigen retrieval if necessary. c. Block non-specific binding with a blocking solution (e.g., PBS with normal goat serum and Triton X-100). d. Incubate sections with a primary antibody against c-Fos overnight at 4°C. e. Wash sections and incubate with a fluorescently-labeled secondary antibody. f. (Optional) For cell-type identification, perform double-labeling with an antibody against a neuronal marker of interest (e.g., NPY or POMC). g. Mount sections on slides and coverslip with a mounting medium containing a nuclear counterstain (e.g., DAPI).

4. Imaging and Analysis: a. Acquire images of the hypothalamic nuclei of interest using a fluorescence or confocal microscope. b. Count the number of c-Fos-positive nuclei within each defined brain region.[14] c. Compare the number of activated neurons between this compound-treated and vehicle-treated groups to determine the effect of the drug on regional brain activity.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound on feeding behavior and associated neuronal activity.

Experimental_Workflow start Hypothesis Formulation design Experimental Design (Dose, Route, Timeline) start->design acclimation Animal Acclimation & Habituation design->acclimation treatment Treatment Groups (this compound vs. Vehicle) acclimation->treatment behavior Behavioral Monitoring (Food Intake, Body Weight) treatment->behavior Administer tissue Tissue Collection (Perfusion & Brain Dissection) behavior->tissue Endpoint analysis Neuronal Activity Analysis (e.g., c-Fos Staining) tissue->analysis data Data Quantification & Statistical Analysis analysis->data conclusion Conclusion & Interpretation data->conclusion

Caption: Workflow for in vivo this compound studies.

References

Application Notes and Protocols: In Vitro Ghrelin Receptor (GHSR) Binding Assay with Tabimorelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabimorelin (also known as NN703) is a potent, orally-active agonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHSR1a).[1][2] As a ghrelin mimetic, it stimulates the release of growth hormone.[1] The ghrelin receptor is a G protein-coupled receptor (GPCR) primarily expressed in the pituitary gland and hypothalamus.[3] Its activation by endogenous ghrelin or synthetic agonists like this compound initiates a signaling cascade with various physiological effects.

These application notes provide a detailed protocol for conducting an in vitro competitive binding assay to characterize the interaction of this compound with the ghrelin receptor. This is a crucial step in drug development for determining the affinity and potency of a test compound.

Data Presentation: this compound Binding and Functional Potency

While specific high-affinity binding of this compound to the ghrelin receptor has been demonstrated, precise Ki or IC50 values from competitive binding assays are not consistently reported in publicly available literature. However, functional assays provide valuable insights into its potency. One study noted that in a competitive binding assay using membranes from cells expressing the human GHSR1a and ³⁵S-MK677 as the radioligand, this compound did displace the radioligand, but with a lower affinity than other growth hormone secretagogues like MK677 and GHRP-6.[2][4]

CompoundParameterValueCell Line/SystemAssay TypeReference
This compound (NN703)EC5018 nMRat pituitary cellsGH Release Assay[5]
This compound (NN703)Binding Affinity (Ki)Lower than MK677 & GHRP-6BHK cells expressing hGHSR1aCompetitive Binding Assay[2][4]

Note: The EC50 value represents the concentration of this compound that elicits a half-maximal response in growth hormone release, indicating its functional potency. The Ki is the inhibition constant, representing the affinity of this compound for the ghrelin receptor in a binding assay. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

In Vitro Competitive Radioligand Binding Assay for Ghrelin Receptor (GHSR1a)

This protocol is designed to determine the binding affinity (Ki) of this compound for the human ghrelin receptor (hGHSR1a) through competition with a radiolabeled ligand.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human GHSR1a (e.g., HEK293, CHO, or BHK cells).

  • Radioligand: A suitable radiolabeled ghrelin receptor ligand such as [¹²⁵I]-Ghrelin or [³⁵S]-MK-0677.

  • Test Compound: this compound (NN703).

  • Non-specific Binding Control: Unlabeled ghrelin or another high-affinity GHSR ligand at a high concentration (e.g., 1 µM).

  • Assay Buffer: 25 mM HEPES, pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA.[6]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • 96-well Plates: For sample incubation.

  • Glass Fiber Filters: (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Filtration Apparatus: A cell harvester or vacuum filtration manifold.

  • Scintillation Counter: For detecting radioactivity.

  • Scintillation Fluid.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membranes expressing hGHSR1a on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

    • Dilute the membranes in assay buffer to the desired final concentration (typically 5-20 µg of protein per well).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 25 µL of assay buffer.

    • Non-specific Binding (NSB): Add 25 µL of the non-specific binding control (e.g., 1 µM unlabeled ghrelin).

    • Competitive Binding: Add 25 µL of varying concentrations of this compound (e.g., in a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).

    • Add 25 µL of the radioligand at a concentration close to its Kd value to all wells.

    • Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each well.

    • The final assay volume in each well is 200 µL.[6]

  • Incubation:

    • Incubate the plate at 27°C for 60 minutes with gentle agitation to reach equilibrium.[6]

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters multiple times (e.g., 9 times with 500 µL) with ice-cold wash buffer to remove unbound radioligand.[6]

  • Detection:

    • Place the filters into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM, from the NSB wells) from the total binding (CPM from the total binding wells) and the competitive binding wells.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Ghrelin Receptor Signaling Pathway

Ghrelin_Signaling Ligand Ghrelin or This compound GHSR Ghrelin Receptor (GHSR1a) Ligand->GHSR Binds to Gq Gαq/11 GHSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., GH Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Ghrelin receptor activation by a ligand like this compound.

Experimental Workflow for Competitive Binding Assay

Binding_Assay_Workflow A Prepare Reagents: - GHSR Membranes - Radioligand - this compound - Buffers B Set up 96-well Plate: - Total Binding - Non-specific Binding - this compound dilutions A->B C Add Radioligand and Membrane Preparation B->C D Incubate at 27°C for 60 min C->D E Rapid Filtration through Glass Fiber Filters D->E F Wash Filters to Remove Unbound Radioligand E->F G Measure Radioactivity (Scintillation Counting) F->G H Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki G->H

Caption: Workflow of the in vitro competitive binding assay.

References

Tabimorelin in cell-based growth hormone release assays

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Use of Tabimorelin in Cell-Based Growth Hormone Release Assays

Introduction

This compound (also known as NN-703) is a potent, orally-active, small-molecule growth hormone (GH) secretagogue.[1][2] It functions as an agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][3] By mimicking the action of the endogenous ligand ghrelin, this compound stimulates the release of growth hormone from the anterior pituitary gland.[3][4] This makes it a valuable tool for researchers studying the regulation of GH secretion, investigating pituitary function, and for professionals in drug development screening for novel GHSR agonists.

This document provides detailed protocols for utilizing this compound in in-vitro cell-based assays to quantify its effects on growth hormone release. It includes the underlying signaling pathway, experimental workflows, and methods for data quantification.

Mechanism of Action & Signaling Pathway

This compound stimulates GH release by binding to the GHSR on the surface of somatotroph cells in the anterior pituitary. The GHSR is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit.[5] Upon agonist binding, the activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is the primary trigger for the fusion of GH-containing secretory vesicles with the plasma membrane, leading to the exocytosis and release of growth hormone.

Tabimorelin_Signaling_Pathway cluster_membrane Cell Membrane GHSR GHSR G_protein Gαq/11 GHSR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->GHSR Binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers GH_Vesicle GH Secretory Vesicle Ca_release->GH_Vesicle Induces Fusion GH_Release Growth Hormone Release GH_Vesicle->GH_Release Leads to

Caption: Signaling pathway of this compound-induced GH release.

Quantitative Data

The potency of this compound in stimulating growth hormone release can be quantified by its half-maximal effective concentration (EC50).

CompoundAssay TypeCell Line/TissueParameterValueReference
This compound (NN703) GH Release AssayPrimary Rat Pituitary CellsEC5018 nM[2]

Experimental Protocols

Protocol 1: In Vitro GH Release Assay with Primary Pituitary Cells

This protocol describes how to treat primary pituitary cells with this compound to stimulate GH release.

1. Materials and Reagents:

  • Primary pituitary cells (e.g., from rats)

  • Cell culture medium (e.g., DMEM) with serum and antibiotics

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, stored at -80°C)[2]

  • Assay buffer (e.g., DMEM with 0.1% BSA)

  • Multi-well culture plates (e.g., 24-well or 48-well)

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

2. Cell Preparation & Plating:

  • Isolate anterior pituitary glands from rats using an established protocol.

  • Disperse the tissue into single cells using enzymatic digestion (e.g., trypsin, collagenase).

  • Wash the cells and resuspend them in culture medium.

  • Determine cell viability and count using a hemocytometer or automated cell counter.

  • Plate the cells in multi-well plates at a density of approximately 2-5 x 10^5 cells/well.

  • Incubate for 48-72 hours to allow cells to attach and recover.

3. GH Release Assay Procedure:

  • Prepare serial dilutions of this compound in assay buffer to create a dose-response curve (e.g., ranging from 10^-11 M to 10^-6 M). Include a vehicle control (assay buffer with DMSO only).

  • Gently aspirate the culture medium from the wells.

  • Wash the cells twice with pre-warmed HBSS or serum-free medium.

  • Add the various concentrations of this compound solution (or vehicle control) to the respective wells.

  • Incubate the plate for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Following incubation, carefully collect the supernatant from each well. Be sure not to disturb the cell monolayer.

  • Centrifuge the collected supernatants at low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells.

  • Transfer the clarified supernatants to new tubes. These samples can be assayed immediately for GH content or stored at -80°C for later analysis.

Protocol 2: Quantification of Released GH by ELISA

The concentration of growth hormone in the collected supernatants is measured using a commercially available GH ELISA kit.[6][7]

1. Principle: The assay is a sandwich enzyme-linked immunosorbent assay (ELISA). Wells are pre-coated with a capture antibody specific for GH. Samples and standards are added, and any GH present is bound. A biotinylated detection antibody is then added, followed by HRP-conjugated streptavidin. A substrate solution is added to produce a color change, which is stopped, and the intensity is measured. The color intensity is proportional to the amount of GH.[6]

2. Materials:

  • Human or Rat Growth Hormone ELISA Kit (containing pre-coated plates, standards, detection antibody, HRP-streptavidin, wash buffer, substrate, and stop solution)[6][8]

  • Supernatant samples from Protocol 1

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes

3. Assay Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Bring all components to room temperature before use.[6]

  • Standard Curve: Prepare a serial dilution of the GH standard to create a standard curve.

  • Sample Addition: Add 100 µL of each standard, control, and experimental sample (supernatant) to the appropriate wells of the pre-coated microplate. Incubate for 2.5 hours at room temperature.[6]

  • Wash: Aspirate the contents of the wells and wash several times with the provided wash buffer.

  • Detection Antibody: Add 100 µL of the prepared biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[6]

  • Wash: Repeat the wash step.

  • HRP-Streptavidin: Add 100 µL of the prepared HRP-streptavidin solution to each well. Incubate for 45 minutes at room temperature.[6]

  • Wash: Repeat the wash step.

  • Substrate Development: Add 100 µL of the TMB substrate reagent to each well. Incubate for 30 minutes at room temperature in the dark.[6]

  • Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the mean OD for each standard against its concentration. Use the standard curve to determine the GH concentration in each experimental sample. Plot the GH concentration against the log of the this compound concentration to determine the EC50 value.

Experimental Workflow

The overall process for evaluating this compound in a cell-based GH release assay is summarized in the workflow diagram below.

Experimental_Workflow cluster_prep Preparation cluster_assay GH Release Assay cluster_quant Quantification cluster_analysis Data Analysis cell_culture 1. Isolate & Culture Primary Pituitary Cells cell_treatment 3. Treat Cells with This compound cell_culture->cell_treatment tabimorelin_prep 2. Prepare this compound Serial Dilutions tabimorelin_prep->cell_treatment incubation 4. Incubate (1-4 hours) cell_treatment->incubation supernatant_collection 5. Collect Supernatant incubation->supernatant_collection elisa 6. Perform GH ELISA supernatant_collection->elisa read_plate 7. Read Absorbance (450 nm) elisa->read_plate data_analysis 8. Calculate GH Concentration & Plot Dose-Response Curve read_plate->data_analysis ec50 9. Determine EC50 data_analysis->ec50

Caption: Workflow for cell-based GH release assay using this compound.

References

Application Notes and Protocols for Tabimorelin Studies Using HEK293 Cells Expressing GHSR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Growth Hormone Secretagogue Receptor (GHSR), a G protein-coupled receptor (GPCR), is a key regulator of growth hormone (GH) release and plays a significant role in appetite, metabolism, and other physiological processes. Its endogenous ligand is ghrelin. Tabimorelin (also known as NN703) is a potent, orally-active, non-peptide agonist of the GHSR, developed as a growth hormone secretagogue.[1] Due to its ability to mimic the effects of ghrelin, this compound is a valuable tool for studying GHSR signaling and for the development of therapeutics targeting conditions such as growth hormone deficiency.

This document provides detailed application notes and protocols for studying the interaction of this compound with the human GHSR expressed in Human Embryonic Kidney 293 (HEK293) cells. HEK293 cells are a widely used in-vitro model system for studying GPCRs due to their robust growth, high transfection efficiency, and low endogenous expression of many GPCRs.[2]

Data Presentation

The following table summarizes the reported in-vitro binding affinity and functional potency of this compound for the Growth Hormone Secretagogue Receptor. These values are essential for designing and interpreting experiments.

ParameterValueCell System/Assay ConditionsReference
Binding Affinity (Ki) 50 nMHuman recombinant GHSR1a[2]
Binding Affinity (IC50) 556 nMDisplacement of [125I]-ghrelin from GHSR1a expressed in HEK293 cell membranes[3]
Functional Potency (EC50) 2.7 nMGH release from rat pituitary cells[2]

Note: Variations in reported values can be attributed to differences in experimental methodologies, such as the cell line used, radioligand employed, and specific assay conditions.

Signaling Pathways

Activation of GHSR by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gαq/11, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Additionally, GHSR can couple to other G proteins, such as Gαi/o to inhibit adenylyl cyclase and Gαs to stimulate it, leading to a modulation of cyclic AMP (cAMP) levels. Furthermore, GHSR activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.[2][4][5]

GHSR_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GHSR GHSR This compound->GHSR Binds Gq Gαq/11 GHSR->Gq Activates ERK ERK GHSR->ERK Activates Gs Gαs GHSR->Gs Gi Gαi/o GHSR->Gi PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 ER->Ca2 Releases AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Produces

Caption: GHSR signaling pathway activated by this compound.

Experimental Protocols

The following are detailed protocols for the characterization of this compound's activity in HEK293 cells stably or transiently expressing GHSR.

Cell Culture and Transfection of HEK293 Cells

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]

  • GHSR expression plasmid (e.g., pcDNA3.1-GHSR)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • For transient transfection, seed HEK293 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. Typically, this involves diluting the GHSR plasmid and the transfection reagent in a serum-free medium, then combining them and incubating for 15-20 minutes at room temperature.

  • Add the DNA-lipid complexes to the cells and incubate for 24-48 hours before performing downstream assays.

  • For generating a stable cell line, after transfection, select for cells that have successfully integrated the plasmid by adding a selection antibiotic (e.g., G418, if the plasmid contains a neomycin resistance gene) to the culture medium. Culture the cells for 2-3 weeks, replacing the medium with fresh selection medium every 3-4 days, until resistant colonies are formed.

  • Isolate and expand individual colonies to establish a clonal cell line stably expressing GHSR. Validate receptor expression by Western blot or flow cytometry.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GHSR activation by this compound.

Materials:

  • HEK293-GHSR cells (transiently or stably expressing)

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Ghrelin (positive control)

  • GHSR antagonist (e.g., [D-Lys3]-GHRP-6) (optional)

Protocol:

  • Seed HEK293-GHSR cells into a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Prepare the Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with HEPES to final concentrations of 2 µM and 0.02%, respectively.

  • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with 100 µL of HBSS with HEPES. After the final wash, leave 100 µL of HBSS with HEPES in each well.

  • Prepare serial dilutions of this compound and controls (ghrelin, antagonist) in HBSS with HEPES.

  • Use a fluorescence plate reader equipped with an automated injection system to measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) before and after the addition of 20 µL of the this compound solution.

  • Record the fluorescence signal over time (e.g., for 1-2 minutes) to capture the peak response.

  • Analyze the data by calculating the change in fluorescence (ΔF) or the ratio of fluorescence relative to the baseline (F/F0). Plot the dose-response curve and calculate the EC50 value for this compound.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed Seed HEK293-GHSR cells in 96-well plate Incubate1 Incubate Overnight Seed->Incubate1 Load Load cells with Fluo-4 AM Incubate1->Load Incubate2 Incubate 30-60 min Load->Incubate2 Wash Wash cells Incubate2->Wash Read_Baseline Read baseline fluorescence Wash->Read_Baseline Prepare Prepare this compound dilutions Inject Inject this compound Prepare->Inject Read_Baseline->Inject Read_Response Read fluorescence response Inject->Read_Response Analyze Calculate ΔF or F/F0 Read_Response->Analyze Plot Plot dose-response curve Analyze->Plot Calculate Calculate EC50 Plot->Calculate

Caption: Experimental workflow for the calcium mobilization assay.
Cyclic AMP (cAMP) Assay

This assay measures the modulation of intracellular cAMP levels following GHSR activation by this compound. Depending on the G protein coupling preference in HEK293 cells, this compound may increase (via Gs) or decrease (via Gi) cAMP levels. To measure a decrease in cAMP, it is common to first stimulate adenylyl cyclase with forskolin.

Materials:

  • HEK293-GHSR cells

  • White, opaque 96-well plates

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, GloSensor™ cAMP Assay)

  • Stimulation buffer (provided with the kit or HBSS with 0.5 mM IBMX)

  • This compound

  • Ghrelin (positive control)

  • Forskolin (for studying Gi coupling)

Protocol (Example using a LANCE Ultra cAMP Kit):

  • Seed HEK293-GHSR cells into a white, opaque 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight.

  • On the day of the assay, remove the culture medium and add 20 µL of stimulation buffer to each well.

  • Prepare serial dilutions of this compound and controls in stimulation buffer.

  • To study Gi coupling, prepare a solution of this compound with a fixed concentration of forskolin (e.g., 10 µM).

  • Add 10 µL of the this compound solution (with or without forskolin) to the cells and incubate for 30 minutes at room temperature.

  • Add 10 µL of the Eu-cAMP tracer and 10 µL of the ULight™-anti-cAMP antibody solution (as per the kit instructions) to each well.

  • Incubate for 1 hour at room temperature in the dark.

  • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader (Excitation: 320 or 340 nm, Emission: 615 nm and 665 nm).

  • Calculate the 665/615 nm emission ratio and convert it to cAMP concentration using a standard curve.

  • Plot the dose-response curve and determine the EC50 (for Gs stimulation) or IC50 (for Gi inhibition of forskolin-stimulated cAMP) for this compound.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers studying the effects of this compound on GHSR in a HEK293 cell-based system. These assays are fundamental for characterizing the pharmacology of this compound and for screening other potential GHSR modulators. The provided signaling pathway diagram and experimental workflows offer a clear visual representation of the underlying biological processes and the steps involved in these key in-vitro studies.

References

Measuring Intracellular Calcium Mobilization After Tabimorelin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tabimorelin is a potent, orally-active agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR).[1][2] The ghrelin receptor is a G-protein coupled receptor (GPCR) that, upon activation, can couple to the Gαq protein subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is a key second messenger, mediating various cellular responses. This application note provides a detailed protocol for measuring intracellular calcium mobilization in response to this compound treatment using a fluorescent calcium indicator-based assay.

Signaling Pathway

The activation of the ghrelin receptor by an agonist like this compound leads to a well-defined intracellular signaling cascade culminating in the release of calcium from intracellular stores.

GHSR_Signaling cluster_cytoplasm Cytoplasm This compound This compound GHSR Ghrelin Receptor (GHSR) This compound->GHSR Binds to Gaq Gαq GHSR->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_Cyto Ca²⁺ ER->Ca_Cyto Ca²⁺ Release Ca_ER Ca²⁺ CellularResponse Downstream Cellular Response Ca_Cyto->CellularResponse Initiates

Caption: Ghrelin receptor signaling pathway leading to calcium mobilization.

Experimental Protocols

This section details the methodology for measuring this compound-induced intracellular calcium mobilization using a fluorescent plate reader-based assay with Fluo-4 AM, a common calcium indicator.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
HEK293 cells stably expressing human GHSRVariouse.g., Millipore, DiscoverX
This compoundVariouse.g., MedchemExpress, Tocris
Fluo-4 AMThermo Fisher ScientificF14201
Pluronic F-127, 20% in DMSOThermo Fisher ScientificP3000MP
ProbenecidSigma-AldrichP8761
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺Gibco14025092
HBSS without Ca²⁺ and Mg²⁺Gibco14175095
Fetal Bovine Serum (FBS)Gibco10270106
DMEM, high glucose, GlutaMAX™Gibco10566016
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Black, clear-bottom 96-well microplatesCorning3603
DMSO, anhydrousSigma-Aldrich276855

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay and Data Acquisition cluster_analysis Data Analysis Start Start CultureCells Culture HEK293-GHSR cells Start->CultureCells SeedCells Seed cells into 96-well plates CultureCells->SeedCells IncubateOvernight Incubate overnight (37°C, 5% CO₂) SeedCells->IncubateOvernight PrepareLoadingBuffer Prepare Fluo-4 AM loading buffer IncubateOvernight->PrepareLoadingBuffer WashCells Wash cells with HBSS IncubateOvernight->WashCells AddLoadingBuffer Add loading buffer to cells PrepareLoadingBuffer->AddLoadingBuffer WashCells->AddLoadingBuffer IncubateDye Incubate for 60 min (37°C, 5% CO₂) AddLoadingBuffer->IncubateDye WashExcessDye Wash to remove excess dye IncubateDye->WashExcessDye Preparethis compound Prepare this compound dilutions WashExcessDye->Preparethis compound EquilibratePlate Equilibrate plate in reader WashExcessDye->EquilibratePlate Addthis compound Inject this compound Preparethis compound->Addthis compound MeasureBaseline Measure baseline fluorescence EquilibratePlate->MeasureBaseline MeasureBaseline->Addthis compound MeasureResponse Measure fluorescence kinetically Addthis compound->MeasureResponse NormalizeData Normalize data (ΔF/F₀) MeasureResponse->NormalizeData GenerateCurves Generate dose-response curves NormalizeData->GenerateCurves CalculateEC50 Calculate EC₅₀ GenerateCurves->CalculateEC50 End End CalculateEC50->End

Caption: Experimental workflow for the calcium mobilization assay.

Detailed Protocol

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing the human ghrelin receptor (GHSR) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • The day before the assay, harvest the cells using Trypsin-EDTA and seed them into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[3]

  • Incubate the plates overnight to allow for cell attachment and formation of a monolayer.

2. Preparation of Reagents:

  • This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.

  • Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO to a final concentration of 1 mM.

  • Pluronic F-127 (20% w/v): This is typically supplied as a ready-to-use solution.

  • Probenecid Stock Solution (250 mM): Dissolve probenecid in 1 M NaOH and then adjust the pH to 7.4 with 1 M HCl. Dilute to the final concentration with HBSS.

  • Loading Buffer (per 10 mL):

    • 10 mL HBSS (with Ca²⁺ and Mg²⁺)

    • 20 µL Fluo-4 AM stock solution (final concentration 2 µM)

    • 50 µL Pluronic F-127 (final concentration 0.1%)

    • 40 µL Probenecid stock solution (final concentration 1 mM)

    • Vortex briefly to mix. Prepare this solution fresh before use.

3. Dye Loading:

  • Remove the culture medium from the wells.

  • Wash the cells once with 100 µL of HBSS (with Ca²⁺ and Mg²⁺).

  • Add 100 µL of the freshly prepared Loading Buffer to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • After incubation, remove the loading buffer and wash the cells twice with 100 µL of HBSS containing 1 mM probenecid.

  • Add 100 µL of HBSS with 1 mM probenecid to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.

4. Calcium Mobilization Assay:

  • Prepare serial dilutions of this compound in HBSS with 1 mM probenecid. A typical concentration range to test would be from 1 pM to 10 µM.

  • Place the 96-well cell plate into a fluorescence plate reader equipped with an automated injection system.

  • Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

  • Record a baseline fluorescence reading for 10-20 seconds.

  • Inject 20 µL of the this compound dilutions into the respective wells.

  • Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for at least 120 seconds.

Data Presentation and Analysis

1. Data Normalization:

  • The raw fluorescence data should be normalized to the baseline fluorescence to account for variations in cell number and dye loading. The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F₀), or as the change in fluorescence over the baseline (ΔF/F₀ = (F - F₀) / F₀).

2. Quantitative Data Summary:

The following table provides a template for summarizing the results of the dose-response experiment.

This compound ConcentrationPeak Fluorescence (ΔF/F₀)Time to Peak (seconds)Area Under the Curve (AUC)
1 pM
10 pM
100 pM
1 nM
10 nM
100 nM
1 µM
10 µM
Vehicle Control
Positive Control (e.g., ATP)

3. Dose-Response Curve and EC₅₀ Determination:

  • Plot the peak fluorescence response (or AUC) against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value (the concentration of this compound that elicits 50% of the maximal response).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal or No Response - Inefficient dye loading- Low receptor expression- Inactive compound- Cell death- Optimize dye loading time and concentration.- Confirm GHSR expression in the cell line.- Verify the activity of this compound with a positive control.- Check cell viability before and after the assay.
High Background Fluorescence - Incomplete removal of extracellular dye- Autofluorescence of compounds- Ensure thorough washing after dye loading.- Run a control with compound and no cells to check for autofluorescence.
Inconsistent Results - Variation in cell number per well- Inconsistent dye loading- Temperature fluctuations- Ensure even cell seeding.- Prepare a master mix of loading buffer for all wells.- Maintain a constant temperature throughout the assay.
Rapid Signal Decay - Dye leakage from cells- Photobleaching- Ensure probenecid is included in the assay buffer.- Reduce the intensity of the excitation light and the frequency of measurements.

By following these detailed protocols, researchers can effectively measure the intracellular calcium mobilization induced by this compound, providing valuable insights into its mechanism of action and functional potency at the ghrelin receptor.

References

Application Notes and Protocols for Western Blot Analysis of Tabimorelin-Induced ERK Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabimorelin is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1] The ghrelin receptor is a G-protein-coupled receptor (GPCR) that, upon activation, can initiate various downstream signaling cascades.[2][3] One of the key pathways activated by the ghrelin receptor is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[4][5] Activation of this pathway involves the phosphorylation of ERK1/2. This document provides detailed protocols for utilizing Western blotting to detect and quantify the phosphorylation of ERK1/2 in response to this compound treatment, a critical step in understanding its cellular mechanism of action.

Signaling Pathway

This compound, acting as a ghrelin mimetic, binds to and activates the GHSR-1a. This activation can proceed through Gαq and/or Gαi subunits of the associated G-protein. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn activates protein kinase C (PKC). PKC can then activate the Raf-MEK-ERK cascade. Alternatively, signaling through G-protein βγ subunits can transactivate receptor tyrosine kinases, leading to the activation of the Ras-Raf-MEK-ERK pathway. The culmination of these signaling events is the phosphorylation of ERK1/2, which then translocates to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.[2][4][6]

Tabimorelin_ERK_Pathway This compound This compound GHSR Ghrelin Receptor (GHSR-1a) This compound->GHSR G_protein G-protein (Gαq/βγ) GHSR->G_protein PLC PLC G_protein->PLC Gαq Ras Ras G_protein->Ras βγ PKC PKC PLC->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Nucleus Nucleus (Gene Expression) pERK->Nucleus

Caption: this compound-induced ERK signaling pathway.

Experimental Protocols

Materials and Reagents

  • Cell Lines: Cells endogenously expressing or transfected with GHSR-1a (e.g., PC3, LNCaP, HEK293T-GHSR1a).[7][8]

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO or sterile water) and dilute to the desired concentrations in serum-free media.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (p-ERK) and rabbit anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Other Reagents: BSA, non-fat dry milk, TBST (Tris-buffered saline with 0.1% Tween-20), SDS-PAGE gels, PVDF membranes, ECL substrate.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells expressing GHSR-1a. - Serum starve overnight. - Treat with this compound. B 2. Cell Lysis - Wash cells with cold PBS. - Lyse cells in RIPA buffer with inhibitors. A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE - Denature protein samples. - Separate proteins by gel electrophoresis. C->D E 5. Protein Transfer - Transfer proteins to a PVDF membrane. D->E F 6. Immunoblotting (p-ERK) - Block membrane (5% BSA in TBST). - Incubate with anti-p-ERK antibody. - Incubate with HRP-conjugated secondary antibody. E->F G 7. Detection - Apply ECL substrate. - Image chemiluminescence. F->G H 8. Stripping and Reprobing (Total ERK) - Strip membrane. - Block and probe with anti-total-ERK antibody. G->H I 9. Data Analysis - Quantify band intensities (densitometry). - Normalize p-ERK to total ERK. G->I H->G Re-image

Caption: Western blot workflow for p-ERK detection.

Detailed Protocol

  • Cell Culture and Treatment:

    • Seed GHSR-1a expressing cells in 6-well plates and grow to 70-80% confluency.

    • Serum starve the cells overnight in serum-free medium.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for different time points (e.g., 5, 15, 30, 60 minutes).[7] Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • Following treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a 10% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.[9]

    • Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours on ice.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with primary antibody against p-ERK1/2 (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature.[10]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing for Total ERK:

    • To normalize for protein loading, the same membrane can be stripped and reprobed for total ERK.

    • Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.[9][10]

    • Wash the membrane thoroughly with PBS and TBST.

    • Repeat the blocking and antibody incubation steps using a primary antibody against total ERK1/2.

Data Presentation and Analysis

Quantitative data should be obtained by densitometric analysis of the Western blot bands. The intensity of the p-ERK band should be normalized to the intensity of the total ERK band for each sample. The results can be presented as fold change relative to the vehicle-treated control.

Table 1: Densitometric Analysis of p-ERK/Total ERK Ratio Following this compound Treatment

Treatment Groupp-ERK/Total ERK Ratio (Mean ± SEM)Fold Change vs. Control
Vehicle Control1.00 ± 0.121.0
This compound (1 nM)1.85 ± 0.211.85
This compound (10 nM)3.20 ± 0.353.20
This compound (100 nM)4.50 ± 0.484.50
This compound (1000 nM)4.35 ± 0.414.35

Note: The data presented in this table is hypothetical and serves as an example of how to present quantitative Western blot results. Actual results may vary depending on the cell line and experimental conditions.

Troubleshooting

  • High Background: Ensure adequate blocking and washing steps. Optimize antibody concentrations.

  • Weak or No Signal: Check protein transfer efficiency. Ensure the primary antibody is specific for the phosphorylated epitope. Use fresh ECL substrate.

  • Multiple Bands: This may be due to non-specific antibody binding or protein degradation. Use protease and phosphatase inhibitors in the lysis buffer. Optimize antibody dilutions. Some cell lines may show two distinct bands for ERK1 (44 kDa) and ERK2 (42 kDa).[10]

References

Application Notes and Protocols for Growth Hormone ELISA Kit in Tabimorelin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabimorelin is a potent, orally-active agonist of the growth hormone secretagogue receptor (GHSR), acting as a ghrelin mimetic to stimulate the release of growth hormone (GH).[1] This makes this compound a valuable tool in research and clinical studies for investigating growth hormone deficiency and developing potential therapeutic interventions.[1][2] Accurate quantification of growth hormone levels in biological samples following this compound administration is crucial for these studies. This document provides a detailed protocol and application notes for using a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit to measure growth hormone concentrations in serum, plasma, and cell culture supernatants for researchers conducting experiments with this compound.

The provided protocols are based on the principles of a quantitative sandwich ELISA technique. In this method, a capture antibody specific for human growth hormone (hGH) is pre-coated onto a 96-well microplate.[3] Standards and samples are added to the wells, and any hGH present is bound by the immobilized antibody. Subsequently, a biotinylated detection antibody specific for hGH is added, which binds to the captured hGH, forming a "sandwich".[3] Following a wash step, a streptavidin-peroxidase conjugate is added, which binds to the biotinylated detection antibody. A chromogenic substrate is then introduced, and the color development, which is proportional to the amount of hGH in the sample, is measured spectrophotometrically.[3]

Mechanism of Action: this compound-Induced Growth Hormone Release

This compound stimulates the release of growth hormone by acting as an agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][4] This receptor is primarily located in the anterior pituitary gland and the hypothalamus. By mimicking the action of the endogenous ligand ghrelin, this compound binding to GHSR triggers a signaling cascade that results in the synthesis and secretion of growth hormone from the somatotroph cells of the pituitary gland.[5]

cluster_pituitary Anterior Pituitary Somatotroph This compound This compound GHSR GHSR (Ghrelin Receptor) This compound->GHSR Binds to Signaling_Cascade Intracellular Signaling Cascade GHSR->Signaling_Cascade Activates GH_Vesicles GH Storage Vesicles Signaling_Cascade->GH_Vesicles Stimulates GH_Release Growth Hormone (GH) Release GH_Vesicles->GH_Release Fusion & Exocytosis Bloodstream Bloodstream GH_Release->Bloodstream Enters

Caption: this compound signaling pathway for GH release.

Experimental Design for this compound Stimulation

A well-designed experiment is critical for obtaining meaningful data. Below is a recommended workflow for an in vivo or in vitro experiment to assess the effect of this compound on growth hormone secretion.

cluster_exp Experimental Workflow start Start acclimatize Acclimatize Subjects or Culture Cells start->acclimatize baseline Collect Baseline Sample (T=0) acclimatize->baseline administer Administer this compound or Vehicle Control baseline->administer collect_samples Collect Samples at Defined Time Points administer->collect_samples process_samples Process Samples (e.g., Centrifuge for Serum/Plasma) collect_samples->process_samples store_samples Store Samples at -80°C or Proceed to ELISA process_samples->store_samples elisa Perform Growth Hormone ELISA store_samples->elisa analyze Analyze Data elisa->analyze end End analyze->end

Caption: Workflow for a this compound stimulation experiment.

Sample Collection and Storage

Proper sample collection and storage are essential for accurate results.

  • Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature, then centrifuge at 3000 x g for 10 minutes.[3] Aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]

  • Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[6] Aliquot the plasma and store at -20°C or -80°C.

  • Cell Culture Supernatant: Centrifuge cell culture media at 1500 rpm for 10 minutes at 4°C to remove debris.[3] Aliquot the supernatant and store at -80°C.

Growth Hormone ELISA Protocol

This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit.

Materials and Reagents (Typically Included in Kit)
ComponentDescription
Microplate 96-well plate pre-coated with anti-hGH capture antibody.[3]
hGH Standard Lyophilized recombinant hGH for creating a standard curve.
Detection Antibody Biotinylated antibody specific for hGH.[3]
Wash Buffer Concentrated buffer for washing the plate.[3]
Assay Diluent Buffer for diluting standards and samples.
Streptavidin-HRP Streptavidin conjugated to Horseradish Peroxidase.[3]
TMB Substrate Chromogenic substrate for HRP.[3]
Stop Solution Acidic solution to stop the enzymatic reaction.[3]
Plate Sealers Adhesive films to cover the plate during incubations.
Assay Procedure
  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.[3]

  • Standard Curve Preparation: Reconstitute the hGH standard and perform serial dilutions to create a standard curve. A typical range might be from 0 pg/mL to 1000 pg/mL.

  • Add Standards and Samples: Add 50-100 µL of each standard and sample (in duplicate) to the appropriate wells.[7]

  • Incubation: Cover the plate and incubate as specified in the kit protocol (e.g., 1-2 hours at room temperature or 37°C).[3]

  • Add Detection Antibody: Wash the plate multiple times with Wash Buffer. Add the biotinylated detection antibody to each well and incubate.

  • Add Streptavidin-HRP: Wash the plate again. Add the Streptavidin-HRP conjugate to each well and incubate.

  • Develop Color: Wash the plate. Add the TMB substrate to each well and incubate in the dark until color develops.

  • Stop Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Presentation

  • Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard against its concentration. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Calculate Concentrations: Use the standard curve to determine the hGH concentration in each sample. Remember to multiply by the dilution factor if samples were diluted.

  • Data Presentation: Summarize the quantitative data in tables for clear comparison.

Table 1: Example Data from an In Vivo this compound Stimulation Study

Time Point (minutes)Mean GH Concentration (ng/mL) ± SEM (Vehicle Control)Mean GH Concentration (ng/mL) ± SEM (this compound)
01.2 ± 0.31.5 ± 0.4
301.4 ± 0.515.8 ± 2.1
601.1 ± 0.225.3 ± 3.5
900.9 ± 0.318.6 ± 2.9
1201.3 ± 0.49.7 ± 1.8

Table 2: Example Data from an In Vitro Pituitary Cell Culture Experiment

TreatmentDose (nM)Mean GH Concentration (ng/mL) ± SEM
Vehicle Control05.2 ± 0.8
This compound122.5 ± 3.1
This compound1058.9 ± 6.7
This compound10095.4 ± 10.2

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient washing; Contaminated reagents.Increase the number of wash steps; Use fresh reagents.
Low Signal Inactive reagents; Incorrect incubation times/temps.Check expiration dates; Adhere strictly to the protocol.
High Variability Inaccurate pipetting; Plate not washed evenly.Use calibrated pipettes; Ensure all wells are washed thoroughly.
Poor Standard Curve Improper standard dilution; Reagent degradation.Prepare fresh standards; Check reagent storage conditions.

Conclusion

The combination of this compound as a growth hormone secretagogue and a sensitive growth hormone ELISA kit provides a robust system for studying the regulation of growth hormone secretion. By following a well-structured experimental design and a precise ELISA protocol, researchers can obtain reliable and reproducible data to advance our understanding of GH physiology and pathology.

References

Application Notes and Protocols: Tabimorelin Dose-Response for Growth Hormone Release In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabimorelin (also known as NN703) is a potent, orally-active, and selective growth hormone (GH) secretagogue.[1][2] It functions as an agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), mimicking the endogenous ligand ghrelin to stimulate the release of growth hormone from the pituitary gland.[1][2] These application notes provide a summary of the in vivo dose-response relationship of this compound for GH release, detailed experimental protocols for assessing its activity, and a visualization of its signaling pathway.

Mechanism of Action

This compound exerts its pharmacological effect by binding to and activating the GHSR, a G-protein coupled receptor.[1][2] This activation triggers a downstream signaling cascade within pituitary somatotrophs, ultimately leading to the synthesis and release of GH. The signaling pathway is complex and can involve multiple G-protein subtypes, including Gαq/11 and Gαi/o, leading to increased intracellular calcium and cyclic AMP levels.

Quantitative Data: Dose-Response of this compound on GH Release

The following tables summarize the in vivo dose-response data for this compound-induced GH release across different species and routes of administration, as reported in preclinical and clinical studies.

Table 1: Intravenous Administration in Swine

ParameterThis compound (NN703)MK-677Hexarelin
Potency (ED50) 155 ± 23 nmol/kg46 ± 6 nmol/kg2.0 ± 0.2 nmol/kg
Efficacy (Emax) 91 ± 7 ng/mL121 ± 8 ng/mL86 ± 5 ng/mL
Data from a comparative study in swine, highlighting the relative potency and efficacy of this compound.[3]

Table 2: Oral and Intravenous Administration in Beagle Dogs

Route of AdministrationDosePeak GH Concentration (Cmax)Notes
Oral 20 µmol/kg49.5 ± 17.8 ng/mLResulted in a 35-fold increase in peak GH concentration.[2]
Intravenous 1 µmol/kg38.5 ± 19.6 ng/mLPeak concentration observed approximately 30 minutes after dosing.[2]

Table 3: Intragastric Administration in Pigs

DoseObservationGH Area Under the Curve (AUC 0-7h)
18 mg/kg Acute, significant increase in plasma GH on the first day of administration only.Not reported for sustained effect.
1.8 mg/kg Sustained stimulation of pulsatile GH release over a 4-day period.Day 1: 1770 ± 269 µg/(L·7h) Day 4: 1824 ± 198 µg/(L·7h) Vehicle: 1211 ± 144 µg/(L·7h)
This study demonstrates that lower doses of this compound can lead to a sustained effect on GH pulsatility.[4]

Table 4: Oral Administration in Adult Patients with Growth Hormone Deficiency (GHD)

DoseMean Peak GH ConcentrationResponder Rate
3 mg/kg 1.32 ± 0.3 µg/L11% of patients achieved a peak GH response ≥ 5 µg/L.[5]
Clinical data indicates a variable response to this compound in GHD patients.[5]

Experimental Protocols

In Vivo Dose-Response Study of this compound for GH Release in a Swine Model

This protocol outlines a method to determine the dose-response relationship of intravenously administered this compound on GH release in swine.

1. Animal Model and Acclimation:

  • Species: Domestic swine (e.g., Yorkshire) of a specific age and weight range.
  • Acclimation: House animals in individual pens under controlled temperature and light-dark cycles for at least one week prior to the experiment. Provide ad libitum access to food and water.
  • Catheterization: For serial blood sampling, surgically implant chronic indwelling catheters in the jugular vein under anesthesia. Allow for a recovery period of at least 5-7 days.

2. Preparation of this compound Formulation:

  • Vehicle: Prepare a sterile vehicle solution, such as saline (0.9% NaCl) or a buffered solution.
  • This compound Stock Solution: Accurately weigh this compound and dissolve it in the vehicle to create a high-concentration stock solution.
  • Dosing Solutions: Prepare serial dilutions from the stock solution to achieve the desired final concentrations for each dose group. Ensure all solutions are sterile-filtered.

3. Experimental Procedure:

  • Fasting: Fast the animals overnight (approximately 12 hours) before the experiment, with continued access to water.
  • Baseline Blood Sampling: On the morning of the experiment, draw two baseline blood samples (e.g., at -30 and -15 minutes) from the catheter to determine basal GH levels.
  • Administration: Administer the prepared this compound dosing solutions or vehicle as an intravenous bolus injection.
  • Post-Dose Blood Sampling: Collect blood samples at regular intervals post-administration. A suggested time course would be 5, 10, 15, 30, 45, 60, 90, and 120 minutes.
  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge the samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

4. Growth Hormone Analysis:

  • Assay: Measure plasma GH concentrations using a validated species-specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
  • Data Analysis:
  • Plot the mean plasma GH concentration versus time for each dose group.
  • Determine the peak GH concentration (Cmax) and the time to peak concentration (Tmax) for each animal.
  • Calculate the area under the curve (AUC) for the GH response.
  • Construct a dose-response curve by plotting the mean Cmax or AUC against the logarithm of the this compound dose.
  • Use non-linear regression analysis to calculate the ED50 (the dose that produces 50% of the maximal response) and the Emax (the maximal GH response).

Mandatory Visualizations

Signaling Pathway of this compound-Induced GH Release

GHS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GHSR Ghrelin Receptor (GHSR) This compound->GHSR Binds and Activates G_protein Gαq/11 GHSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates GH_vesicle GH Vesicle Ca_release->GH_vesicle Promotes Fusion GH_synthesis GH Synthesis PKC->GH_synthesis Stimulates GH_synthesis->GH_vesicle Packages GH GH_release GH Release GH_vesicle->GH_release Exocytosis

Caption: Signaling cascade of this compound-induced GH release.

Experimental Workflow for In Vivo Dose-Response Studydot

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase animal_acclimation Animal Acclimation & Catheterization fasting Overnight Fasting animal_acclimation->fasting drug_prep This compound Formulation administration IV Administration (this compound or Vehicle) drug_prep->administration baseline_sampling Baseline Blood Sampling (-30, -15 min) fasting->baseline_sampling baseline_sampling->administration post_dose_sampling Post-Dose Blood Sampling (5, 10, 15, 30, 45, 60, 90, 120 min) administration->post_dose_sampling sample_processing Plasma Separation & Storage post_dose_sampling->sample_processing gh_assay GH Measurement (RIA/ELISA) sample_processing->gh_assay data_analysis Data Analysis (Cmax, AUC, ED50, Emax) gh_assay->data_analysis

References

Preparing Tabimorelin Stock Solutions in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tabimorelin (also known as NN703) is a potent, orally-active, non-peptidic agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2][3] It mimics the action of endogenous ghrelin, stimulating the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[1][2] Due to its biological activity, this compound is a valuable tool in studies related to growth hormone deficiency, metabolism, and appetite regulation. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO) for in vitro and in vivo research applications.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 528.69 g/mol [4]
Molecular Formula C₃₂H₄₀N₄O₃[3][5]
CAS Number 193079-69-5[3][5]
Appearance White to off-white solid[4]
Solubility in DMSO ≥ 25 mg/mL (47.29 mM)[4]
Recommended Storage (Powder) -20°C for up to 3 years[4]
Recommended Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various experimental assays.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Preparation: Before starting, ensure a clean and dry workspace. It is recommended to handle this compound powder in a chemical fume hood. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.29 mg of this compound (Calculation: 10 mmol/L * 1 L/1000 mL * 528.69 g/mol * 1000 mg/g * 1 mL = 5.29 mg).

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can be used to aid dissolution if necessary.[4] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile vials.[4]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4] When ready to use, thaw an aliquot at room temperature and mix well before diluting to the final working concentration in your experimental medium.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

  • DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B Prevents condensation C Add DMSO to Powder B->C D Vortex/Sonicate to Dissolve C->D E Aliquot Stock Solution D->E Ensures homogeneity F Store at -20°C or -80°C E->F

Caption: Workflow for preparing this compound stock solution.

This compound Signaling Pathway

G cluster_cell Target Cell (e.g., Pituitary Somatotroph) This compound This compound GHSR GHSR (Ghrelin Receptor) This compound->GHSR Binds and Activates Gq11 Gq/11 GHSR->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC GH_Release Growth Hormone Release Ca2->GH_Release PKC->GH_Release

Caption: this compound activates GHSR leading to GH release.

References

Tabimorelin in Neuroendocrinology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabimorelin (also known as NN703) is a potent, orally-active, non-peptidyl agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] By mimicking the action of the endogenous ligand ghrelin, this compound stimulates the release of growth hormone (GH) from the pituitary gland, consequently leading to increased circulating levels of Insulin-like Growth Factor 1 (IGF-1).[1][2] Its ability to cross the blood-brain barrier and influence central neuroendocrine pathways makes it a valuable tool for investigating the role of the ghrelin system in various physiological processes, including growth, metabolism, appetite, and energy homeostasis. This document provides detailed application notes and experimental protocols for the use of this compound in neuroendocrinology research.

Mechanism of Action

This compound exerts its effects by binding to and activating the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), a G protein-coupled receptor predominantly expressed in the anterior pituitary and hypothalamus.[1] Activation of GHS-R1a initiates a downstream signaling cascade, primarily through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in hormone secretion. This signaling cascade ultimately results in the synthesis and release of GH.

Beyond the primary Gαq/11 pathway, GHS-R1a activation can also involve other signaling pathways, including Gαi/o and Gα12/13, as well as β-arrestin recruitment, highlighting the complexity of ghrelin receptor signaling.

Data Presentation

Table 1: Pharmacokinetic and In Vivo Efficacy of this compound (NN703)
ParameterSpeciesDoseRouteValueReference
Oral BioavailabilityDog1 µmol/kgi.v. & p.o.30%[3][4]
Plasma Half-life (t½)Dog1 µmol/kgi.v.4.1 ± 0.4 h[3][4]
Peak GH Concentration (Cmax)Dog20 µmol/kgp.o.49.5 ± 17.8 ng/mL[3][4]
Peak GH Concentration (Cmax)Dog1 µmol/kgi.v.38.5 ± 19.6 ng/mL[3][4]
ED₅₀ for GH releaseSwine-i.v.155 ± 23 nmol/kg[3][4]
Emax for GH releaseSwine-i.v.91 ± 7 ng GH/mL[3][4]
Table 2: Hormonal Effects of this compound (NN703) in Humans
HormonePopulationDoseRouteEffectReference
Growth Hormone (GH)Healthy Males3.0, 6.0, 12 mg/kgp.o.Significant increase in AUC (0-24h)[5]
Growth Hormone (GH)Healthy Males1.5, 3.0, 6.0, 12 mg/kgp.o.Significant increase in Cmax[5]
Insulin-like Growth Factor 1 (IGF-1)Healthy Males6.0, 12.0 mg/kgp.o.Significant increase[5]
Growth Hormone (GH)GHD Adults3 mg/kgp.o.Peak: 1.32 ± 0.3 µg/L[2]
Insulin-like Growth Factor 1 (IGF-1)GHD Adults1.5 mg/kg/day for 1 weekp.o.Unaffected[2]
Insulin-like Growth Factor Binding Protein 3 (IGFBP-3)GHD Adults1.5 mg/kg/day for 1 weekp.o.Increased (P < 0.05 vs. placebo)[2]
ACTH, Cortisol, ProlactinHealthy Males> 3.0 mg/kgp.o.Subtle individual changes, no significant increase in AUC (0-24h)[5]
CortisolSwineVariousi.v.50% increase from basal levels (non-dose-dependent)[3][4]
ACTH, LH, FSH, TSH, ProlactinHealthy MalesUp to 12 mg/kgp.o.No significant increases in AUC (0-24h)[5]
Other Anterior Pituitary HormonesGHD Adults3 mg/kg & 1.5 mg/kg/dayp.o.Similar to placebo[2]
Table 3: Effect of this compound (NN703) on CYP3A4 Activity in Humans
ParameterTreatmentValue (% of Baseline)P-valueReference
Midazolam AUCSingle dose of NN703164%0.0001[6]
Midazolam AUC7 days of NN703193%0.0001[6]
α-hydroxymidazolam AUCSingle dose of NN703134%0.0001[6]
α-hydroxymidazolam AUC7 days of NN703111%n.s.[6]

Experimental Protocols

Protocol 1: In Vivo Assessment of Hormonal Response to this compound in Rodents

Objective: To determine the dose-dependent effect of orally administered this compound on plasma growth hormone, ACTH, cortisol, and prolactin levels in rats.

Materials:

  • This compound (NN703)

  • Vehicle (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley rats (250-300 g)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • Hormone assay kits (e.g., ELISA or RIA)

Procedure:

  • Animal Acclimation: House rats individually in a temperature- and light-controlled environment (12:12 h light-dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Fasting: Fast the rats overnight (approximately 16 hours) before this compound administration, with free access to water.

  • Drug Preparation: Prepare fresh solutions of this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10, 30 mg/kg).

  • Administration: Administer this compound or vehicle orally via gavage.

  • Blood Sampling: Collect blood samples (e.g., 0.3 mL) from the tail vein or via a cannula at baseline (0 min) and at various time points post-administration (e.g., 15, 30, 60, 90, 120, and 240 minutes).

  • Plasma Separation: Immediately place blood samples on ice and centrifuge at 3000 rpm for 15 minutes at 4°C to separate the plasma.

  • Hormone Analysis: Store plasma samples at -80°C until analysis. Measure hormone concentrations using commercially available and validated ELISA or RIA kits according to the manufacturer's instructions.

  • Data Analysis: Plot the mean hormone concentrations versus time for each treatment group. Calculate the area under the curve (AUC) and the peak concentration (Cmax). Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine dose-dependent effects.

Protocol 2: Non-Radioactive In Situ Hybridization for NPY and POMC mRNA in Rat Hypothalamus

Objective: To visualize and quantify the expression of Neuropeptide Y (NPY) and Pro-opiomelanocortin (POMC) mRNA in the arcuate nucleus of the hypothalamus in response to this compound treatment.

Materials:

  • This compound-treated and control rat brains

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose in PBS

  • Cryostat

  • SuperFrost Plus slides

  • Hybridization oven

  • Digoxigenin (DIG)-labeled antisense and sense riboprobes for rat NPY and POMC

  • Hybridization buffer

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate solution

  • Microscope with a digital camera

Procedure:

  • Tissue Preparation:

    • Anesthetize rats and perfuse transcardially with ice-cold PBS followed by 4% PFA in PBS.

    • Dissect the brains and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brains by immersing them in 30% sucrose in PBS at 4°C until they sink.

    • Freeze the brains in isopentane cooled with dry ice and store at -80°C.

    • Cut 20 µm coronal sections through the hypothalamus using a cryostat and mount them on SuperFrost Plus slides.

  • Pre-hybridization:

    • Air-dry the sections for 1 hour at room temperature.

    • Fix the sections in 4% PFA for 10 minutes.

    • Wash twice in PBS for 5 minutes each.

    • Acetylate the sections in 0.1 M triethanolamine containing 0.25% acetic anhydride for 10 minutes to reduce non-specific binding.

    • Wash in PBS for 5 minutes.

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) for 2 minutes each and air-dry.

  • Hybridization:

    • Apply hybridization buffer containing the DIG-labeled antisense or sense (as a negative control) probe to the sections.

    • Cover with a coverslip and incubate in a humidified chamber at 55-65°C overnight.

  • Post-hybridization Washes:

    • Remove coverslips and wash the slides in 5X SSC at 55°C for 10 minutes.

    • Wash in 50% formamide/2X SSC at 55°C for 30 minutes.

    • Wash twice in 2X SSC for 5 minutes each at room temperature.

    • Wash in 0.1X SSC at 60°C for 30 minutes.

  • Immunodetection:

    • Wash in Buffer 1 (100 mM Tris-HCl, pH 7.5; 150 mM NaCl) for 5 minutes.

    • Block with blocking solution (e.g., 2% normal sheep serum in Buffer 1) for 1 hour at room temperature.

    • Incubate with anti-DIG-AP antibody diluted in blocking solution overnight at 4°C.

    • Wash three times in Buffer 1 for 10 minutes each.

    • Equilibrate in Buffer 3 (100 mM Tris-HCl, pH 9.5; 100 mM NaCl; 50 mM MgCl₂) for 5 minutes.

  • Signal Detection and Visualization:

    • Incubate the sections in NBT/BCIP substrate solution in the dark until the desired color intensity is reached.

    • Stop the reaction by washing in Buffer 4 (10 mM Tris-HCl, pH 8.0; 1 mM EDTA).

    • Coverslip the slides with an aqueous mounting medium.

    • Visualize and capture images using a bright-field microscope.

    • Quantify the signal intensity using image analysis software.

Protocol 3: Assessment of Food Intake and Body Composition in a Rodent Model of Obesity

Objective: To evaluate the effect of chronic this compound administration on food intake, body weight, and body composition in a diet-induced obesity (DIO) rat model.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • High-fat diet (HFD; e.g., 45-60% kcal from fat) and control chow diet

  • Metabolic cages for monitoring food and water intake

  • EchoMRI or DEXA for body composition analysis

  • This compound (NN703)

  • Vehicle

Procedure:

  • Induction of Obesity:

    • House rats individually and feed them a high-fat diet for 6-8 weeks to induce obesity. A control group should be maintained on a standard chow diet.

    • Monitor body weight weekly.

  • Experimental Groups:

    • Divide the DIO rats into two groups: DIO + Vehicle and DIO + this compound. A lean control group on the chow diet should also be included.

  • Drug Administration:

    • Administer this compound (e.g., 10 mg/kg/day) or vehicle orally via gavage for a specified period (e.g., 4 weeks).

  • Food Intake and Body Weight Monitoring:

    • Measure daily food intake using metabolic cages or by manually weighing the food provided and the remaining amount.

    • Record body weight daily or weekly.

  • Body Composition Analysis:

    • At the beginning and end of the treatment period, measure body composition (fat mass, lean mass, and water content) using an EchoMRI or DEXA scanner.

    • Follow the manufacturer's instructions for the specific instrument. For EchoMRI, conscious animals are placed in a restrainer and inserted into the machine. The measurement is non-invasive and takes a few minutes.

  • Data Analysis:

    • Compare the changes in cumulative food intake, body weight gain, and body composition between the different groups.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed effects.

Mandatory Visualization

Tabimorelin_Signaling_Pathway This compound This compound GHSR1a GHS-R1a This compound->GHSR1a Gq11 Gαq/11 GHSR1a->Gq11 Activates Hypothalamus Hypothalamus GHSR1a->Hypothalamus PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates GH_release Growth Hormone (GH) Release Ca_release->GH_release Triggers NPY_AgRP NPY/AgRP Neurons Hypothalamus->NPY_AgRP Activates POMC_CART POMC/CART Neurons Hypothalamus->POMC_CART Inhibits Food_Intake Increased Food Intake NPY_AgRP->Food_Intake Promotes POMC_CART->Food_Intake

Caption: Signaling pathway of this compound via the GHS-R1a receptor.

Experimental_Workflow_Hormone_Analysis start Start: Animal Acclimation (1 week) fasting Overnight Fasting (16 hours) start->fasting dosing Oral Gavage: This compound or Vehicle fasting->dosing sampling Serial Blood Sampling (0-240 min) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Hormone Analysis (ELISA/RIA) processing->analysis data Data Analysis (AUC, Cmax) analysis->data end End data->end

Caption: Experimental workflow for in vivo hormonal response analysis.

Logical_Relationship_Appetite_Regulation This compound This compound GHSR1a_Hypo Hypothalamic GHS-R1a This compound->GHSR1a_Hypo Activates NPY_mRNA ↑ NPY mRNA GHSR1a_Hypo->NPY_mRNA Leads to POMC_mRNA ↓ POMC mRNA GHSR1a_Hypo->POMC_mRNA Leads to Orexigenic_Effect Orexigenic Effect (Increased Appetite) NPY_mRNA->Orexigenic_Effect Promotes POMC_mRNA->Orexigenic_Effect Suppresses Leptin_Signaling Intact Leptin Signaling Orexigenic_Effect->Leptin_Signaling Dependent on

References

Troubleshooting & Optimization

Technical Support Center: Tabimorelin Stability and Storage for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Tabimorelin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are:

  • Short-term (days to weeks): 0 - 4°C

  • Long-term (months to years): -20°C

Q2: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in a suitable solvent such as DMSO. Once prepared, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can lead to degradation. Recommended storage conditions for stock solutions are:

  • -20°C: for up to 1 month

  • -80°C: for up to 6 months

Q3: What are the primary pathways of peptide degradation I should be aware of when working with this compound?

While specific degradation pathways for this compound under various laboratory conditions are not extensively published, peptides, in general, are susceptible to several degradation mechanisms:

  • Oxidation: Amino acid residues such as methionine, cysteine, tryptophan, and histidine are prone to oxidation. This can be accelerated by exposure to oxygen, metal ions, and light.

  • Hydrolysis: The peptide backbone can be cleaved by hydrolysis, which is often catalyzed by acidic or basic conditions.

  • Aggregation: Peptides can form non-covalent aggregates, which may lead to precipitation and loss of biological activity. Factors influencing aggregation include concentration, pH, temperature, and ionic strength.

  • Photodegradation: Exposure to UV and visible light can induce degradation of therapeutic peptides.

Q4: Are there any known metabolites of this compound?

In vivo studies have led to the preliminary identification of 13 metabolites of this compound. However, detailed information on their specific structures and formation pathways under typical experimental conditions is limited.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Peptide degradation due to improper storage or handling.- Ensure this compound (solid and solutions) is stored at the recommended temperatures and protected from light. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Prepare fresh working solutions for each experiment.
Inaccurate peptide concentration.- Allow lyophilized powder to equilibrate to room temperature before opening to avoid moisture absorption. - Use a calibrated balance for weighing. - Consider peptide content and purity provided by the manufacturer for accurate concentration calculations.
Precipitation observed in the stock or working solution. Poor solubility or aggregation.- Ensure the solvent is appropriate for this compound. - Gentle warming or sonication may aid dissolution. - Optimize the pH and ionic strength of the buffer for better solubility. - Avoid high concentrations that may promote aggregation.
Contamination.- Use sterile buffers and handle solutions under aseptic conditions. - Filter-sterilize solutions if necessary.
Gradual loss of activity in stored solutions. Chemical instability (e.g., oxidation, hydrolysis).- De-gas buffers to minimize dissolved oxygen and reduce oxidation. - Store solutions at a pH known to be optimal for the stability of similar peptides (often slightly acidic). - Add antioxidants or chelating agents to the buffer if oxidation is suspected.

Data on Stability

Currently, specific quantitative data on this compound's stability under various pH, temperature, and light conditions is not widely available in published literature. Researchers are advised to perform their own stability studies for their specific experimental conditions. General stability trends for peptides suggest that optimal stability is often found at slightly acidic pH (around 5-6) and at lower temperatures.

Experimental Protocols

General Protocol for Assessing Peptide Stability (Adaptable for this compound)

This protocol outlines a general workflow to assess the stability of this compound in a specific formulation or buffer.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration in the test buffer(s) (e.g., phosphate-buffered saline at various pH values).

    • Prepare several identical aliquots for each condition to be tested.

  • Stress Conditions:

    • Temperature: Store aliquots at various temperatures (e.g., 4°C, 25°C, 40°C).

    • pH: Prepare solutions in buffers with different pH values (e.g., pH 3, 5, 7, 9).

    • Light Exposure: Expose aliquots to a controlled light source (e.g., ICH-compliant photostability chamber) while keeping control samples in the dark.

    • Oxidation: Bubble air or oxygen through the solution, or add a chemical oxidizing agent (e.g., H₂O₂).

  • Time Points:

    • Collect samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

  • Analysis:

    • Analyze the samples at each time point using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Quantify the remaining percentage of intact this compound and monitor the formation of any degradation products.

  • Data Evaluation:

    • Plot the percentage of remaining this compound against time for each condition.

    • Determine the degradation rate and half-life under each stress condition.

Visualizations

G cluster_0 This compound (Ghrelin Mimetic) cluster_1 Cell Membrane cluster_2 Intracellular Signaling This compound This compound GHSR1a GHSR-1a This compound->GHSR1a Binds to Gq Gq protein GHSR1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 ↑ [Ca2+]i IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates GH_Release Growth Hormone Release Ca2->GH_Release Stimulates MAPK MAPK Pathway PKC->MAPK Activates MAPK->GH_Release Stimulates

Caption: Signaling pathway of this compound via the GHSR-1a receptor.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_solution Prepare this compound Solution in Test Buffer aliquot Aliquot Samples prep_solution->aliquot temp Temperature Study (e.g., 4°C, 25°C, 40°C) aliquot->temp ph pH Study (e.g., pH 3, 5, 7, 9) aliquot->ph light Photostability Study (Light vs. Dark) aliquot->light oxidation Oxidative Stress (e.g., +H₂O₂) aliquot->oxidation sampling Sample at Time Points (0, 24, 48h, etc.) temp->sampling ph->sampling light->sampling oxidation->sampling hplc Analyze by RP-HPLC sampling->hplc quantify Quantify Remaining This compound hplc->quantify degradation Determine Degradation Rate & Half-life quantify->degradation

Caption: Experimental workflow for this compound stability testing.

G start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp, Light, Freeze-Thaw) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_prep Review Solution Preparation (Weighing, Solvent, pH) prep_ok Preparation OK? check_prep->prep_ok check_purity Assess Peptide Purity and Concentration purity_ok Purity/Conc. OK? check_purity->purity_ok storage_ok->check_prep Yes correct_storage Correct Storage & Re-run Experiment storage_ok->correct_storage No prep_ok->check_purity Yes correct_prep Prepare Fresh Solutions Carefully & Re-run prep_ok->correct_prep No recalculate_conc Recalculate Concentration & Adjust Protocol purity_ok->recalculate_conc No further_investigation Investigate Other Factors (e.g., Assay Components) purity_ok->further_investigation Yes

Caption: Troubleshooting logic for inconsistent experimental results.

preventing Tabimorelin degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tabimorelin. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and efficacy of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a potent, orally-active, and modified polypeptide that acts as an agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] By mimicking the action of the endogenous hormone ghrelin, this compound stimulates the release of Growth Hormone (GH) from the pituitary gland.[1] Its signaling cascade begins when it binds to GHSR, a G protein-coupled receptor. This binding activates Gαq and Gαi/o protein-dependent pathways, leading to downstream events such as the activation of phospholipase C (PLC), an increase in intracellular calcium, and modulation of protein kinase C (PKC) and AMPK activity.[2][3][4] These signaling events ultimately regulate the expression of neuropeptides in the hypothalamus to control appetite and energy balance.[5]

Q2: My experimental results with this compound are inconsistent. Could degradation in the cell culture media be the cause?

A: Yes, inconsistent or lower-than-expected bioactivity is a common sign of peptide degradation. Peptides like this compound are susceptible to degradation in aqueous environments like cell culture media through several mechanisms:[6]

  • Proteolytic Degradation: Cell culture media, especially when supplemented with serum, contains proteases that can cleave the peptide bonds of this compound, rendering it inactive. Cells themselves also secrete proteases into the medium.[7]

  • Chemical Instability: The amino acid sequence of a peptide dictates its inherent chemical stability. Processes like hydrolysis and oxidation can occur under standard culture conditions (37°C, physiological pH), leading to loss of function.

Q3: How can I prevent or minimize the degradation of this compound in my experiments?

A: Several strategies can be employed to enhance the stability of this compound in cell culture:

  • Use of Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to the cell culture medium is a highly effective method to prevent enzymatic degradation.

  • Optimize Serum Concentration: If possible, reduce the serum concentration or use serum-free media, as serum is a major source of proteases.[8]

  • Control pH and Temperature: Ensure the pH of the media is stable and avoid prolonged exposure of this compound solutions to high temperatures.

  • Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of your this compound stock solution to avoid repeated freezing and thawing, which can compromise its integrity.

  • Fresh Preparations: Prepare fresh dilutions of this compound in media immediately before adding to the cell cultures.

Q4: Are there modifications to the peptide itself that can improve stability?

A: Yes, chemical modifications are a common strategy in drug development to enhance peptide stability. Studies on other peptides have shown that modifications to the N- and C-termini can significantly reduce degradation by exopeptidases.[7] For example, N-terminal acetylation and C-terminal amidation can block the sites where these enzymes initiate cleavage, dramatically increasing the peptide's half-life in culture.[6][9] While this compound is already a modified polypeptide, understanding these principles can inform the handling and interpretation of results.[1]

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected biological activity of this compound in cell-based assays.

Possible Cause Recommended Solution
1. Proteolytic Degradation a. Add Protease Inhibitors: Supplement your cell culture medium with a broad-spectrum protease inhibitor cocktail. Ensure the cocktail is compatible with your cell type and experimental endpoint. b. Reduce Serum: If your experiment allows, switch to a low-serum (e.g., 1-2%) or serum-free medium to decrease the concentration of exogenous proteases. c. Limit Incubation Time: Design experiments with the shortest effective incubation time to reduce the period this compound is exposed to degradative conditions.
2. Chemical Instability a. Proper Storage: Store lyophilized this compound at -20°C or -80°C. Store stock solutions in single-use aliquots at -80°C. b. Fresh Working Solutions: Prepare working dilutions of this compound from a fresh stock aliquot immediately before each experiment. Do not store diluted peptide in media for extended periods.
3. Adsorption to Surfaces a. Use Low-Binding Plastics: Peptides can adsorb to the surfaces of standard plastic labware. Use low-protein-binding microplates and tubes for preparing and storing this compound solutions. b. Include a Carrier Protein: For very dilute solutions, adding a carrier protein like Bovine Serum Albumin (BSA) at 0.1% can help prevent surface adsorption, but be mindful of its potential effects on your assay.

Data Presentation

Impact of Terminal Modifications on Peptide Stability

While specific degradation data for this compound is proprietary, research on other peptides demonstrates how terminal modifications can drastically reduce degradation by cell-secreted proteases. The following table, adapted from studies on model peptides in the presence of mesenchymal stem cells (hMSCs), illustrates this principle and provides a general guideline.[7][9]

N-Terminal ModificationC-Terminal ModificationPercent of Intact Peptide Remaining after 48h in Culture
Amine (Standard)Carboxylic Acid (Standard)< 1%
Amine (Standard)Amide~31%
AcetylCarboxylic Acid (Standard)~10%
Acetyl Amide > 90%

Data is illustrative of general peptide stability principles and is based on findings from studies on different peptides.[7][9]

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media

This protocol provides a method to quantify the degradation of this compound over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Cell culture medium (with and without serum, with and without cells)

  • Protease inhibitor cocktail

  • LC-MS grade water and acetonitrile

  • Formic acid or Trifluoroacetic acid (TFA)

  • Low-protein-binding tubes

  • Incubator (37°C, 5% CO₂)

  • LC-MS system

Procedure:

  • Preparation: Prepare a stock solution of this compound. Spike this compound into different media conditions to be tested (e.g., complete medium + cells, serum-free medium + cells, cell-free complete medium) to a final concentration of 1-10 µM.

  • Time-Course Incubation: Incubate the prepared samples at 37°C.

  • Sample Collection: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), collect an aliquot (e.g., 100 µL) from each condition.[9]

  • Quenching: Immediately stop enzymatic activity by adding an equal volume of quenching solution (e.g., acetonitrile with 1% formic acid). For cell-containing samples, centrifuge to pellet cells and collect the supernatant before quenching.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new vial for analysis.

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the concentration of intact this compound remaining. The amount of peptide is measured by the area under the curve from the chromatogram.[10]

  • Data Analysis: Calculate the percentage of intact this compound remaining at each time point relative to the 0-hour time point. Plot the results to determine the degradation kinetics and half-life (t₁/₂).

Protocol 2: General Use of Protease Inhibitor Cocktails

Materials:

  • Commercially available broad-spectrum protease inhibitor cocktail (e.g., cOmplete™, SIGMAFAST™)

  • Cell Culture Medium

Procedure:

  • Reconstitution: If using a lyophilized or tablet form, reconstitute the protease inhibitor cocktail according to the manufacturer's instructions to create a concentrated stock solution. Use a sterile, appropriate solvent (e.g., sterile water or PBS).

  • Dilution: Just before use, dilute the concentrated stock solution into your complete cell culture medium to the recommended working concentration (typically 1X).

  • Application: Use this supplemented medium to prepare your this compound working solutions and for your cell culture experiment.

  • Important Considerations:

    • Some protease inhibitors have limited stability in aqueous solutions. Add the inhibitor cocktail to the medium fresh for each experiment.

    • EDTA is a common component that inhibits metalloproteases. Be aware that it can also chelate essential divalent cations (like Ca²⁺ and Mg²⁺) from the medium, which may affect cell adhesion or certain biological processes. If this is a concern, use an EDTA-free formulation.

Visualizations

This compound Signaling Pathway

Tabimorelin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GHSR GHSR (Ghrelin Receptor) This compound->GHSR Binds Gq Gαq/11 GHSR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 ↑ Release PKC PKC DAG->PKC Activates Ca2->PKC Activates AMPK AMPK Ca2->AMPK Activates Response Cellular Responses (e.g., ↑NPY/AgRP, ↑GH Release) PKC->Response AMPK->Response

Caption: Signaling cascade initiated by this compound binding to the GHSR receptor.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A 1. Spike this compound into Cell Culture Media B 2. Add to Cells (or Cell-Free Control) A->B C 3. Collect Aliquots at Time Points (0, 1, 4, 8, 24, 48h) B->C D 4. Quench Reaction & Remove Proteins C->D E 5. Analyze by LC-MS D->E F 6. Quantify Remaining Peptide & Calculate Half-Life E->F

Caption: Workflow for quantifying this compound stability in cell culture media.

References

Technical Support Center: Tabimorelin In Vitro Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Tabimorelin in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro activity of this compound?

This compound, also known as NN703, is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1] Its primary on-target effect is to mimic the endogenous ligand ghrelin, stimulating the release of growth hormone (GH) from the pituitary gland. In vitro studies using primary rat pituitary cells have demonstrated that this compound stimulates GH release with an EC50 of 2.76 ± 1.4 nmol/l.[2] This effect is mediated directly through the GHSR, as it can be blocked by known GH secretagogue antagonists.[2]

Q2: Are there any known off-target effects of this compound on other hormonal pathways in vitro?

Q3: Has this compound been screened against a broad panel of receptors to assess its selectivity?

There is no publicly available data from a comprehensive in vitro safety pharmacology screen (e.g., a CEREP panel) for this compound. Such studies are often proprietary. Therefore, a detailed profile of its binding affinities against a wide array of G-protein coupled receptors (GPCRs), ion channels, and other potential off-targets is not available in the literature. Researchers investigating the selectivity of this compound would need to conduct their own off-target screening assays.

Q4: What is the known interaction of this compound with metabolic enzymes?

This compound has been identified as a mechanism-based inhibitor of the cytochrome P450 enzyme CYP3A4.[1] This is a significant off-target effect that can lead to drug-drug interactions. Mechanism-based inhibition involves the formation of a reactive metabolite that irreversibly inactivates the enzyme.[4]

Troubleshooting Guides

Guide 1: Investigating Off-Target Binding Using Radioligand Binding Assays

Issue: High background or low specific binding in a competitive radioligand binding assay for a suspected off-target receptor.

Possible Cause Troubleshooting Recommendation
Suboptimal Radioligand Concentration Use a radioligand concentration at or below its Kd for the receptor to maximize the specific binding window.[5]
High Non-Specific Binding of Radioligand - Increase the number of washes. - Add a blocking agent like bovine serum albumin (BSA) to the assay buffer. - Consider using a different radioligand with lower hydrophobicity.[5]
Insufficient Incubation Time Ensure the assay has reached equilibrium. Determine the association rate (Kon) and dissociation rate (Koff) in preliminary experiments to establish the appropriate incubation time.
Degradation of this compound or Radioligand - Use freshly prepared solutions. - Include protease inhibitors in the assay buffer if using cell membranes or tissue homogenates.
Incorrect Buffer Composition Optimize buffer pH and ionic strength for the specific receptor being studied.
Low Receptor Density in Membrane Preparation Prepare membranes from a cell line with higher receptor expression or use a larger amount of membrane protein per well.
Guide 2: Assessing CYP3A4 Inhibition In Vitro

Issue: Inconsistent or non-reproducible IC50 values for this compound in a CYP3A4 inhibition assay.

Possible Cause Troubleshooting Recommendation
Inappropriate Assay for Mechanism-Based Inhibition A standard direct inhibition assay may not be sufficient. A time- and NADPH-dependent incubation is required to characterize mechanism-based inhibition.[2][6]
Variability in Human Liver Microsome (HLM) Activity Use a consistent lot of pooled HLMs with well-characterized activity. Ensure proper storage and handling to maintain enzyme function.
Substrate Concentration Not at Km The concentration of the CYP3A4 probe substrate should be at or near its Km value for the enzyme to ensure accurate determination of competitive inhibition.[6]
Solubility Issues with this compound Ensure this compound is fully dissolved in the assay buffer. Use a low percentage of an appropriate organic solvent if necessary, and include a vehicle control.
Incubation Time Too Short or Too Long For mechanism-based inhibition, optimize the pre-incubation time with NADPH to allow for the formation of the reactive metabolite and subsequent enzyme inactivation.
Non-Linear Enzyme Kinetics Ensure that the assay is performed under conditions of linear metabolite formation with respect to time and protein concentration.

Quantitative Data

Table 1: In Vitro On-Target Potency of this compound

Parameter Value Assay System Reference
EC50 (GH Release)2.76 ± 1.4 nMPrimary Rat Pituitary Cells[2]

Table 2: Summary of Known In Vitro Off-Target Interactions of this compound

Off-Target Effect Assay System Quantitative Data Reference
CYP3A4Mechanism-Based InhibitionHuman Liver MicrosomesSpecific Ki and kinact values not publicly available.[1]

Experimental Protocols

Protocol 1: General Procedure for a Competitive Radioligand Binding Assay to Assess Off-Target Binding

  • Preparation of Cell Membranes: Prepare cell membranes from a cell line expressing the receptor of interest.

  • Assay Buffer: Prepare an appropriate binding buffer for the target receptor.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • A fixed concentration of a suitable radioligand for the target receptor.

    • Increasing concentrations of unlabeled this compound or a reference compound.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: General Procedure for a Mechanism-Based CYP3A4 Inhibition Assay

  • Reagents: Human liver microsomes (HLMs), NADPH regenerating system, a CYP3A4-specific substrate (e.g., midazolam or testosterone), and this compound.

  • Pre-incubation: Pre-incubate HLMs with various concentrations of this compound in the presence of an NADPH regenerating system for different time points (e.g., 0, 5, 15, 30 minutes). A control without NADPH should also be included.

  • Reaction Initiation: After the pre-incubation, add the CYP3A4-specific substrate to initiate the metabolic reaction.

  • Reaction Incubation: Incubate for a short period under linear conditions.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of enzyme inactivation (kobs) at each concentration of this compound. Plot kobs versus the inhibitor concentration to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI).

Visualizations

GHSR_Signaling_Pathway This compound This compound GHSR GHSR This compound->GHSR Binds to Gq11 Gq/11 GHSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates GH_Release Growth Hormone Release Ca_release->GH_Release Stimulates PKC->GH_Release Stimulates

Caption: GHSR Signaling Pathway Activated by this compound.

Experimental_Workflow_CYP3A4_Inhibition cluster_preincubation Pre-incubation Phase cluster_reaction Metabolic Reaction Phase cluster_analysis Analysis Phase HLMs Human Liver Microsomes (HLMs) Preincubation Incubate at 37°C (Time Course) HLMs->Preincubation This compound This compound (Various Concentrations) This compound->Preincubation NADPH NADPH Regenerating System NADPH->Preincubation Reaction Incubate at 37°C (Short Duration) Preincubation->Reaction Add Substrate Substrate CYP3A4 Substrate (e.g., Midazolam) Substrate->Reaction Termination Terminate Reaction (e.g., Acetonitrile) Reaction->Termination LCMS LC-MS/MS Analysis of Metabolite Termination->LCMS Data_Analysis Calculate kinact and KI LCMS->Data_Analysis

Caption: Workflow for Mechanism-Based CYP3A4 Inhibition Assay.

References

Technical Support Center: Tabimorelin and CYP3A4 Inhibition in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction between Tabimorelin and Cytochrome P450 3A4 (CYP3A4) in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as NN703) is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1] It mimics the endogenous peptide ghrelin, stimulating the release of growth hormone (GH).[1]

Q2: What is the relationship between this compound and CYP3A4?

In vitro studies using human liver microsomes have demonstrated that this compound is a mechanism-based inhibitor of CYP3A4.[2] This means that this compound is metabolized by CYP3A4 to a reactive intermediate that irreversibly inactivates the enzyme.

Q3: What are the observed in vivo effects of this compound on CYP3A4 activity?

A clinical study investigating the co-administration of this compound with midazolam, a known CYP3A4 substrate, showed a significant increase in midazolam exposure. This is consistent with the in vitro findings of CYP3A4 inhibition by this compound.[2]

Data Presentation

In Vivo Pharmacokinetic Interaction of this compound and Midazolam

The following table summarizes the quantitative data from a clinical study where subjects received a 7.5 mg oral dose of midazolam at baseline and after single and repeated doses of this compound.[2]

Treatment GroupMidazolam AUC (% Increase from Baseline)α-hydroxymidazolam AUC (% Increase from Baseline)
Single Dose of this compound (Day 3)64%34%
Repeated Dosing of this compound (Day 9)93%11%
7-Day Washout Period (Day 16)45%Not specified
In Vitro CYP3A4 Inhibition Parameters for this compound
ParameterValueExperimental System
IC50 Data not available in the searched literatureHuman Liver Microsomes
KI Data not available in the searched literatureHuman Liver Microsomes
kinact Data not available in the searched literatureHuman Liver Microsomes

Note: While clinical data confirms this compound as a mechanism-based inhibitor of CYP3A4, specific in vitro kinetic parameters (IC50, KI, kinact) were not found in the publicly available literature searched. Researchers may need to determine these values empirically.

Experimental Protocols

In Vitro Assay for Mechanism-Based Inhibition of CYP3A4

This protocol provides a general framework for assessing the time-dependent inhibition of CYP3A4 by a test compound like this compound using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • Test compound (this compound)

  • CYP3A4 probe substrate (e.g., midazolam, testosterone)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for compound dissolution

  • Incubator/water bath (37°C)

  • LC-MS/MS for metabolite quantification

Procedure:

  • Primary Incubation (Pre-incubation):

    • Prepare a solution of HLMs in potassium phosphate buffer.

    • Add various concentrations of this compound (or vehicle control) to the HLM suspension.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes). The "0-minute" time point serves as the control for reversible inhibition.

  • Secondary Incubation (Activity Measurement):

    • At the end of each pre-incubation time point, dilute the primary incubation mixture into a secondary incubation mixture containing the CYP3A4 probe substrate. This dilution step minimizes further inhibition by the parent compound.

    • Initiate the secondary reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a short, defined period (e.g., 5-10 minutes) within the linear range of metabolite formation.

  • Reaction Termination and Analysis:

    • Stop the secondary incubation by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the rate of metabolite formation at each this compound concentration and pre-incubation time.

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the observed inactivation rate constant (kobs) for each this compound concentration.

    • Plot kobs versus the inhibitor concentration and fit the data to the Michaelis-Menten equation for inactivation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI).

Mandatory Visualizations

Ghrelin Receptor Signaling Pathway

This compound, as a ghrelin agonist, is expected to activate downstream signaling pathways similar to endogenous ghrelin.

GhrelinSignaling This compound This compound GHSR1a Ghrelin Receptor (GHSR1a) This compound->GHSR1a Binds & Activates Gq Gαq GHSR1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Downstream Downstream Cellular Responses (e.g., GH Secretion) PKC->Downstream Modulates MBI_Workflow cluster_preincubation Primary Incubation (Time-dependent Inactivation) cluster_activity Secondary Incubation (Residual Activity) cluster_analysis Analysis HLM Human Liver Microsomes Incubate1 Incubate @ 37°C (0, 5, 10, 15, 30 min) HLM->Incubate1 This compound This compound (various conc.) This compound->Incubate1 NADPH1 NADPH NADPH1->Incubate1 Dilution Dilute Incubate1->Dilution Incubate2 Incubate @ 37°C (5-10 min) Dilution->Incubate2 Substrate CYP3A4 Probe Substrate Substrate->Incubate2 NADPH2 NADPH NADPH2->Incubate2 Terminate Terminate Reaction Incubate2->Terminate LCMS LC-MS/MS Analysis Terminate->LCMS Data Data Analysis (kobs, kinact, KI) LCMS->Data

References

Technical Support Center: Ghrelin Receptor (GHSR) Desensitization with Chronic Tabimorelin Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating ghrelin receptor (GHSR) desensitization, with a specific focus on the effects of chronic exposure to Tabimorelin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is ghrelin receptor desensitization and why is it important in the context of chronic this compound exposure?

A1: Ghrelin receptor (GHSR) desensitization is a process where the receptor becomes less responsive to stimulation by its agonist, in this case, this compound, following prolonged or repeated exposure. This is a common regulatory mechanism for G protein-coupled receptors (GPCRs) to prevent overstimulation.[1][2][3] Understanding this process is crucial for predicting the long-term efficacy and potential for tachyphylaxis (a rapid decrease in drug response) of this compound in clinical applications.[4]

Q2: What are the primary cellular mechanisms involved in GHSR desensitization?

A2: The primary mechanisms include:

  • Receptor Phosphorylation: Agonist binding triggers phosphorylation of the intracellular domains of the GHSR by G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like protein kinase C (PKC).[5][6]

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins, which sterically hinder G protein coupling, thus attenuating downstream signaling.[5][7]

  • Receptor Internalization (Endocytosis): The receptor-β-arrestin complex is targeted to clathrin-coated pits for internalization into endosomes.[1][2][8] This removes the receptor from the cell surface, making it unavailable for further stimulation.

  • Downregulation: With chronic exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors. Alternatively, there can be a reduction in receptor mRNA and protein synthesis.[1][3]

Q3: How quickly does GHSR desensitization occur?

A3: Desensitization of the GHSR can be a rapid process. Studies with other GHSR agonists, like hexarelin, have shown marked desensitization of the calcium response within 2-5 minutes of exposure.[9] The initial uncoupling from G proteins can happen within seconds to minutes, while receptor internalization is typically observed within 20-60 minutes.[2] Long-term downregulation occurs over hours to days of continuous agonist exposure.

Q4: Is GHSR desensitization reversible?

A4: Yes, to a certain extent. After the removal of the agonist, internalized receptors can be dephosphorylated and recycled back to the plasma membrane, a process known as resensitization.[5] However, the recycling of GHSR-1a has been observed to be slower than for many other GPCRs, with surface binding returning to control levels within approximately 360 minutes.[2] Chronic exposure leading to downregulation is less readily reversible as it requires new receptor synthesis.

Troubleshooting Guides

This section provides guidance on common issues encountered during the experimental investigation of this compound-induced GHSR desensitization.

Issue 1: No observable desensitization in response to chronic this compound treatment.
Potential Cause Troubleshooting Step
This compound concentration is too low. Determine the optimal concentration of this compound by performing a dose-response curve to establish the EC50 for your specific assay (e.g., calcium mobilization, cAMP accumulation). Ensure the chronic exposure concentration is at or above the EC50.
Inadequate duration of exposure. Desensitization is time-dependent. For short-term desensitization (uncoupling), pre-incubation times of 15-60 minutes may be sufficient. For internalization and downregulation, longer exposure times (hours to days) are necessary. Perform a time-course experiment to determine the optimal duration.
Cell line expresses low levels of GHSR. Confirm GHSR expression in your cell line using qPCR, Western blot, or a radioligand binding assay with a specific antibody or ligand. Consider using a cell line stably overexpressing GHSR-1a.
Assay is not sensitive enough to detect changes. Ensure your assay has a sufficient signal-to-noise ratio. For signaling assays, check the response to a maximal concentration of a known potent agonist like ghrelin. For internalization assays, verify that you can detect a decrease in surface receptors with a positive control.
Issue 2: High variability in experimental replicates.
Potential Cause Troubleshooting Step
Inconsistent cell plating density. Ensure uniform cell seeding density across all wells, as this can affect receptor expression levels and cell health.
Variability in this compound treatment. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure accurate and consistent addition of the compound to the cells.
Incomplete washing steps. In binding and internalization assays, ensure thorough and consistent washing to remove unbound ligand, which can be a major source of variability.
Cell stress or death. Chronic exposure to high concentrations of any compound can induce cytotoxicity. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to ensure that the observed effects are due to desensitization and not cell death.
Issue 3: Difficulty interpreting signaling pathway data (e.g., cAMP vs. IP3).
Potential Cause Troubleshooting Step
GHSR couples to multiple G proteins. The GHSR-1a is known to couple to both Gαq/11 (leading to IP3/Ca2+ mobilization) and Gαi/o (leading to decreased cAMP).[10] The predominant pathway can be cell-type specific.
Desensitization kinetics differ between pathways. The desensitization of different signaling pathways may occur at different rates. Measure both pathways over a time course of chronic this compound exposure to characterize the differential regulation.
Assay interference. Some compounds can interfere with assay components (e.g., fluorescence or luminescence). Run appropriate controls, including vehicle-treated cells and cells treated with known inhibitors or activators of the signaling pathway.

Data Presentation: Expected Effects of Chronic this compound Exposure

The following tables summarize the expected quantitative changes in key parameters when studying GHSR desensitization with chronic this compound exposure. These are illustrative and the exact values will need to be determined experimentally.

Table 1: Changes in Receptor Binding Properties

ParameterAcute Exposure (minutes to hours)Chronic Exposure (hours to days)Expected Change with this compound
Bmax (Maximum binding sites) No significant changeDecreaseReduction in total receptor number
Kd (Binding affinity) No significant changeNo significant changeAffinity of the remaining receptors should be unchanged

Table 2: Changes in Signaling Potency and Efficacy

ParameterAcute Exposure (minutes to hours)Chronic Exposure (hours to days)Expected Change with this compound
EC50 (Half-maximal effective concentration) Increase (Rightward shift in dose-response curve)Further IncreaseHigher concentration of this compound needed to elicit a response
Emax (Maximum response) DecreaseFurther DecreaseReduced maximal signaling capacity

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Receptor Internalization

This protocol is adapted from methods used to study ghrelin-induced GHSR-1a internalization.[1][2]

Objective: To quantify the percentage of internalized GHSR-1a upon chronic this compound exposure.

Materials:

  • HEK-293 or CHO cells stably expressing human GHSR-1a.

  • Radiolabeled ligand (e.g., [125I]-Ghrelin).

  • Unlabeled this compound.

  • Binding Buffer (e.g., DMEM with 0.1% BSA).

  • Acid Wash Buffer (e.g., 0.5 M NaCl, 50 mM Glycine, pH 2.5).

  • Lysis Buffer (e.g., 1 N NaOH).

  • Gamma counter.

Procedure:

  • Cell Plating: Seed cells in 24-well plates and grow to 80-90% confluency.

  • Chronic Treatment: Treat cells with the desired concentration of this compound or vehicle for the specified duration (e.g., 1, 4, 12, 24 hours) at 37°C.

  • Binding:

    • Wash cells twice with ice-cold Binding Buffer.

    • Incubate cells with a saturating concentration of [125I]-Ghrelin in Binding Buffer for 2-4 hours at 4°C to determine total surface binding. For non-specific binding, add a high concentration of unlabeled ghrelin.

  • Washing: Wash cells three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Quantifying Surface Receptors:

    • Add ice-cold Acid Wash Buffer for 5 minutes to strip surface-bound radioligand.

    • Collect the supernatant (surface-bound fraction) and count in a gamma counter.

  • Quantifying Internalized Receptors:

    • Lyse the cells with Lysis Buffer.

    • Collect the lysate (internalized fraction) and count in a gamma counter.

  • Calculation:

    • Internalized Receptors (%) = (Internalized counts / (Surface counts + Internalized counts)) * 100

Protocol 2: cAMP Accumulation Assay

This protocol is a general method for measuring Gαi/o-coupled receptor activity.[11]

Objective: To measure the inhibition of adenylyl cyclase activity following chronic this compound exposure.

Materials:

  • Cells expressing GHSR-1a.

  • This compound.

  • Forskolin (adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Plating: Plate cells in a 96-well plate.

  • Chronic Treatment: Treat cells with this compound or vehicle for the desired duration at 37°C.

  • Assay:

    • Wash cells with assay buffer.

    • Pre-incubate cells with a PDE inhibitor for 10-20 minutes.

    • Stimulate cells with a fixed concentration of forskolin in the presence of varying concentrations of this compound for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of this compound concentration and determine the EC50 and Emax. Compare these values between acutely and chronically treated cells.

Protocol 3: Inositol Phosphate (IP) Accumulation Assay

This protocol measures Gαq/11-coupled receptor activity.[7][12]

Objective: To measure the stimulation of phospholipase C activity following chronic this compound exposure.

Materials:

  • Cells expressing GHSR-1a.

  • This compound.

  • myo-[3H]-inositol or a non-radioactive IP1 assay kit.

  • LiCl (inhibits IP1 degradation).

Procedure:

  • Cell Labeling (if using radiolabeling): Incubate cells with myo-[3H]-inositol in inositol-free medium for 18-24 hours to label the cellular phosphoinositide pools.

  • Chronic Treatment: Treat cells with this compound or vehicle for the desired duration.

  • Assay:

    • Wash cells with an assay buffer.

    • Pre-incubate with LiCl for 15-30 minutes.

    • Stimulate with varying concentrations of this compound for 30-60 minutes.

  • Extraction and Detection:

    • Stop the reaction with an acid (e.g., perchloric acid).

    • Extract and separate the inositol phosphates using anion-exchange chromatography.

    • Quantify radioactivity using liquid scintillation counting.

    • Alternatively, use a commercial non-radioactive IP1 HTRF assay kit according to the manufacturer's protocol.

  • Data Analysis: Determine the EC50 and Emax for this compound-induced IP accumulation and compare between acute and chronic treatment conditions.

Visualizations

GHSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GHSR GHSR-1a This compound->GHSR Binds Gq Gαq/11 GHSR->Gq Activates Gi Gαi/o GHSR->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates

Caption: GHSR-1a signaling pathways activated by this compound.

Desensitization_Workflow cluster_assays Assessments start Start: Cells expressing GHSR-1a chronic_tx Chronic Exposure: This compound vs. Vehicle (Time-course: 0, 1, 4, 12, 24h) start->chronic_tx binding_assay Receptor Binding Assay (Measure Bmax, Kd) chronic_tx->binding_assay internalization_assay Internalization Assay (Measure % internalized receptors) chronic_tx->internalization_assay signaling_assay Signaling Assays (cAMP, IP3) chronic_tx->signaling_assay data_analysis Data Analysis: Compare chronic vs. acute effects binding_assay->data_analysis internalization_assay->data_analysis dose_response Acute this compound Dose-Response (Measure EC50, Emax) signaling_assay->dose_response dose_response->data_analysis conclusion Conclusion: Characterize Desensitization Profile data_analysis->conclusion

Caption: Experimental workflow for studying GHSR desensitization.

Troubleshooting_Logic start Issue: No observed desensitization check_conc Is this compound concentration ≥ EC50? start->check_conc check_duration Is exposure duration sufficient? check_conc->check_duration Yes solution_conc Optimize concentration check_conc->solution_conc No check_expression Is GHSR expression adequate? check_duration->check_expression Yes solution_duration Perform time-course check_duration->solution_duration No check_assay Is the assay sensitive? check_expression->check_assay Yes solution_expression Verify expression / Use overexpression check_expression->solution_expression No solution_assay Validate assay with positive controls check_assay->solution_assay No

References

Optimizing Tabimorelin Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tabimorelin in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as NN703) is a potent, orally-active, small-molecule agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1] It mimics the action of the endogenous ligand, ghrelin, to stimulate the release of growth hormone (GH).[1]

Q2: What is the signaling pathway activated by this compound?

Upon binding to the GHSR, a G protein-coupled receptor (GPCR), this compound primarily activates the Gαq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i). This increase in intracellular calcium is a key event in GH secretion. Other signaling pathways, including the PI3K/Akt and MAPK pathways, may also be activated depending on the cell type.

Q3: What is a recommended starting concentration for this compound in cell culture?

A definitive starting concentration for all cell types cannot be provided as it is highly dependent on the cell line and the specific endpoint being measured. However, based on its known potency, a sensible starting point for dose-response experiments is in the low nanomolar range. For instance, this compound has been shown to stimulate GH release from rat pituitary cells with an EC50 of 2.7 nM and has a Ki of 50 nM at the human recombinant GHS-R1a. Therefore, a concentration range of 0.1 nM to 1 µM is recommended for initial experiments to establish a dose-response curve.

Troubleshooting Guide

Issue 1: Low or no response to this compound treatment.

Possible Cause Troubleshooting Step
Low or absent GHSR expression in the cell line. - Confirm GHSR expression at the mRNA and protein level using RT-PCR and Western blot/immunofluorescence, respectively.- Consider transfecting your cells with a GHSR expression vector if endogenous levels are insufficient.
Incorrect this compound concentration. - Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay.
Degradation of this compound. - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[2] Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]- Test the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment.[3]
Receptor desensitization due to prolonged exposure. - For short-term signaling studies, stimulate cells for a brief period (e.g., 5-30 minutes).- For longer-term experiments, consider intermittent dosing or using a lower concentration to minimize receptor downregulation and internalization.[4][5]
Issues with the assay. - Ensure your assay is sensitive enough to detect the expected response. For example, when measuring downstream signaling, check the phosphorylation status of key proteins at appropriate time points.

Issue 2: High background signal or inconsistent results.

Possible Cause Troubleshooting Step
Cell culture variability. - Use cells with a low passage number and ensure consistent cell seeding density.- Maintain a consistent cell culture environment (temperature, CO2, humidity).
Reagent quality. - Use high-quality, sterile-filtered reagents and cell culture media.- Test for mycoplasma contamination regularly.
Pipetting errors. - Use calibrated pipettes and ensure proper mixing of reagents.

Issue 3: Observed cytotoxicity at higher concentrations.

Possible Cause Troubleshooting Step
Off-target effects. - Titrate this compound to the lowest effective concentration.- Include appropriate negative controls (vehicle-treated cells) and positive controls for cytotoxicity.
Solvent toxicity. - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells (typically <0.1%).
Cell line sensitivity. - Perform a cell viability assay (e.g., MTT, PrestoBlue) to determine the cytotoxic concentration (CC50) of this compound for your specific cell line.

Quantitative Data Summary

Parameter Value Cell System Reference
EC50 (GH release) 2.7 nMPrimary rat pituitary cellsTocris Bioscience
Ki (hGHS-R1a) 50 nMHuman recombinant GHS-R1aTocris Bioscience
Solubility in DMSO ≥ 47.29 mM (25 mg/mL)N/AMedChemExpress[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).[2]

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[2] When ready to use, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium.

Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will not lead to over-confluence during the experiment.

  • Starvation (Optional): Depending on the cell type and assay, you may need to serum-starve the cells for a few hours prior to stimulation to reduce basal signaling.

  • Treatment: Prepare serial dilutions of this compound in your cell culture medium. A typical concentration range to test would be 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Add the different concentrations of this compound to the cells and incubate for the desired period. The incubation time will depend on the endpoint being measured (e.g., 15-30 minutes for signaling pathway activation, 24-72 hours for cell proliferation assays).

  • Assay: Perform your desired assay (e.g., Western blot for protein phosphorylation, calcium flux assay, cell viability assay).

  • Data Analysis: Plot the response as a function of the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.

Protocol 3: Western Blot for ERK1/2 Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat them with various concentrations of this compound for a short period (e.g., 15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using an appropriate substrate and imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

Protocol 4: Intracellular Calcium Flux Assay
  • Cell Seeding: Seed cells expressing GHSR in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer like HBSS for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Stimulation: Add different concentrations of this compound to the wells.

  • Signal Detection: Immediately start measuring the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of several minutes to capture the transient increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium flux. The peak fluorescence intensity can be used to generate a dose-response curve.

Visualizations

GHSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GHSR GHSR This compound->GHSR Binds to Gq11 Gαq/11 GHSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2_ER Ca2+ Downstream Downstream Effects (e.g., GH Release) Ca2_cyto->Downstream PKC->Downstream

Caption: this compound activates the GHSR, leading to a signaling cascade that increases intracellular calcium.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare & Seed Cells treat Treat Cells with This compound prep_cells->treat prep_tabi Prepare this compound Stock & Dilutions prep_tabi->treat incubate Incubate for Defined Period treat->incubate assay Perform Assay (e.g., Western, Ca2+ flux) incubate->assay data Analyze Data & Generate Dose-Response Curve assay->data

Caption: A general workflow for conducting cell culture experiments with this compound.

Troubleshooting_Logic start No/Low Response to this compound check_receptor Check GHSR Expression? start->check_receptor check_conc Optimize Concentration? check_receptor->check_conc Yes solution_receptor Transfect with GHSR check_receptor->solution_receptor No check_stability Check this compound Stability? check_conc->check_stability Yes solution_conc Perform Dose-Response check_conc->solution_conc No check_desensitization Consider Receptor Desensitization? check_stability->check_desensitization Yes solution_stability Use Fresh Aliquots check_stability->solution_stability No solution_desensitization Shorten Incubation/ Lower Concentration check_desensitization->solution_desensitization No end Response Optimized check_desensitization->end Yes solution_receptor->end solution_conc->end solution_stability->end solution_desensitization->end

Caption: A logical approach to troubleshooting a lack of response to this compound.

References

minimizing non-specific binding of Tabimorelin in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding (NSB) of Tabimorelin in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is accurate quantification important?

This compound (also known as NN703) is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1] It mimics the action of ghrelin, stimulating the release of growth hormone. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and metabolic research.

Q2: What are the common types of assays used to quantify this compound?

This compound is a modified polypeptide and can be quantified using various analytical methods, including:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying small molecules and peptides like this compound in complex biological fluids such as plasma and urine.[2]

  • Immunoassays (ELISA, RIA): Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA) are common ligand-binding assays that can be developed for the quantification of peptides. While specific commercial kits for this compound are not readily found, custom assays can be developed.

Q3: What is non-specific binding (NSB) and how does it affect my this compound assay?

Non-specific binding refers to the adhesion of this compound to surfaces other than the intended target, such as microplate wells, pipette tips, and container walls.[3] This can lead to a loss of analyte, resulting in underestimation of this compound concentration, poor assay sensitivity, and high variability between replicates. In immunoassays, NSB of detection antibodies can cause high background signal, reducing the assay's dynamic range and accuracy.[4]

Q4: What are the primary causes of non-specific binding for a peptide like this compound?

The primary causes of NSB for peptides include:

  • Hydrophobic Interactions: Peptides can non-specifically adsorb to plastic surfaces through hydrophobic interactions.

  • Electrostatic Interactions: Charged residues on the peptide can interact with charged surfaces.

  • Poor Solubility: Aggregation of the peptide can increase its propensity to bind non-specifically.

  • Matrix Effects: Components in the biological sample (e.g., plasma proteins, lipids) can interfere with the assay and contribute to NSB.[5]

Troubleshooting Guides

Immunoassays (ELISA/RIA)

High background can mask the specific signal from this compound, leading to inaccurate results.

Potential Cause Recommended Solution
Insufficient blockingIncrease blocking buffer concentration (e.g., 1-5% BSA or non-fat dry milk) and/or incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[4][6]
Suboptimal washingIncrease the number of wash steps and the volume of wash buffer. Ensure complete aspiration of wash buffer between steps. Adding a surfactant like Tween-20 (0.05%) to the wash buffer can also help.[6]
High antibody concentrationTitrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[4]
Cross-reactivity of secondary antibodyUse a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins in the sample.[4]
Contaminated reagentsUse fresh, high-purity reagents and sterile, filtered buffers.

Experimental Protocol: Optimizing Blocking Conditions

  • Prepare a 96-well microplate coated with the capture antibody or antigen, as per your assay design.

  • Create a panel of blocking buffers to test. See the table below for examples.

  • Add 200 µL of each blocking buffer to a set of wells (in triplicate).

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate thoroughly with your standard wash buffer.

  • Proceed with the rest of the ELISA protocol , but without adding any this compound standard or sample to these wells (these are your blank wells).

  • Measure the signal in the blank wells. The blocking buffer that yields the lowest background signal is optimal.

Table 1: Example Blocking Buffer Formulations

Blocking BufferComposition
BSA-based1-5% (w/v) Bovine Serum Albumin in PBS or TBS
Milk-based1-5% (w/v) Non-fat dry milk in PBS or TBS
Detergent-based0.1-0.5% (v/v) Tween-20 in PBS or TBS
Commercial BlockersFollow manufacturer's instructions

A weak signal can make it difficult to detect low concentrations of this compound.

Potential Cause Recommended Solution
Non-specific binding of this compound to surfaces Pre-treat plates and tubes with a blocking agent. Add a carrier protein like BSA (0.1-1%) or a non-ionic surfactant like Tween-20 (0.05%) to your sample diluent and standard curve diluent.[7] Use low-binding microplates and pipette tips.
Degradation of this compound Prepare fresh standards and samples. Store stock solutions in aliquots at -80°C to avoid freeze-thaw cycles.[8] Consider adding protease inhibitors to biological samples upon collection.
Suboptimal antibody or reagent concentrations Re-titer capture and detection antibodies. Ensure substrate is fresh and active.
Incorrect incubation times or temperatures Optimize incubation times and temperatures for each step of the assay.

Experimental Protocol: Evaluating the Effect of Buffer Additives on this compound Recovery

  • Prepare a series of dilutions of a known concentration of this compound standard in different diluent buffers (see Table 2).

  • Coat a 96-well microplate with the capture antibody.

  • Block the plate with your optimized blocking buffer.

  • Add the this compound standard dilutions to the plate in triplicate.

  • Complete the ELISA protocol and measure the signal.

  • Compare the signal intensity for each diluent. The diluent that provides the highest signal for the same concentration of this compound is the most effective at preventing its non-specific loss.

Table 2: Example Diluent Buffer Formulations

Diluent BufferComposition
Standard DiluentAssay-specific buffer (e.g., PBS or TBS)
Diluent + BSAStandard Diluent + 0.1% BSA
Diluent + Tween-20Standard Diluent + 0.05% Tween-20
Diluent + BSA + Tween-20Standard Diluent + 0.1% BSA + 0.05% Tween-20
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

These issues can arise from the non-specific adsorption of this compound to vials, columns, and other components of the LC-MS/MS system.

Potential Cause Recommended Solution
Adsorption to sample vials and containers Use low-binding or silanized glass vials. Add a small amount of an organic solvent (e.g., acetonitrile) or an acidic modifier (e.g., formic acid) to the sample diluent.
Interaction with the analytical column Optimize the mobile phase composition. Increasing the organic content or adding an ion-pairing agent can reduce non-specific interactions with the stationary phase.
Matrix effects from biological samples Employ a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
Analyte instability in the autosampler Keep the autosampler at a low temperature (e.g., 4°C). Evaluate the stability of this compound in the final sample solvent over the expected run time.[8]

Experimental Protocol: Sample Preparation for this compound Quantification in Plasma by LC-MS/MS

This protocol provides a general workflow for solid-phase extraction (SPE) to clean up plasma samples and minimize matrix effects.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard.

    • Acidify the sample by adding 100 µL of 2% formic acid in water to disrupt protein binding.

    • Vortex and centrifuge to pellet precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with water.

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

    • Wash with a stronger organic solvent (e.g., methanol) to remove lipids and other hydrophobic interferences.

    • Elute this compound with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Non_Specific_Binding_Causes cluster_causes Causes of NSB This compound This compound in Solution NSB Non-Specific Binding (Loss of Analyte) This compound->NSB Adsorption Hydrophobic Hydrophobic Interactions Hydrophobic->NSB Electrostatic Electrostatic Interactions Electrostatic->NSB Aggregation Poor Solubility / Aggregation Aggregation->NSB Matrix Matrix Components Matrix->NSB

Caption: Causes of non-specific binding of this compound.

Troubleshooting_Workflow Start High NSB Observed (High Background / Low Signal) Check_Blocking Optimize Blocking Step? Start->Check_Blocking Optimize_Blocking Increase Blocker Concentration/Time Test Different Blockers Check_Blocking->Optimize_Blocking Yes Check_Washing Optimize Wash Step? Check_Blocking->Check_Washing No Optimize_Blocking->Check_Washing Optimize_Washing Increase Wash Volume/Number Add Surfactant to Wash Buffer Check_Washing->Optimize_Washing Yes Check_Diluents Modify Diluents? Check_Washing->Check_Diluents No Optimize_Washing->Check_Diluents Modify_Diluents Add Carrier Protein (BSA) Add Surfactant (Tween-20) Check_Diluents->Modify_Diluents Yes Check_Plates Use Low-Binding Plates? Check_Diluents->Check_Plates No Modify_Diluents->Check_Plates Use_Low_Bind Switch to Low-Binding Consumables Check_Plates->Use_Low_Bind Yes End NSB Minimized Check_Plates->End No Use_Low_Bind->End

Caption: Troubleshooting workflow for minimizing NSB in immunoassays.

Signaling_Pathway This compound This compound GHSR Ghrelin Receptor (GHSR) This compound->GHSR Binds to G_Protein Gq/11 Protein Activation GHSR->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release GH_Secretion Growth Hormone Secretion Ca_Release->GH_Secretion

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Impact of Serum Proteins on Tabimorelin Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the in vitro activity of Tabimorelin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as NN703) is a potent, orally-active, non-peptide agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] It mimics the action of ghrelin, an endogenous peptide hormone, to stimulate the release of growth hormone (GH) from the pituitary gland.[1][2] The GHSR is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to an increase in intracellular calcium levels.

Q2: Why do serum proteins affect the in vitro activity of this compound?

Like many small molecule drugs, this compound has the potential to bind to serum proteins, most notably albumin, which is the most abundant protein in plasma. This binding is a reversible interaction. When this compound is bound to a serum protein, it is generally considered to be in an inactive state as it cannot interact with its target receptor, the GHSR. Only the unbound, or "free," fraction of this compound is available to bind to and activate the receptor. Therefore, the presence of serum or serum proteins in an in vitro assay can reduce the apparent potency of this compound.

Q3: What is an "EC50 shift" and how does it relate to serum protein binding?

An "EC50 shift" refers to the increase in the half-maximal effective concentration (EC50) of a drug in the presence of serum proteins compared to in a serum-free environment. This rightward shift in the dose-response curve indicates that a higher total concentration of the drug is required to achieve the same level of biological response. This phenomenon is a direct consequence of the drug binding to serum proteins, which reduces the concentration of the free, active drug available to interact with its target. A larger EC50 shift suggests a higher affinity of the drug for serum proteins.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound in the presence of serum proteins.

Issue 1: Reduced Potency or Complete Loss of this compound Activity

Symptoms:

  • Significantly higher EC50 value for this compound in assays containing serum or albumin compared to serum-free assays.

  • Inability to achieve a maximal response even at high concentrations of this compound in the presence of serum.

Possible Causes:

  • High Serum Protein Binding: this compound may have a high affinity for serum proteins like albumin, leading to a low free fraction of the compound available to activate the GHSR.

  • Incorrect Assay Conditions: The concentration of serum or albumin in the assay may be too high, sequestering most of the this compound.

Solutions:

  • Quantify the EC50 Shift: Perform dose-response experiments in parallel with and without a defined concentration of a major serum protein like bovine serum albumin (BSA) or human serum albumin (HSA) (e.g., 1% or 4%). This will allow you to quantify the impact of protein binding on this compound's potency.

  • Reduce Serum Concentration: If possible for your cell type, reduce the concentration of serum in your cell culture medium during the assay. However, be mindful that this can affect cell health and signaling.

  • Use Serum-Free Media: For short-term assays, consider using serum-free media. This will provide a baseline activity for this compound in the absence of protein binding.

  • Calculate the Free Fraction: If the binding affinity (Kd) of this compound to serum albumin is known or can be measured, you can calculate the expected free fraction at a given total concentration and albumin concentration. This can help in interpreting your results.

Issue 2: High Variability in Results Between Experiments

Symptoms:

  • Inconsistent EC50 values for this compound across different experimental days.

  • Poor reproducibility of dose-response curves.

Possible Causes:

  • Variable Serum Batches: Different lots of fetal bovine serum (FBS) or other sera can have varying concentrations of proteins and other components that may bind to this compound.

  • Inconsistent Cell Health: The health and density of the cells used in the assay can impact their responsiveness to GHSR activation.

Solutions:

  • Use a Single Lot of Serum: For a series of related experiments, use the same lot of serum to minimize variability.

  • Heat-Inactivate Serum Consistently: If you heat-inactivate your serum, ensure the protocol is consistent for all batches as this can affect protein integrity.

  • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions to ensure a reproducible biological system.

  • Include Control Compounds: Always include a known GHSR agonist and antagonist as controls in your experiments to monitor assay performance.

Data Presentation: Illustrative Impact of Serum Albumin on this compound Potency

The following tables present hypothetical, yet realistic, data illustrating the expected impact of bovine serum albumin (BSA) on the in vitro potency of this compound in a calcium mobilization assay.

Table 1: this compound Potency (EC50) in the Absence and Presence of BSA

Assay ConditionEC50 of this compound (nM)
Serum-Free1.5
1% BSA15
4% BSA60

Table 2: Fold-Shift in this compound EC50 in the Presence of BSA

BSA ConcentrationFold-Shift in EC50 (Compared to Serum-Free)
1%10
4%40

Note: The data presented in these tables are for illustrative purposes only and are intended to demonstrate the expected trend of an EC50 shift due to serum protein binding.

Experimental Protocols

Calcium Mobilization Assay for GHSR Activation

This protocol describes a cell-based assay to measure the activation of the GHSR by this compound through the quantification of intracellular calcium mobilization.

Materials:

  • HEK293 cells stably expressing the human GHSR (HEK293-GHSR).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid.

  • This compound.

  • Bovine Serum Albumin (BSA).

  • 96-well or 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Method:

  • Cell Plating: Seed HEK293-GHSR cells into assay plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye, Pluronic F-127, and probenecid in Assay Buffer. Remove the cell culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer with and without the desired concentration of BSA (e.g., 1% or 4%).

  • Assay Measurement:

    • Wash the cells with Assay Buffer containing probenecid to remove excess dye.

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Use the automated injector to add the this compound solutions (with and without BSA) to the wells.

    • Measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each condition (with and without BSA).

Visualizations

Signaling Pathway of this compound at the GHSR

GHSR_Signaling This compound This compound (Free) SerumProtein Serum Protein (e.g., Albumin) This compound->SerumProtein Binding GHSR GHSR This compound->GHSR Activation Boundthis compound This compound-Protein Complex (Inactive) Gq Gq GHSR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates CellularResponse Cellular Response DAG->CellularResponse Ca_release->CellularResponse

Caption: this compound signaling and serum protein interaction.

Experimental Workflow for Assessing Serum Protein Impact

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Culture GHSR-expressing cells PlateCells Plate cells in microplate CellCulture->PlateCells CompoundPrep_NoSerum Prepare this compound dilutions (Serum-Free Buffer) Assay_NoSerum Run Assay with Serum-Free dilutions CompoundPrep_NoSerum->Assay_NoSerum CompoundPrep_Serum Prepare this compound dilutions (Buffer with Serum Protein) Assay_Serum Run Assay with Serum Protein dilutions CompoundPrep_Serum->Assay_Serum PlateCells->Assay_NoSerum PlateCells->Assay_Serum DR_NoSerum Generate Dose-Response Curve (Serum-Free) Assay_NoSerum->DR_NoSerum DR_Serum Generate Dose-Response Curve (with Serum Protein) Assay_Serum->DR_Serum EC50_Comparison Compare EC50 values & Calculate Fold-Shift DR_NoSerum->EC50_Comparison DR_Serum->EC50_Comparison

Caption: Workflow for evaluating serum protein effects.

References

Technical Support Center: Managing Stress Responses in Animals During Tabimorelin Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tabimorelin in animal experiments. The information is designed to help manage and interpret stress-related responses that may be observed during administration.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments. The guides are in a question-and-answer format to provide direct and actionable advice.

Issue 1: Increased Anxiety-Like Behaviors Observed Post-Tabimorelin Administration

Question: We administered this compound to our cohort of mice and observed an increase in anxiety-like behaviors in the Elevated Plus Maze (EPM), such as reduced time spent in the open arms. Is this an expected response?

Answer: The observation of increased anxiety-like behavior following the administration of a ghrelin receptor agonist like this compound is plausible, although the literature on ghrelin's role in anxiety is complex and can appear contradictory. Some studies have reported that direct administration of ghrelin can have anxiogenic (anxiety-producing) effects.[1]

Troubleshooting Steps:

  • Review Dosing and Timing:

    • Dose-Response: The effects of ghrelin agonists on behavior can be dose-dependent. Consider conducting a dose-response study to determine if the anxiogenic effect is specific to the dose used.

    • Timing of Behavioral Testing: The timing of the EPM test relative to this compound administration is critical. An acute increase in ghrelin signaling may have different behavioral consequences than chronic activation. Consider varying the time between administration and testing.

  • Control for Environmental Stressors:

    • Habituation: Ensure all animals are properly habituated to the experimental room and handling procedures to minimize baseline stress levels.[2]

    • Administration Procedure: Oral gavage itself can be a significant stressor.[2][3] Include a vehicle-only control group that undergoes the exact same handling and gavage procedure to differentiate between the stress of the procedure and the pharmacological effect of this compound.

  • Assess Physiological Stress Markers:

    • Measure plasma corticosterone or cortisol levels to correlate the behavioral phenotype with a physiological stress response. An increase in these hormones would support the observation of an anxiogenic-like effect.

  • Consider Animal's Metabolic State:

    • The metabolic state (e.g., fed vs. fasted) of the animal can influence the behavioral effects of ghrelin agonists. Standardize the feeding schedule and time of day for administration and testing.

Issue 2: Contradictory Results in Stress-Related Behavioral Assays

Question: Our lab has observed conflicting results in behavioral tests for anxiety after this compound administration. Sometimes we see anxiolytic-like effects, and other times, anxiogenic-like effects. What could be causing this variability?

Answer: The dual role of the ghrelin system in modulating stress and anxiety is a known phenomenon.[4][5] Both anxiolytic (anxiety-reducing) and anxiogenic effects have been reported with ghrelin and its agonists. This variability can stem from several experimental factors.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Light/Dark Cycle: Conduct all behavioral testing at the same time in the animals' light/dark cycle, as this can significantly impact anxiety levels and HPA axis activity.

    • Testing Environment: Ensure the testing room has consistent lighting, temperature, and noise levels between experiments. The use of a dedicated, quiet room is recommended.[6]

  • Review Animal Handling and Acclimation:

    • Handler Variability: Different handlers can induce varying levels of stress in animals. If possible, have the same researcher handle the animals for the duration of a study.

    • Acclimation Period: A sufficient acclimation period to the facility and then to the specific testing room is crucial. A minimum of 30 minutes of acclimation to the testing room before the trial is recommended.[7]

  • Examine the Behavioral Assay Protocol:

    • Elevated Plus Maze (EPM): The EPM is sensitive to subtle changes in protocol. Ensure the maze is cleaned thoroughly between each animal to remove olfactory cues. The starting position of the animal in the maze should also be consistent.

    • One-Trial Tolerance: Be aware of the "one-trial tolerance" phenomenon in the EPM, where prior exposure to the maze can alter subsequent behavior. If repeated testing is necessary, a significant interval between trials (e.g., 28 days) and a change in the testing room may be required to obtain reliable results.[8]

  • Consider the Animal Model:

    • Strain Differences: Different strains of mice and rats can have varying baseline levels of anxiety and may respond differently to pharmacological agents.

    • Sex Differences: The hormonal fluctuations of the estrous cycle in female rodents can impact behavioral outcomes. Consider testing males and females separately or monitoring the estrous cycle in females.

Issue 3: No Significant Change in Corticosterone Levels Despite Behavioral Changes

Question: We observed changes in anxiety-like behavior after this compound administration but did not find a corresponding significant change in plasma corticosterone levels. Is this possible?

Answer: Yes, it is possible to observe behavioral changes in the absence of significant alterations in basal or stress-induced corticosterone levels.

Troubleshooting Steps:

  • Timing of Blood Collection:

    • Corticosterone release is pulsatile and follows a circadian rhythm, with levels peaking at the beginning of the dark cycle for nocturnal animals.[9] The timing of blood sampling is critical. A single time point may miss a transient change. Consider a time-course experiment with multiple sampling points post-administration.

    • The stress of the blood collection procedure itself can rapidly elevate corticosterone, potentially masking subtle drug-induced changes.[10][11] Use a low-stress blood collection method, such as tail-nick sampling without restraint, and ensure handlers are proficient.

  • Central vs. Peripheral Effects:

    • This compound may be exerting its effects on behavior through central mechanisms in brain regions like the amygdala that are not directly and immediately reflected in systemic corticosterone levels.[5]

  • Sensitivity of the Assay:

    • Ensure your corticosterone/cortisol assay is validated for the species you are using and has the necessary sensitivity to detect small changes.

  • Alternative Stress Markers:

    • Consider measuring other markers of HPA axis activity, such as ACTH, or looking at downstream markers of neuronal activation (e.g., c-Fos) in specific brain regions involved in anxiety.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound might influence stress responses?

A1: this compound is a ghrelin receptor agonist. The ghrelin system is known to interact with the hypothalamic-pituitary-adrenal (HPA) axis, the primary neuroendocrine system that governs the stress response.[12][13][14] Ghrelin can stimulate the HPA axis, leading to the release of corticosterone (in rodents) or cortisol (in other species, including humans).[4] This interaction is complex, and ghrelin has been shown to have both protective and anxiety-promoting effects depending on the context of the stressor (acute vs. chronic) and the specific brain circuits involved.[4][12]

Q2: How can I minimize procedural stress when administering this compound via oral gavage?

A2: Minimizing stress during oral gavage is crucial for obtaining reliable data.

  • Habituation: Handle the animals for several days leading up to the experiment to acclimate them to your touch. You can also habituate them to the gavage needle by gently touching it to their mouth without administration.

  • Technique: Ensure personnel are well-trained in the proper restraint and gavage techniques to avoid injury and minimize the duration of the procedure.[2]

  • Positive Reinforcement: Associating the procedure with a positive stimulus, such as a small, palatable treat immediately afterward, can help reduce anticipatory stress.

  • Vehicle Controls: Always include a control group that receives the vehicle solution via gavage to account for the stress of the procedure itself.[3]

Q3: What are the key parameters to measure in the Elevated Plus Maze to assess anxiety-like behavior?

A3: The primary measures of anxiety-like behavior in the EPM are:

  • Time spent in the open arms: Anxiolytic compounds typically increase the time spent in the open arms.

  • Number of entries into the open arms: This is another measure of reduced anxiety.

  • Total arm entries: This can be used as a measure of general locomotor activity to ensure that the effects on open arm exploration are not due to sedation or hyperactivity. Secondary, ethological measures can also be informative, including head dips over the sides of the open arms (a measure of risk assessment) and stretched-attend postures.[15]

Q4: Are there alternative behavioral tests to the Elevated Plus Maze for assessing anxiety?

A4: Yes, several other validated behavioral tests for anxiety in rodents can be used to corroborate your findings:

  • Light-Dark Box Test: This test is based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area.

  • Open Field Test: The time spent in the center of the open field versus the periphery is used as an index of anxiety.

  • Marble Burying Test: A measure of anxiety and compulsive-like behavior where the number of marbles buried by the animal is quantified.

Q5: Should I expect differences in stress responses between male and female animals?

A5: Yes, sex can be a significant biological variable. Female rodents exhibit hormonal fluctuations during their estrous cycle, which can influence their baseline anxiety levels and their response to stressors and pharmacological agents. It is generally recommended to either test males and females separately or, in the case of females, to monitor their estrous cycle to account for this variability.

Data Presentation

Currently, there is a lack of publicly available quantitative data specifically detailing the effects of this compound on stress markers and behavioral assays in animals. The tables below are presented as templates. Researchers are encouraged to populate these tables with their own experimental data. The hypothetical data for ghrelin is included for illustrative purposes, based on general findings in the literature where ghrelin administration has been shown to have anxiogenic effects in some paradigms.

Table 1: Effect of this compound on Plasma Corticosterone Levels in Mice

Treatment GroupDose (mg/kg)NMean Plasma Corticosterone (ng/mL) ± SEM
Vehicle Control010Data to be filled by researcher
This compound1010Data to be filled by researcher
This compound3010Data to be filled by researcher
This compound5010Data to be filled by researcher

Table 2: Behavioral Effects of this compound in the Elevated Plus Maze (5-minute test)

Treatment GroupDose (mg/kg)NTime in Open Arms (s) ± SEMOpen Arm Entries (%) ± SEMTotal Arm Entries ± SEM
Vehicle Control012Data to be filled by researcherData to be filled by researcherData to be filled by researcher
This compound1012Data to be filled by researcherData to be filled by researcherData to be filled by researcher
This compound3012Data to be filled by researcherData to be filled by researcherData to be filled by researcher
This compound5012Data to be filled by researcherData to be filled by researcherData to be filled by researcher

Experimental Protocols

Protocol 1: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)

1. Apparatus:

  • A plus-shaped maze with two open arms and two closed arms of equal size, elevated from the floor (typically 40-70 cm for mice). The closed arms have high walls, while the open arms have a small ledge to prevent falls. The maze should be made of a non-porous material for easy cleaning.

2. Procedure:

  • Acclimation: Transport the mice to the testing room at least 30 minutes before the start of the experiment to allow for acclimation.[7]

  • Testing Conditions: The test should be conducted in a quiet room with consistent, dim lighting.

  • Trial Initiation: Place the mouse in the center of the maze, facing one of the open arms.

  • Data Collection: Immediately start a timer and a video recording system. Allow the mouse to explore the maze for 5 minutes. The experimenter should leave the room or be shielded from the mouse's view during the trial.

  • Data Analysis: Score the video recordings for:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms (an entry is typically defined as all four paws entering an arm).

    • Total number of arm entries.

  • Cleaning: Thoroughly clean the maze with a 70% ethanol solution and then water between each trial to remove any olfactory cues.

3. Troubleshooting:

  • High Variability: Ensure consistent handling, lighting, and noise levels. Check for drafts in the room.

  • Animals Falling Off: While rare, if this occurs, exclude the animal from the data set. Ensure the open arms have a small protective ledge.

Protocol 2: Measurement of Plasma Corticosterone Following Oral this compound Administration

1. Materials:

  • This compound solution in an appropriate vehicle.

  • Oral gavage needles (flexible or rigid, appropriate size for the animal).

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes).

  • Pipettes and tips.

  • Centrifuge.

  • Corticosterone/Cortisol ELISA kit.

2. Procedure:

  • Animal Preparation: House animals individually for at least 24 hours before the experiment to avoid stress from social hierarchy. Handle animals for several days prior to the experiment to acclimate them.

  • This compound Administration:

    • Gently restrain the mouse.

    • Administer the predetermined dose of this compound or vehicle via oral gavage.

    • Return the animal to its home cage.

  • Blood Collection:

    • At the desired time point post-administration (e.g., 30, 60, or 120 minutes), collect a blood sample. The tail-nick method without restraint is recommended to minimize procedural stress.[10]

    • Collect the blood into an EDTA-coated tube and place it on ice.

  • Plasma Separation:

    • Centrifuge the blood samples at approximately 1500-2000 x g for 15 minutes at 4°C.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Corticosterone Measurement:

    • Thaw the plasma samples on ice.

    • Follow the manufacturer's instructions for the corticosterone ELISA kit to determine the concentration of the hormone in each sample.

Mandatory Visualizations

G cluster_0 Stress Response Pathway cluster_1 This compound's Potential Influence Stressor Stressor (e.g., Handling, Novel Environment) Hypothalamus Hypothalamus (PVN) Stressor->Hypothalamus Activates Pituitary Anterior Pituitary Hypothalamus->Pituitary CRH Adrenal Adrenal Cortex Pituitary->Adrenal ACTH Corticosterone Corticosterone/ Cortisol Release Adrenal->Corticosterone Corticosterone->Hypothalamus Negative Feedback Corticosterone->Pituitary Behavior Behavioral Response (Anxiety, Locomotion) Corticosterone->Behavior Modulates This compound This compound (Ghrelin Receptor Agonist) GhrelinR Ghrelin Receptors (e.g., in Hypothalamus, Pituitary) This compound->GhrelinR Activates GhrelinR->Hypothalamus Modulates CRH Release GhrelinR->Pituitary Modulates ACTH Release

Caption: Hypothalamic-Pituitary-Adrenal (HPA) axis and potential modulation by this compound.

G cluster_0 Experimental Workflow AnimalAcclimation 1. Animal Acclimation & Habituation DrugAdmin 2. This compound/Vehicle Administration (Oral Gavage) AnimalAcclimation->DrugAdmin BehavioralTest 3. Behavioral Testing (e.g., Elevated Plus Maze) DrugAdmin->BehavioralTest BloodSample 4. Blood Sample Collection (e.g., Tail Nick) BehavioralTest->BloodSample HormoneAssay 5. Plasma Corticosterone Assay (ELISA) BloodSample->HormoneAssay DataAnalysis 6. Data Analysis & Interpretation HormoneAssay->DataAnalysis

Caption: Workflow for assessing stress responses to this compound.

G cluster_0 Troubleshooting Logic Observation Observed Anomaly (e.g., High Behavioral Variability) CheckProtocol Review Experimental Protocol (Dose, Timing, Environment) Observation->CheckProtocol CheckHandling Evaluate Animal Handling & Acclimation Procedures Observation->CheckHandling CheckAssay Verify Assay Sensitivity & Sample Integrity Observation->CheckAssay RefineExperiment Refine Experiment Design (e.g., Add Controls, Time-Course) CheckProtocol->RefineExperiment CheckHandling->RefineExperiment CheckAssay->RefineExperiment

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Ensuring Consistent Tabimorelin Dosing in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the consistent dosing of Tabimorelin in long-term studies. The following troubleshooting guides and FAQs address common issues to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as NN703) is a potent, orally-active synthetic peptide that acts as an agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] By mimicking the action of the endogenous ligand ghrelin, this compound stimulates the release of growth hormone (GH) from the pituitary gland.[1] This action leads to downstream increases in insulin-like growth factor 1 (IGF-1), which mediates many of the anabolic effects of GH.[1]

Q2: What are the recommended storage conditions for lyophilized this compound and its stock solutions?

A2: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C.[2] Stock solutions are best prepared fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[3] Before use, allow the vial to equilibrate to room temperature before opening to minimize moisture uptake.

Q3: What are suitable vehicles for formulating this compound for subcutaneous injection in animal studies?

A3: The choice of vehicle is critical for ensuring solubility and stability. This compound is soluble in DMSO and aqueous solutions with gentle warming.[3] Common vehicle formulations for subcutaneous administration of peptides include:

  • Aqueous-based: Saline with a small percentage of co-solvents like DMSO (e.g., 10%) and solubilizing agents like PEG300 (e.g., 40%) and Tween-80 (e.g., 5%).

  • Cyclodextrin-based: A solution of 10% DMSO in a saline solution containing 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin).

  • Oil-based: For very hydrophobic compounds or for creating a slow-release depot, a solution of 10% DMSO in corn oil can be used.

It is crucial to ensure the final formulation is clear and that the pH and osmolality are within a physiologically tolerable range to avoid injection site reactions.[4]

Q4: How often should fresh this compound dosing solutions be prepared for long-term studies?

A4: For optimal consistency and to minimize the risk of degradation, it is strongly recommended to prepare fresh dosing solutions daily from a frozen stock solution.[3] Peptides in aqueous solutions are susceptible to degradation, and long-term storage of diluted solutions at room temperature or 4°C is not advised.[2]

Data Presentation

Table 1: this compound (Hemifumarate) Solubility
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water5.2910Requires gentle warming.
DMSO58.67100Readily soluble.

Data sourced from publicly available supplier information. The molecular weight of this compound hemifumarate is approximately 586.73 g/mol .

Table 2: Recommended Storage Conditions and Stability Guidelines
FormStorage TemperatureDurationKey Recommendations
Lyophilized Powder-20°C to -80°CMonths to YearsStore in a desiccator, protected from light.
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[3]
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[3]
Working/Dosing Solution2-8°C or Room Temp< 24 hoursPrepare fresh daily for in vivo experiments. [3]

Note: These are general guidelines. It is imperative to perform compound-specific stability studies under your exact experimental conditions (vehicle, concentration) to ensure dosing consistency.

Troubleshooting Guides

Issue 1: High Variability in Animal Response or Inconsistent Pharmacokinetic/Pharmacodynamic Data

High variability can undermine the statistical power of a study. The following table outlines potential causes and solutions.

Table 3: Troubleshooting Inconsistent Dosing Results
Potential CauseHow to InvestigateRecommended Solution(s)
Formulation Issues Visually inspect the dosing solution for precipitation or cloudiness. Measure pH and osmolality.Optimize the vehicle. Ensure complete dissolution before each injection. Prepare fresh solutions daily.
Degradation of this compound Analyze the concentration and purity of the dosing solution at the beginning and end of the day using HPLC (See Protocol 3).Prepare fresh solutions daily. Minimize exposure of solutions to light and elevated temperatures. Store stock solutions appropriately in aliquots at -80°C.[3]
Inconsistent Injection Technique Observe animal handlers to ensure consistent restraint, injection site location (e.g., dorsal subcutaneous space), and injection volume.Standardize the injection protocol (See Protocol 2). Ensure all personnel are thoroughly trained. Rotate injection sites in long-term studies.
Animal-Specific Factors Monitor animal health, body weight, and stress levels. Note any changes in food/water intake.Ensure proper acclimatization of animals. Maintain consistent environmental conditions. Exclude animals that show signs of illness or excessive stress from the study.
Assay Variability Run quality control samples with every bioanalytical assay. Evaluate intra- and inter-assay precision and accuracy.Re-validate the bioanalytical method if variability is high. Ensure consistent sample handling and processing.
Issue 2: Injection Site Reactions (e.g., inflammation, swelling, lesions)

Injection site reactions can affect drug absorption and animal welfare.

  • Possible Cause: The formulation vehicle, pH, or osmolality is irritating to the subcutaneous tissue.[4]

    • Solution: Reformulate with more biocompatible excipients. Adjust the pH to be closer to physiological neutral (pH ~7.4). Check and adjust the osmolality of the solution. Consider reducing the concentration of co-solvents like DMSO to the lowest effective level.

  • Possible Cause: High injection volume for the site or animal size.

    • Solution: Reduce the injection volume by increasing the concentration of this compound, if solubility permits. For larger volumes, consider splitting the dose into two separate injection sites.[5]

  • Possible Cause: Microbial contamination of the dosing solution.

    • Solution: Prepare solutions under sterile conditions (e.g., in a laminar flow hood). Use sterile vehicles and single-use sterile syringes and needles for each animal.

  • Possible Cause: Repeated injections at the same site.

    • Solution: Rotate injection sites systematically (e.g., alternating between left and right dorsal regions) to allow tissue recovery.

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution for Subcutaneous Injection
  • Materials: Lyophilized this compound, DMSO (sterile, cell culture grade), PEG300, Tween-80, Sterile Saline (0.9% NaCl).

  • Stock Solution Preparation (e.g., 25 mg/mL): a. Allow the vial of lyophilized this compound to equilibrate to room temperature. b. Aseptically add the required volume of DMSO to the vial to achieve the target stock concentration. c. Vortex gently until the powder is completely dissolved. d. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store immediately at -80°C.

  • Daily Dosing Solution Preparation (Example for a 2.5 mg/mL final concentration): a. Retrieve one aliquot of the 25 mg/mL stock solution from the -80°C freezer and thaw at room temperature. b. In a sterile conical tube, prepare the vehicle by mixing the components in the following order:

    • 40% PEG300
    • 5% Tween-80
    • 45% Saline c. Vortex the vehicle to ensure it is homogenous. d. Add 1 part of the this compound stock solution (10% of the final volume) to 9 parts of the prepared vehicle. e. Vortex the final dosing solution thoroughly to ensure it is a clear, homogenous solution. f. Visually inspect the solution for any precipitation before drawing it into syringes. g. This formulation results in a final solvent composition of 10% DMSO, 36% PEG300, 4.5% Tween-80, and 49.5% Saline. This is an example and should be optimized for your specific study needs.

Protocol 2: Standardized Subcutaneous (SC) Injection Protocol for Rats
  • Animal Restraint: Gently but firmly restrain the rat. One common method is to allow the rat to grip a wire cage lid while securing the base of the tail.

  • Site Selection: The preferred site for SC injection is the loose skin over the back, between the shoulder blades (interscapular region).

  • Dose Administration: a. Using your non-dominant hand, gently lift the skin to create a "tent." b. With your dominant hand, insert a new sterile needle (25-27 gauge) at the base of the tented skin, parallel to the body. c. Slightly pull back the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and use a fresh syringe/needle at a new site. d. Inject the solution smoothly and steadily. e. Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds if needed. f. Return the animal to its cage and monitor for any immediate adverse reactions. g. For long-term studies, alternate the injection site between the left and right sides of the dorsal midline.

Protocol 3: Stability Verification of this compound Solution using HPLC

This protocol provides a general framework for assessing the purity and concentration of this compound in a dosing solution.

  • Objective: To quantify the percentage of intact this compound and identify any major degradation products over time under specific storage conditions.

  • Instrumentation and Columns:

    • HPLC or UPLC system with a UV detector.

    • Reversed-Phase C18 column (e.g., Waters ACQUITY UPLC Peptide BEH C18, 1.7 µm, 2.1 x 100 mm).[6]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Chromatographic Conditions (Example):

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 70% B

      • 15-17 min: Linear gradient from 70% to 95% B

      • 17-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-22 min: Re-equilibration at 5% B

  • Procedure: a. Prepare a fresh this compound dosing solution as per Protocol 1. b. Immediately take a "Time 0" sample, dilute it appropriately with Mobile Phase A, and inject it into the HPLC system to get a baseline chromatogram. c. Store the remaining dosing solution under the desired test condition (e.g., 4°C, room temperature). d. At specified time points (e.g., 4, 8, 24 hours), take another sample, dilute it in the same manner, and analyze it by HPLC. e. Analysis: Compare the peak area of the main this compound peak at each time point to the Time 0 sample. A decrease in the main peak area and/or the appearance of new peaks indicates degradation. Calculate the percentage of remaining this compound at each time point.

Mandatory Visualizations

This compound Signaling Pathway This compound This compound GHSR GHSR (Gαq/11 coupled) This compound->GHSR Binds & Activates PLC Phospholipase C (PLC) GHSR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ↑ Intracellular Ca²⁺ ER->Ca_Release Stimulates Ca_Release->PKC Activates GH_Release Growth Hormone (GH) Release Ca_Release->GH_Release Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Downstream->GH_Release Experimental Workflow for Dosing Consistency cluster_prep Preparation Phase cluster_qc Quality Control cluster_dosing Dosing & Monitoring cluster_post_qc Post-Dosing QC PrepStock Prepare & Aliquot This compound Stock Solution (-80°C Storage) PrepDosing Prepare Fresh Daily Dosing Solution PrepStock->PrepDosing PrepVehicle Prepare Sterile Vehicle PrepVehicle->PrepDosing Visual Visual Inspection (Clarity, Precipitation) PrepDosing->Visual HPLC_T0 HPLC Analysis (T=0) (Concentration & Purity) Visual->HPLC_T0 If Clear Dose Subcutaneous Administration HPLC_T0->Dose If Passes QC Monitor Monitor Animals (Health & Site Reactions) Dose->Monitor HPLC_Tend Optional HPLC (T=end) (Verify Stability) Dose->HPLC_Tend Collect Collect PK/PD Samples Monitor->Collect HPLC_Tend->Collect Troubleshooting Logic for High Variability Start High Variability Observed in Data CheckFormulation Step 1: Review Formulation & Preparation Records Start->CheckFormulation FormulationOK Formulation Consistent? CheckFormulation->FormulationOK CheckDosing Step 2: Review Dosing Technique & Records FormulationOK->CheckDosing Yes ActionFormulation Action: - Re-optimize Vehicle - Run HPLC Stability FormulationOK->ActionFormulation No DosingOK Dosing Procedure Consistent? CheckDosing->DosingOK CheckAnalysis Step 3: Review Bioanalytical Method & Data DosingOK->CheckAnalysis Yes ActionDosing Action: - Retrain Personnel - Standardize Protocol DosingOK->ActionDosing No AnalysisOK Assay Performance Acceptable? CheckAnalysis->AnalysisOK CheckAnimal Step 4: Review Animal Health & Husbandry AnalysisOK->CheckAnimal Yes ActionAnalysis Action: - Re-validate Assay - Check Sample Handling AnalysisOK->ActionAnalysis No RootCause Identify Root Cause & Implement Corrective Action CheckAnimal->RootCause ActionFormulation->RootCause ActionDosing->RootCause ActionAnalysis->RootCause

References

Validation & Comparative

A Comparative Analysis of Tabimorelin and Ipamorelin in Stimulating Growth Hormone Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tabimorelin and Ipamorelin, two synthetic agonists of the ghrelin/growth hormone secretagogue receptor (GHSR), in their capacity to stimulate growth hormone (GH) release. This analysis is supported by experimental data on their potency, efficacy, and pharmacokinetic profiles.

Introduction

Both this compound and Ipamorelin are potent stimulators of growth hormone secretion, acting as agonists at the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] While both compounds mimic the action of the endogenous ligand ghrelin, they exhibit distinct pharmacological profiles. Ipamorelin is a synthetic pentapeptide known for its high selectivity for GH release with minimal impact on other hormones like cortisol and prolactin.[3] this compound, an orally active agent, also robustly stimulates GH and insulin-like growth factor 1 (IGF-1) production but has been observed to cause transient increases in adrenocorticotropic hormone (ACTH), cortisol, and prolactin.[1][2] A notable characteristic of this compound is its potential to inhibit the metabolic enzyme CYP3A4, a factor with significant implications for drug interactions.[4]

Mechanism of Action: GHSR-1a Activation

This compound and Ipamorelin both exert their primary effects by binding to and activating the growth hormone secretagogue receptor type 1a (GHSR-1a). This G-protein coupled receptor is predominantly expressed in the anterior pituitary gland and the hypothalamus.[5][6] Activation of GHSR-1a by these agonists initiates a downstream signaling cascade that results in the potent release of growth hormone.

GHS_R1a_Signaling_Pathway cluster_cell Pituitary Somatotroph Ligand This compound or Ipamorelin GHSR-1a GHSR-1a Ligand->GHSR-1a Binds to Gq_protein Gq/11 GHSR-1a->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release GH_Vesicles GH Vesicles Ca2_release->GH_Vesicles Triggers fusion PKC->GH_Vesicles Phosphorylates proteins for exocytosis GH_Release Growth Hormone Release GH_Vesicles->GH_Release

Caption: GHSR-1a Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and Ipamorelin based on available preclinical and clinical data.

Table 1: In Vitro Potency in Rat Pituitary Cells

CompoundEC₅₀ (nmol/l) for GH Release
This compound (NN703) 2.7 ± 1.4[1]
Ipamorelin 1.3 ± 0.4[3]

Table 2: In Vivo Potency and Efficacy

CompoundAnimal ModelED₅₀ (nmol/kg)Eₘₐₓ (ng GH/ml plasma)
This compound (NN703) Swine155 ± 23[1][5]91 ± 7[1][5]
Ipamorelin Rat80 ± 42[3]1545 ± 250[3]
Swine2.3 ± 0.03[3]65 ± 0.2[3]

Table 3: Pharmacokinetic Properties

CompoundSpeciesHalf-lifeOral Bioavailability
This compound (NN703) Dog4.1 ± 0.4 hours[5]30%[5]
Ipamorelin Human~2 hoursNot Orally Bioavailable

Table 4: Selectivity Profile

CompoundEffect on ACTH/CortisolEffect on Prolactin
This compound (NN703) Transient Increase[1][2]Transient Increase[2]
Ipamorelin No Significant Effect[3]No Significant Effect[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Growth Hormone Release Assay (Rat Primary Pituitary Cells)

This protocol is based on the methodology described for the characterization of both this compound and Ipamorelin.[1][3]

In_Vitro_Workflow Start Start Isolation Isolate Anterior Pituitaries from Male Rats Start->Isolation Dispersion Enzymatic Dispersion of Pituitary Tissue Isolation->Dispersion Cell_Culture Culture Cells in Multi-well Plates Dispersion->Cell_Culture Pre_incubation Pre-incubation Period Cell_Culture->Pre_incubation Stimulation Incubate with Test Compounds (this compound or Ipamorelin) Pre_incubation->Stimulation Collection Collect Culture Medium Stimulation->Collection GH_Assay Measure GH Concentration (e.g., RIA or ELISA) Collection->GH_Assay Analysis Data Analysis (Dose-Response Curves, EC₅₀) GH_Assay->Analysis End End Analysis->End

Caption: In Vitro GH Release Assay Workflow

1. Cell Preparation:

  • Anterior pituitary glands are collected from male rats and enzymatically dispersed to obtain a single-cell suspension.

  • The cells are then seeded into multi-well culture plates and maintained in an appropriate culture medium supplemented with serum at 37°C in a humidified atmosphere of 5% CO₂.

2. Experimental Procedure:

  • After a pre-incubation period to allow the cells to stabilize, the culture medium is replaced with a serum-free medium containing various concentrations of the test compounds (this compound or Ipamorelin).

  • The cells are incubated with the test compounds for a specified period (e.g., 4 hours).

  • Following incubation, the culture medium is collected for the determination of GH concentration.

3. Growth Hormone Measurement:

  • The concentration of growth hormone in the collected medium is quantified using a validated method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • Dose-response curves are generated by plotting the GH concentration against the logarithm of the test compound concentration.

  • The EC₅₀ value, which represents the concentration of the compound that elicits 50% of the maximal response, is calculated from these curves.

In Vivo Growth Hormone Stimulation (Swine Model)

This protocol is based on the in vivo studies conducted for both this compound and Ipamorelin.[3][5]

In_Vivo_Workflow Start Start Animal_Prep Acclimatize Conscious Swine with Indwelling Catheters Start->Animal_Prep Baseline_Sampling Collect Baseline Blood Samples Animal_Prep->Baseline_Sampling Drug_Admin Administer Test Compound (i.v. or other route) Baseline_Sampling->Drug_Admin Serial_Sampling Collect Blood Samples at Multiple Time Points Post-Dose Drug_Admin->Serial_Sampling Plasma_Separation Separate Plasma from Blood Samples Serial_Sampling->Plasma_Separation GH_Measurement Measure Plasma GH Concentration (e.g., RIA or ELISA) Plasma_Separation->GH_Measurement PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis (ED₅₀, Eₘₐₓ) GH_Measurement->PK_PD_Analysis End End PK_PD_Analysis->End

Caption: In Vivo GH Stimulation Workflow

1. Animal Model:

  • Conscious, healthy swine are used for these studies. The animals are typically fitted with indwelling venous catheters to facilitate repeated blood sampling without causing stress.

2. Experimental Procedure:

  • Following an acclimatization period, baseline blood samples are collected.

  • The test compound (this compound or Ipamorelin) is administered, usually via intravenous (i.v.) injection, at various doses.

  • Blood samples are collected at multiple time points after drug administration (e.g., -15, 0, 15, 30, 45, 60, 90, and 120 minutes).

3. Sample Processing and Analysis:

  • Blood samples are collected into tubes containing an anticoagulant and centrifuged to separate the plasma.

  • Plasma GH concentrations are determined using a validated immunoassay.

4. Data Analysis:

  • The peak GH concentration (Eₘₐₓ) and the area under the curve (AUC) for GH release are calculated for each dose.

  • Dose-response curves are constructed to determine the ED₅₀, the dose that produces 50% of the maximal GH response.

CYP3A4 Inhibition Assay

This is a general protocol for assessing the inhibitory potential of a compound on the cytochrome P450 3A4 enzyme, relevant for the characterization of this compound.[4]

CYP3A4_Inhibition_Workflow Start Start Incubation_Mix Prepare Incubation Mixture: Human Liver Microsomes, CYP3A4 Substrate Start->Incubation_Mix Add_Inhibitor Add Test Compound (this compound) at Various Concentrations Incubation_Mix->Add_Inhibitor Initiate_Reaction Initiate Reaction with NADPH Generating System Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., Acetonitrile) Incubate->Stop_Reaction Analyze_Metabolite Quantify Metabolite Formation (LC-MS/MS) Stop_Reaction->Analyze_Metabolite Calculate_IC50 Calculate IC₅₀ Value Analyze_Metabolite->Calculate_IC50 End End Calculate_IC50->End

Caption: CYP3A4 Inhibition Assay Workflow

1. Reagents and Materials:

  • Human liver microsomes (source of CYP3A4 enzyme).

  • A specific substrate for CYP3A4 (e.g., midazolam or testosterone).

  • The test compound (this compound).

  • An NADPH-generating system to initiate the enzymatic reaction.

  • A validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the formation of the substrate's metabolite.

2. Experimental Procedure:

  • Human liver microsomes are incubated with the CYP3A4 substrate in the presence of various concentrations of the test compound.

  • The reaction is initiated by the addition of the NADPH-generating system.

  • The mixture is incubated at 37°C for a specific period.

  • The reaction is terminated by adding a quenching solvent (e.g., acetonitrile).

3. Data Analysis:

  • The amount of metabolite formed is measured by LC-MS/MS.

  • The percentage of inhibition of the enzyme activity at each concentration of the test compound is calculated relative to a control incubation without the inhibitor.

  • The IC₅₀ value, the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined.

Discussion and Conclusion

This compound and Ipamorelin are both effective GHSR agonists, but their profiles suggest different potential therapeutic applications. Ipamorelin's high selectivity for growth hormone release, without significantly impacting other pituitary hormones like ACTH and cortisol, presents a favorable safety profile for indications where a clean GH pulse is desired.[3] Its parenteral route of administration, however, may limit its use in chronic settings.

This compound's oral bioavailability is a significant advantage, offering a more convenient dosing regimen.[5] However, its broader hormonal effects, including the transient stimulation of ACTH, cortisol, and prolactin, require careful consideration.[1][2] Furthermore, its potential to inhibit CYP3A4 is a critical factor that must be evaluated in the context of co-administered medications.[4]

The choice between this compound and Ipamorelin for research or therapeutic development will depend on the specific goals of the application. For studies requiring a highly selective and potent, albeit injectable, GH secretagogue, Ipamorelin is a strong candidate. For applications where oral administration is paramount and the transient effects on other hormones are acceptable, this compound offers a viable alternative. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two compounds in human subjects.

References

A Comparative In Vivo Efficacy Analysis of Tabimorelin and GHRP-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two potent growth hormone secretagogues (GHSs), Tabimorelin (formerly NN703) and Growth Hormone-Releasing Peptide-6 (GHRP-6). Both are synthetic agonists of the ghrelin/growth hormone secretagogue receptor (GHSR) and have been investigated for their ability to stimulate growth hormone (GH) release and influence body composition. This document synthesizes available preclinical data to offer an objective comparison of their performance, supported by experimental details.

At a Glance: Key Efficacy Parameters

While direct head-to-head in vivo comparative studies are limited, preclinical data allows for a juxtaposition of their efficacy. This compound has demonstrated a similar in vitro potency and efficacy to GHRP-6 in stimulating GH release from rat pituitary cells[1][2][3]. In vivo, this compound has shown significant effects on GH release and body weight gain in various animal models[1][2]. GHRP-6 is also a well-established potent stimulator of GH release in vivo and has been shown to impact body composition[4][5][6][7].

ParameterThis compound (NN703)GHRP-6Source
In Vitro GH Release Potency (rat pituitary cells) EC50: 2.7 ± 1.4 nmol/lEC50: Similar to this compound[1][3]
In Vitro GH Release Efficacy (rat pituitary cells) Similar to GHRP-6Standard comparator[1][3]
In Vivo GH Release (Swine, i.v.) ED50: 155 ± 23 nmol/kgNot directly compared[1][2]
In Vivo GH Release (Beagle Dogs, p.o.) 35-fold increase in peak GH at 20 µmol/kgNot directly compared[1][2]
Effect on Body Weight (Rats, 14 days, p.o.) Significant increase at 100 µmol/kg/dayIncreases body weight[1][2][4]
Effect on Cortisol Release (Swine, i.v.) 50% increase over basal, no dose-dependencyCan increase cortisol levels[1][2]
Oral Bioavailability ~30% (in dogs)Very low (<1%)[1][2][8]
Plasma Half-life ~4.1 hours (in dogs)~2.5 hours (in humans)[1][2][9]

Note: The in vivo data for this compound and GHRP-6 presented here are from separate studies and not from a direct head-to-head comparison in the same experimental setting. Therefore, direct quantitative comparisons should be interpreted with caution.

Signaling Pathways and Experimental Workflow

Both this compound and GHRP-6 exert their effects by binding to and activating the ghrelin receptor (GHSR-1a), a G protein-coupled receptor. This activation stimulates the release of growth hormone from the pituitary gland.

Ghrelin Receptor Signaling Pathway cluster_ligands Ligands This compound This compound GHSR Ghrelin Receptor (GHSR-1a) This compound->GHSR GHRP6 GHRP-6 GHRP6->GHSR G_protein Gq/11 Protein GHSR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates GH_release Growth Hormone Release Ca_release->GH_release triggers PKC->GH_release potentiates

Figure 1: Simplified signaling pathway of this compound and GHRP-6 via the ghrelin receptor.

A typical in vivo study to compare the efficacy of these compounds would involve several key steps, from animal model selection to data analysis.

In Vivo Efficacy Comparison Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rats, Swine, Dogs) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomization into Groups (Vehicle, this compound, GHRP-6) Acclimatization->Grouping Dosing Compound Administration (Oral or Intravenous) Grouping->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Body_Comp Body Composition Analysis (e.g., DEXA) Dosing->Body_Comp Hormone_Assay GH & Cortisol Measurement (e.g., Immunoassay) Blood_Sampling->Hormone_Assay Statistical_Analysis Statistical Comparison of Efficacy & Safety Body_Comp->Statistical_Analysis PK_Analysis Pharmacokinetic Analysis (Half-life, Bioavailability) Hormone_Assay->PK_Analysis PK_Analysis->Statistical_Analysis

Figure 2: A representative experimental workflow for in vivo comparison of GHS.

Detailed Experimental Protocols

In Vitro GH Release Assay (Rat Pituitary Cells)

This protocol is based on the methodology described by Hansen et al. (1999) for assessing the in vitro efficacy of this compound and GHRP-6[1][3].

  • Cell Culture: Primary pituitary cells are harvested from male Wistar rats and cultured for 3-4 days.

  • Treatment: The cells are washed and then incubated with various concentrations of this compound or GHRP-6 for a specified period (e.g., 15 minutes).

  • GH Measurement: The concentration of growth hormone released into the culture medium is quantified using a specific immunoassay.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.

In Vivo GH Release Study in Swine (Intravenous Administration)

This protocol is adapted from the study by Hansen et al. (1999) for this compound[1][2]. A similar protocol could be used for GHRP-6 for comparative purposes.

  • Animal Model: Conscious, catheterized male swine are used.

  • Dosing: this compound is administered as an intravenous bolus at various doses.

  • Blood Sampling: Blood samples are collected at regular intervals (e.g., -15, 0, 15, 30, 45, 60, 90, 120, 180, and 240 minutes) post-administration.

  • Hormone Analysis: Plasma concentrations of GH and cortisol are determined by immunoassays.

  • Pharmacodynamic Analysis: The dose-response relationship for GH release is analyzed to determine the ED50 (half-maximal effective dose).

In Vivo Body Weight Gain Study in Rats (Oral Administration)

The following protocol is based on the long-term study of this compound by Hansen et al. (1999)[1][2]. A comparable study design would be necessary for a direct comparison with GHRP-6.

  • Animal Model: Male Wistar rats.

  • Dosing: this compound is administered orally once daily for a period of 14 days at a specified dose (e.g., 100 µmol/kg). A control group receives the vehicle.

  • Measurements: Body weight is recorded daily. Food and water intake can also be monitored.

  • Data Analysis: The change in body weight over the treatment period is compared between the this compound-treated group and the vehicle-treated group using appropriate statistical methods.

Conclusion

Both this compound and GHRP-6 are potent agonists of the ghrelin receptor, effectively stimulating growth hormone release. In vitro studies suggest they have similar potency and efficacy[1][2][3]. A key differentiator is this compound's significantly higher oral bioavailability, which presents a potential advantage for clinical development[1][2]. However, it is important to note that this compound also demonstrated an increase in cortisol levels, similar to GHRP-6[1][2][10].

The provided data and protocols offer a foundation for researchers to understand the comparative efficacy of these two compounds. For a definitive comparison, direct head-to-head in vivo studies under identical experimental conditions are warranted. Such studies would be crucial to fully elucidate the relative therapeutic potential of this compound and GHRP-6.

References

Anamorelin vs. Tabimorelin: A Comparative Guide for Ghrelin Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two orally active, non-peptide ghrelin receptor agonists: anamorelin and tabimorelin. Both compounds mimic the endogenous "hunger hormone" ghrelin, stimulating the growth hormone secretagogue receptor (GHSR) to elicit physiological responses, including increased appetite, growth hormone (GH) secretion, and lean body mass. This document summarizes their mechanisms of action, presents available quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to evaluate their efficacy and safety.

Mechanism of Action and Signaling Pathway

Anamorelin and this compound are both potent agonists of the ghrelin receptor (GHSR-1a), a G protein-coupled receptor.[1][2] Activation of GHSR-1a initiates a downstream signaling cascade, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade in the pituitary gland stimulates the synthesis and pulsatile release of growth hormone (GH).[3]

In the hypothalamus, activation of the GHSR-1a by these agonists stimulates neurons that co-express neuropeptide Y (NPY) and agouti-related peptide (AgRP), leading to an orexigenic (appetite-stimulating) effect.[4][5] The released GH acts on the liver and other tissues to promote the production of insulin-like growth factor 1 (IGF-1), which mediates many of the anabolic effects of GH, including muscle protein synthesis.[1][6]

Ghrelin Receptor Signaling Pathway cluster_cell Target Cell (e.g., Pituitary Somatotroph, Hypothalamic Neuron) cluster_downstream Systemic Effects Agonist Anamorelin / this compound GHSR1a Ghrelin Receptor (GHSR-1a) Agonist->GHSR1a Binds to Gq11 Gq/11 Protein GHSR1a->Gq11 Activates Appetite Increased Appetite GHSR1a->Appetite Stimulates (in Hypothalamus) PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC GH_Release Growth Hormone (GH) Secretion Ca2->GH_Release PKC->GH_Release Liver Liver GH_Release->Liver Stimulates IGF1 IGF-1 Production Liver->IGF1 Muscle Skeletal Muscle IGF1->Muscle Acts on Anabolism Increased Lean Body Mass Muscle->Anabolism

Figure 1: Ghrelin Receptor Signaling Pathway

Comparative Quantitative Data

The following tables summarize the available quantitative data for anamorelin and this compound from preclinical and clinical studies. It is important to note that a direct head-to-head clinical trial comparing the two compounds has not been conducted. The data for anamorelin is more extensive due to its more advanced clinical development.

Table 1: Pharmacokinetic Profile
ParameterAnamorelinThis compound
Route of Administration Oral[7]Oral[2]
Time to Peak Plasma Concentration (Tmax) 0.5 - 2.0 hours[7]Not explicitly stated in human clinical trials
Terminal Half-life (t1/2) Approximately 7 hours[7]4.1 ± 0.4 hours (in Beagle dogs)[8]
Metabolism Primarily hepaticPrimarily hepatic; known CYP3A4 inhibitor[9][10]
Elimination Predominantly in feces (92%), with a small amount in urine (8%)[7]Not explicitly stated in human clinical trials
Table 2: Pharmacodynamic Profile
ParameterAnamorelinThis compound
Ghrelin Receptor Binding Affinity (Ki) 0.70 nM[7]Not explicitly stated
Ghrelin Receptor Agonist Activity (EC50) 0.74 nM[7]Similar potency and efficacy to GHRP-6 in vitro[8]
Effect on Growth Hormone (GH) Significant, dose-dependent increases[9][11]Sustained increases in GH levels[2][10]
Effect on IGF-1 Significant, sustained increases[11][12]Sustained increases in IGF-1 levels[2][10]
Effect on Other Hormones No significant effect on prolactin, ACTH, LH, FSH, or TSH[12]Transient increases in ACTH, cortisol, and prolactin[2][10]
Table 3: Clinical Efficacy (Anamorelin in Cancer Anorexia-Cachexia)
EndpointAnamorelin (100 mg/day)Placebop-valueReference
Change in Lean Body Mass (kg) at 12 weeks +1.10 ± 0.18-0.44 ± 0.20<0.0001[13]
Change in Body Weight (kg) at 12 weeks +2.21 ± 0.33+0.14 ± 0.35<0.0001[13]
Change in Anorexia/Cachexia Symptoms (FAACT-ACS score) +4.12 ± 0.81+1.91 ± 0.840.0004[13]

Note: Data for this compound from comparable clinical trials is not publicly available.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are descriptions of key experimental protocols used in the evaluation of ghrelin receptor agonists.

Ghrelin Receptor Binding Assay

This in vitro assay determines the affinity of a compound for the ghrelin receptor.

Ghrelin Receptor Binding Assay Workflow Start Start Prepare_Membranes Prepare cell membranes expressing GHSR-1a (e.g., from HEK293 cells) Start->Prepare_Membranes Incubate Incubate membranes with a radiolabeled ghrelin ligand (e.g., [125I]-Ghrelin) and varying concentrations of the test compound (Anamorelin/Tabimorelin) Prepare_Membranes->Incubate Separate Separate bound from unbound radioligand via filtration Incubate->Separate Measure Measure radioactivity of the membrane-bound fraction Separate->Measure Analyze Analyze data to determine the inhibitory concentration (IC50) and calculate the binding affinity (Ki) Measure->Analyze End End Analyze->End

Figure 2: Ghrelin Receptor Binding Assay Workflow

Detailed Steps:

  • Cell Culture and Membrane Preparation: Cells stably expressing the human ghrelin receptor (e.g., HEK293 or CHO cells) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Binding Reaction: The isolated membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ghrelin analog (e.g., [125I]-His-Ghrelin) and a range of concentrations of the unlabeled test compound (anamorelin or this compound).

  • Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.[1][14]

In Vivo Assessment of GH and IGF-1 Levels

This protocol outlines the in vivo measurement of hormonal responses following the administration of a ghrelin receptor agonist.

In Vivo GH and IGF-1 Measurement Workflow Start Start Subject_Selection Select and acclimate study subjects (e.g., healthy volunteers, specific patient population) Start->Subject_Selection Baseline_Sampling Collect baseline blood samples Subject_Selection->Baseline_Sampling Drug_Administration Administer a single oral dose of Anamorelin, this compound, or placebo Baseline_Sampling->Drug_Administration Serial_Sampling Collect serial blood samples at pre-defined time points post-dose Drug_Administration->Serial_Sampling Plasma_Separation Process blood samples to separate plasma Serial_Sampling->Plasma_Separation Hormone_Quantification Quantify GH and IGF-1 concentrations in plasma using immunoassays (e.g., ELISA) Plasma_Separation->Hormone_Quantification Data_Analysis Analyze pharmacokinetic and pharmacodynamic parameters Hormone_Quantification->Data_Analysis End End Data_Analysis->End

Figure 3: In Vivo GH and IGF-1 Measurement Workflow

Detailed Steps:

  • Study Population: A cohort of subjects (either healthy volunteers or a specific patient population) is recruited.

  • Dosing: After an overnight fast, subjects are administered a single oral dose of the investigational drug (anamorelin or this compound) or a placebo.

  • Blood Sampling: Blood samples are collected at baseline and at multiple time points after drug administration (e.g., 15, 30, 45, 60, 90, 120, 180, 240, 360 minutes).

  • Sample Processing: Blood is collected in tubes containing an anticoagulant and a preservative to prevent peptide degradation. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Hormone Analysis: Plasma concentrations of GH and IGF-1 are quantified using validated immunoassays, such as enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs). For IGF-1, an extraction step is often required to remove interfering binding proteins.[15]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The concentration-time data for the drug and the hormones are analyzed to determine key PK/PD parameters, such as Cmax, Tmax, AUC, and the dose-response relationship.

Summary and Conclusion

Anamorelin and this compound are both orally active ghrelin receptor agonists with the potential to stimulate appetite and promote anabolism. Anamorelin has undergone extensive clinical development, particularly for the treatment of cancer anorexia-cachexia, with a well-documented efficacy and safety profile from Phase III clinical trials.[13] In contrast, publicly available clinical data for this compound is limited, with some reports suggesting its clinical effects in adults with growth hormone deficiency were not substantial.[10] Furthermore, this compound has been identified as a CYP3A4 inhibitor, which raises concerns about potential drug-drug interactions.[9]

For researchers and drug development professionals, anamorelin represents a more clinically advanced compound with a larger body of evidence supporting its therapeutic potential in specific indications. This compound, while demonstrating potent ghrelin receptor agonist activity in preclinical studies, would require further clinical investigation to establish its efficacy and safety profile and to address the potential for drug interactions. The experimental protocols described provide a framework for the continued evaluation of these and other novel ghrelin receptor agonists. Future research, including head-to-head comparative trials, would be invaluable for definitively positioning these agents within the therapeutic landscape.

References

Macimorelin and Tabimorelin comparative pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Macimorelin and Tabimorelin for Pharmacological Researchers

Introduction

Macimorelin and this compound are both orally active, small-molecule agonists of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR-1a).[1][2] As ghrelin mimetics, they stimulate the release of growth hormone (GH) from the pituitary gland.[1][3] Macimorelin is an FDA-approved diagnostic agent for Adult Growth Hormone Deficiency (AGHD), marketed as Macrilen®.[3][4] this compound (formerly NN-703), one of the earlier developed growth hormone secretagogues, has been evaluated in clinical trials but its development was limited.[1][5] This guide provides a detailed comparative analysis of their pharmacology, supported by experimental data, to inform researchers and drug development professionals.

Mechanism of Action

Both macimorelin and this compound exert their primary pharmacological effect by binding to and activating the GHSR-1a, a G-protein coupled receptor located in the anterior pituitary and hypothalamus.[6][7][8] This action mimics the endogenous ligand, ghrelin.[9] Activation of the GHSR-1a initiates a downstream signaling cascade, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC). This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and together with DAG, activates protein kinase C (PKC). This cascade ultimately culminates in the synthesis and secretion of growth hormone from somatotroph cells in the pituitary.[9]

GHSR_Signaling_Pathway cluster_cell Somatotroph Cell GHSR GHSR-1a Gq Gq/11 GHSR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca2+ Ca_Store->Ca_ion Ca_ion->PKC Activates GH_Vesicle GH Vesicle PKC->GH_Vesicle Phosphorylates GH_Release Growth Hormone Secretion GH_Vesicle->GH_Release Exocytosis Ligand Macimorelin or This compound Ligand->GHSR Binds & Activates

Caption: Ghrelin Receptor (GHSR-1a) Signaling Pathway.

Comparative Pharmacological Data

The following tables summarize the key pharmacological parameters for macimorelin and this compound based on available non-clinical and clinical data.

Table 1: Receptor Interaction and In Vitro Activity
ParameterMacimorelinThis compoundReference(s)
Target Growth Hormone Secretagogue Receptor (GHSR-1a)Growth Hormone Secretagogue Receptor (GHSR-1a)[1][4]
Action Full AgonistPotent Agonist[1][10]
Receptor Affinity Comparable to endogenous ghrelinBinds to human GHSR-1a[8][11]
In Vitro Potency Stimulates GH release in a dose-dependent mannerStimulates GH release from rat pituitary cells with potency and efficacy similar to GHRP-6[4][8]
Table 2: Comparative Pharmacokinetics
ParameterMacimorelin (Human Data)This compound (Animal/Human Data)Reference(s)
Administration OralOral[1][4]
Tmax (Time to Peak Conc.) 0.5 - 1.5 hours~30 minutes (i.v. in dogs)[6][8]
T½ (Elimination Half-life) ~4.1 hours4.1 ± 0.4 hours (in dogs)[4][6][8]
Metabolism Primarily hepatic, via CYP3A4Substrate and inhibitor of CYP3A4[1][6][12]
Oral Bioavailability Not specified, but orally active. Food decreases AUC by ~49%.30% (in dogs)[6][8]
Drug Interactions Potential for interaction with strong CYP3A4 inducers/inhibitors.Significant interaction with CYP3A4 substrates (e.g., midazolam). Acts as a mechanism-based inhibitor.[12][13]
Table 3: Comparative Pharmacodynamics
ParameterMacimorelin (Human Data)This compound (Human/Animal Data)Reference(s)
Primary Effect Stimulates GH releaseStimulates GH release[1][6]
Peak GH Response 30 - 90 minutes post-dose~30 minutes post-dose (i.v. in dogs)[6][8]
Effect on Other Hormones No significant effect reported on ACTH, TSH, or prolactin at therapeutic doses.Transient increases in ACTH, cortisol, and prolactin.[1][14]
Clinical Use Approved for diagnosis of Adult GH Deficiency.Investigated for GH deficiency; development limited.[1][3]

Experimental Protocols

The characterization of these compounds involves standard pharmacological assays.

Receptor Binding Assay
  • Objective: To determine the binding affinity of the compound to the GHSR-1a.

  • Methodology: A competitive binding assay is typically used. Membranes from cells stably expressing the human GHSR-1a are incubated with a radiolabeled ligand (e.g., [³⁵S]-MK-0677) and varying concentrations of the test compound (macimorelin or this compound). After incubation, bound and free radioligand are separated by filtration. The radioactivity of the filters is measured by scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).[8]

In Vitro Functional Assay (GH Secretion)
  • Objective: To measure the ability of the compound to stimulate GH release.

  • Methodology: Primary pituitary cells are isolated from rats and cultured. The cells are then incubated with various concentrations of the test compound (macimorelin or this compound). After a set incubation period, the culture medium is collected, and the concentration of secreted GH is quantified using an enzyme-linked immunosorbent assay (ELISA). The concentration of the compound that produces 50% of the maximal response (EC50) is calculated to determine potency.[8]

Clinical Pharmacokinetic/Pharmacodynamic Study
  • Objective: To assess the safety, tolerability, PK, and PD of the compound in human subjects.

  • Methodology: Healthy adult subjects or patients with suspected AGHD are administered a single oral dose of the compound (e.g., 0.5 mg/kg macimorelin) after an overnight fast. Blood samples are collected at pre-defined time points over a 24-hour period. Plasma concentrations of the drug are measured using a validated LC-MS/MS method to determine PK parameters (Cmax, Tmax, AUC, T½). Serum GH concentrations are measured at the same time points to evaluate the pharmacodynamic response (peak GH level, time to peak).[11][14]

GHS_Assessment_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation A Compound Synthesis (Macimorelin / this compound) B In Vitro Receptor Binding Assay (Determine Ki) A->B C In Vitro Functional Assay (GH Release, Determine EC50) A->C D In Vivo Animal Studies (PK/PD in Rats/Dogs) B->D C->D E Phase 1 Clinical Trial (Healthy Volunteers) - Safety - Tolerability - PK/PD D->E Proceed if promising F Phase 2/3 Clinical Trials (Patient Population) - Efficacy (e.g., Diagnostic Accuracy) - Safety E->F G Regulatory Submission & Approval F->G

Caption: General workflow for GH secretagogue evaluation.

Discussion of Comparative Pharmacology

Pharmacokinetics: Both macimorelin and this compound are orally active, a key advantage for patient administration.[1][4] Macimorelin's pharmacokinetics are well-characterized in humans, with a Tmax of approximately 1 hour and a half-life of 4.1 hours.[6] Data for this compound in dogs shows a similar half-life but its human PK data is less available in recent literature.[8] A critical point of differentiation is their interaction with the cytochrome P450 system. While macimorelin is a substrate for CYP3A4, this compound is a mechanism-based inhibitor of CYP3A4.[6][12] This gives this compound a significantly higher potential for drug-drug interactions, a factor that may have contributed to its limited clinical development.[1][12]

Pharmacodynamics: Both compounds are effective agonists at the GHSR-1a and potently stimulate GH secretion.[6][8] Macimorelin administration leads to a peak GH response between 30 and 90 minutes.[6] A notable difference is that this compound was reported to cause transient increases in other pituitary hormones like ACTH and prolactin, suggesting it may have a slightly less specific profile compared to macimorelin at the doses tested.[1][14]

Conclusion

Macimorelin and this compound share a common mechanism as orally active ghrelin receptor agonists that stimulate growth hormone secretion. Macimorelin has demonstrated a favorable and well-characterized pharmacokinetic and pharmacodynamic profile with a good safety record, leading to its approval as a diagnostic test for AGHD.[3][15] In contrast, while this compound is also a potent GH secretagogue, its development was likely hampered by factors including limited clinical efficacy in GHD adults and its significant inhibitory effect on CYP3A4, which poses a risk for drug-drug interactions.[1][12] For researchers, macimorelin serves as a successful benchmark for an approved GHSR-1a agonist, while the pharmacological profile of this compound, particularly its CYP3A4 inhibition, provides important considerations for the development of new chemical entities targeting this receptor.

References

Validating Tabimorelin's Biological Activity In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biological activity of Tabimorelin, a potent ghrelin receptor agonist, with other selected ghrelin mimetics. The information presented is intended to assist researchers in evaluating this compound's performance and designing further in vitro studies. The data herein is compiled from various publicly available scientific sources, and direct comparisons should be interpreted with caution due to variations in experimental methodologies between studies.

Introduction to this compound

This compound (also known as NN703) is an orally-active agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] It mimics the action of ghrelin, an endogenous peptide hormone, to stimulate the release of growth hormone (GH).[1] Like other ghrelin agonists, this compound is being investigated for its therapeutic potential in conditions such as growth hormone deficiency and cachexia.[2][3]

In Vitro Performance Comparison

The following tables summarize the in vitro binding affinity (Ki) and potency (EC50) of this compound and a selection of other ghrelin receptor agonists. It is critical to note that these values were determined in different laboratories using various assay systems. Therefore, this data should be used for informational purposes rather than as a direct head-to-head comparison.

Table 1: In Vitro Activity of this compound

ParameterValueCell System/Assay Condition
Ki50 nMHuman recombinant GHS-R1a
EC502.7 nMGH release from rat pituitary cells
EC5018 nMGH-releasing property in classical rat pituitary cell assay

Table 2: In Vitro Activity of Alternative Ghrelin Receptor Agonists

CompoundParameterValueCell System/Assay Condition
Anamorelin Ki0.70 nMGhrelin Receptor
EC501.5 nMGH release in rat pituitary cells
EC500.74 nMFLIPR assay
Capromorelin Ki7 nMHuman GHS-R1a
EC503 nMRat pituicyte
Macimorelin IC50 (binding)22.9 nMHuman pituitary GHS receptor
IC50 (binding)123 nMCloned human GHS-R1a
EC500.88 nMCalcium release
EC503.8 nMCRE-dependent reporter gene expression
Ulimorelin Ki16 nMHuman ghrelin receptor
Ki22 nMHuman type 1a GHSR
EC5029 nMAequorin Ca2+-bioluminescence assay

Key Experimental Methodologies

The in vitro biological activity of ghrelin receptor agonists like this compound is typically validated through a series of key experiments that assess their ability to bind to the ghrelin receptor and trigger downstream signaling pathways. Below are detailed protocols for some of the most common assays cited in the literature.

Receptor Binding Assay

This assay measures the affinity of a compound for the ghrelin receptor.

Objective: To determine the binding affinity (Ki) of the test compound to the ghrelin receptor (GHSR-1a).

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [125I]-ghrelin) for binding to cell membranes expressing the ghrelin receptor.

Generalized Protocol:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells or other suitable host cells are transiently or stably transfected with a plasmid encoding the human GHSR-1a.

    • Cells are cultured and harvested.

    • Cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.

  • Competitive Binding Assay:

    • A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

    • Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The membrane-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the ghrelin receptor and induce an increase in intracellular calcium concentration.

Objective: To determine the potency (EC50) of the test compound in stimulating intracellular calcium release.

Principle: Activation of the Gq-coupled ghrelin receptor leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye.

Generalized Protocol:

  • Cell Culture and Dye Loading:

    • Cells expressing GHSR-1a (e.g., CHO or HEK293 cells) are seeded into a multi-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • A baseline fluorescence reading is taken.

    • The test compound at various concentrations is added to the wells.

    • The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis:

    • The peak fluorescence response at each concentration of the test compound is measured.

    • A dose-response curve is generated by plotting the fluorescence response against the logarithm of the compound concentration.

    • The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response equation.

Growth Hormone (GH) Release Assay

This assay directly measures the primary physiological response to ghrelin receptor activation in pituitary cells.

Objective: To determine the potency (EC50) of the test compound in stimulating GH secretion from pituitary cells.

Principle: Ghrelin receptor agonists act on somatotroph cells in the anterior pituitary to stimulate the synthesis and release of GH.

Generalized Protocol:

  • Primary Pituitary Cell Culture:

    • Anterior pituitary glands are collected from rats.

    • The tissue is enzymatically dispersed to obtain a single-cell suspension.

    • The cells are plated in culture wells and allowed to attach.

  • Stimulation and Sample Collection:

    • The culture medium is replaced with a fresh medium containing various concentrations of the test compound.

    • The cells are incubated for a defined period to allow for GH release.

    • The culture medium is then collected.

  • GH Quantification:

    • The concentration of GH in the collected medium is measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis:

    • A dose-response curve is constructed by plotting the amount of GH released against the logarithm of the test compound concentration.

    • The EC50 value is calculated from this curve.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in validating this compound's biological activity, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and a logical comparison of ghrelin agonists.

ghrelin_signaling_pathway cluster_cell Cell Membrane GHSR Ghrelin Receptor (GHSR-1a) Gq Gq Protein GHSR->Gq Activates This compound This compound This compound->GHSR Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., GH Secretion) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to

Caption: Ghrelin Receptor Signaling Pathway.

in_vitro_assay_workflow start Start cell_culture Cell Culture with GHSR-1a Expression start->cell_culture assay_prep Assay Preparation (e.g., Dye Loading) cell_culture->assay_prep compound_addition Addition of this compound (Varying Concentrations) assay_prep->compound_addition incubation Incubation compound_addition->incubation data_acquisition Data Acquisition (e.g., Fluorescence Reading) incubation->data_acquisition analysis Data Analysis (Dose-Response Curve) data_acquisition->analysis results Determine EC50/Ki analysis->results end End results->end

Caption: General In Vitro Assay Workflow.

ghrelin_agonist_comparison This compound This compound Anamorelin Anamorelin Capromorelin Capromorelin Macimorelin Macimorelin Ulimorelin Ulimorelin Ghrelin Ghrelin Ghrelin_Agonists Ghrelin Receptor Agonists Ghrelin_Agonists->this compound Type Ghrelin_Agonists->Anamorelin Type Ghrelin_Agonists->Capromorelin Type Ghrelin_Agonists->Macimorelin Type Ghrelin_Agonists->Ulimorelin Type Ghrelin_Agonists->Ghrelin Type

Caption: Logical Comparison of Ghrelin Agonists.

Conclusion

References

Bioassay Comparison Guide: Confirming the GH-Releasing Function of Tabimorelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassays to confirm the growth hormone (GH)-releasing function of Tabimorelin, a potent, orally active GH secretagogue. We will explore both in vitro and in vivo methodologies, comparing this compound's performance with other relevant GH secretagogues and providing detailed experimental protocols and supporting data.

Introduction to this compound and Growth Hormone Secretagogues

This compound (also known as NN703) is a synthetic molecule that mimics the action of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHSR).[1] By binding to and activating the GHSR, this compound stimulates the pituitary gland to release growth hormone.[2] This makes it a promising candidate for the treatment of growth hormone deficiency and other related conditions.

To rigorously assess the biological function of this compound, a variety of bioassays can be employed. These assays are crucial for determining the potency, efficacy, and specificity of this compound in stimulating GH release. This guide will focus on the primary in vitro bioassay used for this compound's initial characterization—the rat pituitary cell assay—and compare its performance with other well-known GH secretagogues like GHRP-6, GHRP-2, and Ipamorelin. Additionally, we will discuss a relevant in vivo bioassay, the Macimorelin oral GH stimulation test, as a template for clinical evaluation.

Comparative Performance of GH Secretagogues

The efficacy of various GH secretagogues can be compared by examining their potency (EC50 - the concentration required to elicit 50% of the maximal response) and maximal efficacy (Emax - the maximum GH release stimulated). The following table summarizes available data from in vitro studies, primarily using primary rat pituitary cells.

CompoundTypePotency (EC50)Efficacy (Emax)Key Characteristics
This compound (NN703) Non-peptidyl GHSSimilar to GHRP-6Similar to GHRP-6Orally active, potent GH secretagogue.
GHRP-6 Peptidyl GHS~7 nMHighFirst-generation GHRP, may also stimulate cortisol and prolactin release.[3]
GHRP-2 Peptidyl GHS~0.3 nMHighMore potent than GHRP-6, may also stimulate cortisol and prolactin.[4]
Ipamorelin Peptidyl GHS~1.3 nMHighHighly selective for GH release with minimal effect on cortisol and prolactin.[3]
Macimorelin Non-peptidyl GHSN/A (in vivo data)N/A (in vivo data)Orally active, FDA-approved for diagnosing adult GH deficiency.

Note: Direct comparative studies with precise EC50 and Emax values for this compound are limited. The potency and efficacy are reported to be similar to GHRP-6 based on initial characterization studies.

Experimental Protocols

In Vitro Bioassay: Primary Rat Pituitary Cell Culture for GH Secretion

This assay directly measures the ability of a compound to stimulate GH release from primary pituitary cells.

Objective: To determine the dose-dependent effect of this compound on growth hormone secretion from isolated rat pituitary cells.

Materials:

  • Sprague-Dawley rats (male, 200-250g)

  • Collagenase type I

  • Hyaluronidase

  • DNase I

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • This compound and other test compounds (GHRP-6, etc.)

  • Rat GH ELISA kit

  • 96-well cell culture plates

Procedure:

  • Pituitary Gland Dissection: Humanely euthanize rats and aseptically remove the anterior pituitary glands.

  • Cell Dispersion:

    • Mince the pituitary tissue into small fragments.

    • Incubate the tissue fragments in a digestion solution containing collagenase, hyaluronidase, and DNase I at 37°C with gentle agitation to dissociate the cells.

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • Wash the cells with DMEM containing 10% FBS.

  • Cell Plating:

    • Resuspend the cells in culture medium (DMEM supplemented with 10% horse serum, 2.5% FBS, and penicillin-streptomycin).

    • Determine cell viability and number using a hemocytometer and trypan blue exclusion.

    • Plate the cells in 96-well plates at a density of 2 x 10^5 cells/well and incubate at 37°C in a humidified 5% CO2 atmosphere for 48-72 hours to allow for cell attachment.

  • GH Secretion Assay:

    • After the incubation period, wash the cells with serum-free DMEM.

    • Add fresh serum-free DMEM containing various concentrations of this compound or other test compounds to the wells. Include a vehicle control (e.g., DMSO or saline).

    • Incubate for a defined period (e.g., 4 hours) at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Measure the concentration of GH in the supernatant using a specific rat GH ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Construct a dose-response curve by plotting the GH concentration against the log concentration of the test compound.

    • Calculate the EC50 and Emax values for each compound.

Workflow for In Vitro GH Secretion Assay

GHS_In_Vitro_Workflow cluster_prep Cell Preparation cluster_assay GH Secretion Assay cluster_analysis Analysis Dissection Pituitary Dissection Dispersion Enzymatic Dispersion Dissection->Dispersion Plating Cell Plating & Culture Dispersion->Plating Treatment Treat with this compound/Analogs Plating->Treatment Incubation Incubate (4h, 37°C) Treatment->Incubation Collection Collect Supernatant Incubation->Collection ELISA GH ELISA Collection->ELISA Data_Analysis Calculate EC50/Emax ELISA->Data_Analysis

Caption: Workflow for the in vitro primary rat pituitary cell GH secretion assay.

In Vivo Bioassay: Oral GH Stimulation Test (Adapted from Macimorelin Protocol)

This assay evaluates the ability of an orally administered compound to stimulate GH release in a living organism. The following is a generalized protocol adapted from the clinically approved Macimorelin test, which can be modified for preclinical studies with this compound in appropriate animal models or for clinical investigations.

Objective: To assess the in vivo efficacy of orally administered this compound in stimulating growth hormone secretion.

Procedure (for human clinical trial):

  • Subject Preparation:

    • Subjects should fast overnight for at least 8 hours before the test.

    • A baseline blood sample is collected.

  • Drug Administration:

    • Administer a single oral dose of this compound (dose to be determined by preclinical studies).

  • Blood Sampling:

    • Collect blood samples at specified time points post-administration (e.g., 30, 45, 60, and 90 minutes).

  • GH Measurement:

    • Separate serum from each blood sample.

    • Measure serum GH concentrations using a validated immunoassay.

  • Data Analysis:

    • Determine the peak GH concentration (Cmax) and the time to peak concentration (Tmax) for each subject.

    • Compare the peak GH levels to baseline and to a placebo control group.

Logical Flow for In Vivo GH Stimulation Test

GHS_In_Vivo_Workflow Subject_Prep Subject Preparation (Fasting) Baseline_Sample Baseline Blood Sample Subject_Prep->Baseline_Sample Oral_Admin Oral Administration of this compound Baseline_Sample->Oral_Admin Time_Points Timed Blood Sampling (30, 45, 60, 90 min) Oral_Admin->Time_Points GH_Analysis Serum GH Measurement (Immunoassay) Time_Points->GH_Analysis Data_Eval Data Evaluation (Peak GH, Tmax) GH_Analysis->Data_Eval

Caption: Logical flow for an in vivo oral growth hormone stimulation test.

Signaling Pathway of this compound

This compound, like other ghrelin mimetics, exerts its GH-releasing effect by activating the Growth Hormone Secretagogue Receptor (GHSR-1a), a G-protein coupled receptor. The binding of this compound to GHSR-1a initiates a downstream signaling cascade.

Key Steps in the Signaling Pathway:

  • Receptor Binding: this compound binds to the GHSR-1a on the surface of pituitary somatotroph cells.

  • G-Protein Activation: This binding activates the Gq/11 G-protein.

  • PLC Activation: The activated G-protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • PKC Activation: Increased intracellular Ca2+ and DAG activate protein kinase C (PKC).

  • GH Exocytosis: The rise in intracellular calcium and activation of PKC trigger the fusion of GH-containing secretory vesicles with the cell membrane, resulting in the release of growth hormone.

Ghrelin Receptor Signaling Pathway

GHSR_Signaling This compound This compound GHSR1a GHSR-1a This compound->GHSR1a G_protein Gq/11 GHSR1a->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Intracellular Ca2+↑ ER->Ca2 releases Ca2->PKC activates GH_Vesicle GH Secretory Vesicle Ca2->GH_Vesicle triggers fusion PKC->GH_Vesicle promotes fusion GH_Release Growth Hormone Release GH_Vesicle->GH_Release results in

Caption: Simplified signaling pathway of this compound via the GHSR-1a receptor.

Conclusion

The confirmation of this compound's GH-releasing function relies on a combination of robust in vitro and in vivo bioassays. The primary rat pituitary cell assay provides a direct measure of its potency and efficacy at the cellular level, demonstrating a profile comparable to other established GH secretagogues. For clinical relevance, the oral GH stimulation test, guided by protocols developed for similar compounds like Macimorelin, is essential to confirm its activity in humans. Understanding the underlying ghrelin receptor signaling pathway provides a mechanistic basis for its observed effects. This guide provides the foundational knowledge and experimental frameworks for researchers to effectively evaluate this compound and other novel GH secretagogues.

References

A Head-to-Head Comparison of Oral Growth Hormone Secretagogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and orally bioavailable agents that can safely stimulate the body's own production of growth hormone (GH) has led to the development of a class of molecules known as growth hormone secretagogues (GHSs). These compounds, by mimicking the action of the endogenous hormone ghrelin, offer therapeutic potential in a variety of conditions characterized by muscle wasting, anorexia, and metabolic dysregulation. This guide provides a detailed, head-to-head comparison of prominent oral GHSs, focusing on their performance in clinical and preclinical studies, with supporting experimental data and methodologies.

Introduction to Oral Growth Hormone Secretagogues

Oral GHSs are small molecules that act as agonists of the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor.[1] Activation of this receptor in the hypothalamus and pituitary gland stimulates the pulsatile release of GH, which in turn promotes the production of insulin-like growth factor 1 (IGF-1).[2] This cascade of events can lead to increased appetite, lean body mass, and other beneficial metabolic effects.[3] This guide will focus on four key oral GHSs: Anamorelin, Macimorelin, Capromorelin, and Ibutamoren (MK-677).

Signaling Pathway of Oral Growth Hormone Secretagogues

Oral GHSs initiate their biological effects by binding to the GHSR-1a. This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways, primarily through G-protein coupling. The subsequent cascade results in the stimulation of GH release from the pituitary gland.

GHS Signaling Pathway cluster_cell Pituitary Somatotroph GHS Oral GHS GHSR GHSR-1a GHS->GHSR Binds to G_Protein Gq/11 GHSR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates GH_Vesicle GH Vesicle Ca_release->GH_Vesicle Induces fusion of PKC->GH_Vesicle Phosphorylates proteins on GH_Release GH Release GH_Vesicle->GH_Release Leads to

Figure 1: GHS Signaling Pathway for GH Release.

Comparative Efficacy in Clinical Trials

While direct head-to-head clinical trials are limited, the following tables summarize the efficacy of each GHS from placebo-controlled studies.

Table 1: Anamorelin in Cancer Cachexia (ROMANA 1 & 2 Trials)[4][5][6][7][8]
ParameterAnamorelin (100 mg/day)Placebop-value
ROMANA 1
Change in Lean Body Mass (kg)+1.10-0.44<0.001
Change in Body Weight (kg)+2.20+0.14<0.001
Change in Fat Mass (kg)+1.21-0.13<0.001
ROMANA 2
Change in Lean Body Mass (kg)+0.75-0.96<0.001
Change in Body Weight (kg)+0.95-0.57<0.001
Change in Fat Mass (kg)+0.77+0.090.012
Table 2: Macimorelin in Adult GH Deficiency Diagnosis and Cancer Cachexia
ApplicationParameterMacimorelinComparator/PlaceboDetails
AGHD Diagnosis [4]Sensitivity87%ITTGH cutoff: 2.8 ng/mL
Specificity96%ITTGH cutoff: 2.8 ng/mL
Cancer Cachexia (Pilot Study) [5][6]Body Weight Gain ≥0.8 kg2/10 patients0/5 patients1-week treatment
IGF-1 Increase ≥50 ng/mL0/10 patients0/5 patients1-week treatment
Table 3: Capromorelin in Appetite Stimulation and Body Composition
PopulationParameterCapromorelinPlacebop-value
Dogs with Reduced Appetite [1][2][7][8]Treatment Success (Appetite)68.6%44.6%0.008
Mean Body Weight Change+1.8%+0.1%<0.001
Older Adults (12 months) [9]Lean Body MassIncreased--
Stair ClimbImproved-0.04
Table 4: Ibutamoren (MK-677) in Healthy Older Adults[15][16][17][18]
Parameter (12-month change)Ibutamoren (25 mg/day)Placebop-value
Fat-Free Mass (kg)+1.1-0.5<0.001
Body Weight (kg)+2.7+0.80.003
Limb Fat (kg)+1.1+0.240.001
Fasting Blood Glucose (mmol/L)+0.3-0.015
LDL Cholesterol (mmol/L)-0.14-0.026

Experimental Protocols

Anamorelin: ROMANA 1 and 2 Trials[4][19]
  • Study Design: Two randomized, double-blind, placebo-controlled, phase 3 trials.

  • Participants: Patients with inoperable stage III or IV non-small cell lung cancer and cachexia (≥5% weight loss within 6 months or BMI < 20 kg/m ²).

  • Intervention: Anamorelin 100 mg orally once daily or placebo for 12 weeks.

  • Primary Endpoints:

    • Change in lean body mass (LBM) from baseline over 12 weeks, measured by dual-energy X-ray absorptiometry (DXA).

    • Change in handgrip strength from baseline over 12 weeks.

  • Secondary Endpoints: Change in body weight and anorexia-cachexia symptoms.

  • Experimental Workflow:

Anamorelin Trial Workflow Screening Patient Screening (NSCLC with Cachexia) Randomization Randomization (2:1) Screening->Randomization Treatment Anamorelin (100mg/day) Randomization->Treatment Placebo Placebo Randomization->Placebo Duration 12 Weeks Treatment->Duration Placebo->Duration Endpoint_Assessment Endpoint Assessment (LBM, Handgrip, Weight) Duration->Endpoint_Assessment

Figure 2: Anamorelin ROMANA Trial Workflow.
Macimorelin: Adult GH Deficiency Diagnostic Study[9][20]

  • Study Design: Multicenter, open-label, randomized, two-way crossover trial.

  • Participants: Subjects with a high, intermediate, and low likelihood of adult GH deficiency (AGHD) and healthy controls.

  • Intervention: A single oral dose of macimorelin (0.5 mg/kg).

  • Comparator: Insulin tolerance test (ITT).

  • Procedure:

    • Fasting overnight.

    • Administration of oral macimorelin solution.

    • Blood samples for GH measurement were collected at baseline and at 30, 45, 60, and 90 minutes post-dose.[4]

  • Endpoint: Peak GH concentration, with a pre-specified cutoff for diagnosis.

Capromorelin: Appetite Stimulation in Dogs[12][13][21]
  • Study Design: Prospective, randomized, masked, placebo-controlled clinical study.

  • Participants: Client-owned dogs with owner-reported inappetence for at least 2 days.

  • Intervention: Capromorelin oral solution (3 mg/kg) or placebo oral solution daily for 4 days.

  • Primary Endpoint: Owner's evaluation of appetite at day 3. Success was defined as an improvement in appetite.

  • Secondary Endpoint: Change in body weight.

Ibutamoren (MK-677): Healthy Older Adults Study[15][16][17][18]
  • Study Design: Two-year, double-blind, randomized, placebo-controlled, modified-crossover clinical trial.

  • Participants: Sixty-five healthy men and women aged 60-81.

  • Intervention: Oral administration of MK-677 (25 mg) or placebo once daily.

  • Primary Endpoints (at 1 year):

    • Change in fat-free mass (FFM).

    • Change in abdominal visceral fat.

  • Other Measurements: GH and IGF-I levels, body weight, fat mass, insulin sensitivity, lipids, and bone mineral density, assessed at baseline and every 6 months.

Safety and Tolerability

In general, oral GHSs are well-tolerated.[3][10] However, some class-specific and compound-specific adverse events have been noted.

  • Anamorelin: The most frequent drug-related adverse events in the ROMANA trials were hyperglycemia and diabetes (≤5%).[11]

  • Macimorelin: No serious adverse events were reported in the AGHD diagnostic study.[4]

  • Capromorelin (in dogs): The most commonly observed adverse effects were diarrhea, vomiting, polydipsia, and hypersalivation.[2]

  • Ibutamoren (MK-677): Frequent side effects included a transient increase in appetite, mild lower extremity edema, and muscle pain.[12] An increase in fasting blood glucose and a decrease in insulin sensitivity were also observed.[12]

Pharmacokinetics

A brief comparison of the pharmacokinetic profiles of these agents is presented below.

Table 5: Pharmacokinetic Properties
SecretagogueTmax (Time to Peak Concentration)Half-lifeNotes
Anamorelin 30-45 minutes and 2-4 hours (biexponential)6-7 hoursHigher exposure observed in females, but dose adjustment is not considered necessary.[13]
Macimorelin 0.5 - 1.5 hours-A liquid meal decreased Cmax and AUC by 55% and 49%, respectively.
Capromorelin --Data in humans is limited as studies were discontinued.[14]
Ibutamoren (MK-677) -Long biologic effect, allowing for once-daily dosing.[9]-

Conclusion

Oral growth hormone secretagogues represent a promising class of therapeutic agents with demonstrated efficacy in various clinical settings. Anamorelin has shown robust effects on lean body mass and appetite in cancer cachexia. Macimorelin is an effective and safe diagnostic tool for adult GH deficiency. Capromorelin is a potent appetite stimulant in veterinary medicine. Ibutamoren has demonstrated the ability to increase fat-free mass in older adults.

The choice of a specific GHS for therapeutic development will depend on the target indication, the desired clinical endpoint, and the safety profile. The data presented in this guide provide a foundation for researchers and drug development professionals to make informed decisions in this evolving field. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these promising compounds.

References

Selectivity Profile of Tabimorelin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tabimorelin's performance against other G protein-coupled receptors (GPCRs), supported by available experimental data. This compound (also known as NN-703) is a potent, orally active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), a class A GPCR.

This guide summarizes the selectivity of this compound, details the experimental methodologies used in its characterization, and provides visual representations of its signaling pathway and the principles of selectivity profiling.

Quantitative Selectivity Profile of this compound

This compound demonstrates high potency for the ghrelin receptor (GHSR-1a). While comprehensive screening data against a broad panel of GPCRs is not publicly available, preclinical and clinical studies have provided insights into its selectivity. The following table summarizes the available quantitative and qualitative data on this compound's activity at its primary target and its effects on other hormone systems, which may be indicative of interactions with other receptors.

Target Receptor/SystemSpeciesAssay TypeKey FindingsReference
Ghrelin Receptor (GHSR-1a) HumanRadioligand Binding Assay ([³⁵S]MK-677 displacement)Competitive inhibition of radioligand binding, confirming direct interaction.[1][2]
Ghrelin Receptor (GHSR-1a) RatIn vitro GH Release from Pituitary CellsPotency and efficacy similar to GHRP-6. EC₅₀ of 18 nM for a related compound.[1][3]
Growth Hormone-Releasing Hormone (GHRH) Receptor RatIn vitro GH Release from Pituitary CellsEffect on GH release was not inhibited by a GHRH antagonist, indicating no functional interaction with the GHRH receptor.[1][2]
Hypothalamic-Pituitary-Adrenal (HPA) Axis SwineIn vivo Cortisol ReleaseA 50% increase in cortisol levels was observed at all tested doses, suggesting a potential indirect or direct effect on the HPA axis.[1][2][4]
Anterior Pituitary Hormones HumanClinical Trial (single dose)No significant increases in ACTH, LH, FSH, TSH, and prolactin at the group level. However, subtle individual changes in ACTH, cortisol, and prolactin were noted at doses above 3.0 mg/kg.[5]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing scientific findings. The following are protocols relevant to the selectivity profiling of this compound.

Radioligand Binding Assay for GHSR-1a

This assay determines the binding affinity of a test compound to a specific receptor by measuring the displacement of a radiolabeled ligand.

  • Cell Culture and Membrane Preparation: Baby Hamster Kidney (BHK) cells stably expressing the human GHSR-1a are cultured and harvested. The cells are then homogenized, and the cell membrane fraction containing the receptor is isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled GHSR agonist (e.g., [³⁵S]MK-677) and varying concentrations of the test compound (this compound).

  • Separation and Detection: The reaction mixture is filtered to separate the membrane-bound radioactivity from the unbound radioligand. The radioactivity retained on the filter is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.[1][2]

In Vitro GH Release Assay

This functional assay measures the ability of a compound to stimulate the release of growth hormone from pituitary cells.

  • Primary Pituitary Cell Culture: Pituitary glands are collected from rats and enzymatically dissociated to obtain a single-cell suspension. The cells are then cultured for a period to allow them to recover and adhere.

  • Compound Incubation: The cultured pituitary cells are washed and then incubated with various concentrations of the test compound (this compound) or control substances (e.g., GHRP-6) for a defined period.

  • Sample Collection and Analysis: After incubation, the cell culture medium is collected. The concentration of growth hormone in the medium is quantified using a specific immunoassay, such as an ELISA.

  • Data Analysis: The dose-response curve for GH release is plotted, and the effective concentration that produces 50% of the maximal response (EC₅₀) is calculated to determine the potency of the compound.[1]

General GPCR Selectivity Profiling Workflow

To assess the broader selectivity of a compound like this compound, a comprehensive screening against a panel of GPCRs is typically performed.

  • Target Selection: A panel of GPCRs representing different families and subtypes is chosen. This often includes receptors known to be involved in potential off-target effects.

  • Assay Formats: A variety of assay formats can be employed, including:

    • Binding Assays: Radioligand binding or fluorescence-based binding assays to measure direct interaction with the receptors.

    • Functional Assays: Measurement of second messengers (e.g., cAMP, Ca²⁺), reporter gene activation, or β-arrestin recruitment to determine the functional consequence of binding (agonism or antagonism).

  • High-Throughput Screening: The test compound is screened against the GPCR panel at one or more concentrations.

  • Hit Confirmation and Dose-Response: Compounds that show significant activity ("hits") in the primary screen are then tested in full dose-response curves to determine their potency (e.g., IC₅₀ or EC₅₀) at the off-target receptors.

  • Selectivity Index Calculation: The ratio of the potency at the off-target receptor to the potency at the primary target (GHSR) is calculated to quantify the selectivity.

Visualizing Key Pathways and Concepts

Ghrelin Receptor (GHSR) Signaling Pathway

This compound, as a ghrelin mimetic, activates the GHSR, which primarily signals through the Gαq/11 and Gα12/13 G proteins. This leads to the activation of Phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in the release of intracellular calcium and the stimulation of growth hormone secretion.

GHSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GHSR Ghrelin Receptor (GHSR-1a) This compound->GHSR Binds to G_protein Gαq/11, Gα12/13 GHSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates GH_secretion Growth Hormone Secretion DAG->GH_secretion Contributes to Ca_release->GH_secretion Leads to

Caption: Simplified signaling pathway of the Ghrelin Receptor (GHSR) upon activation by this compound.

GPCR Selectivity Profiling Workflow

The process of determining the selectivity of a compound involves a systematic workflow, from initial screening to detailed characterization of off-target interactions.

GPCR_Selectivity_Workflow start Test Compound (e.g., this compound) primary_screen Primary Screen (GPCR Panel) start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification dose_response Dose-Response Analysis (IC₅₀ / EC₅₀ Determination) hit_identification->dose_response Hits selectivity_analysis Selectivity Analysis (Comparison to Primary Target) hit_identification->selectivity_analysis No Significant Hits dose_response->selectivity_analysis end Selectivity Profile selectivity_analysis->end

Caption: A typical workflow for GPCR selectivity profiling of a test compound.

Logical Relationship of this compound's Selectivity

This diagram illustrates the logical relationship between this compound and its known interactions, highlighting its primary target and observed secondary effects.

Tabimorelin_Selectivity_Logic This compound This compound GHSR Ghrelin Receptor (GHSR-1a) Primary Target This compound->GHSR High Affinity Agonist GHRHR GHRH Receptor No Interaction This compound->GHRHR No functional antagonism of GHRH effect HPA_Axis HPA Axis (e.g., ACTH, Cortisol) Potential Interaction This compound->HPA_Axis Observed increase in Cortisol/ACTH Other_Pituitary Other Pituitary Receptors (e.g., for Prolactin) Potential Minor Interaction This compound->Other_Pituitary Observed minor increase in Prolactin

Caption: Logical relationship of this compound's selectivity based on available data.

References

A Comparative Analysis of the In Vivo Half-Life of Tabimorelin and Hexarelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo half-life and related pharmacokinetic and pharmacodynamic properties of two synthetic growth hormone secretagogues, Tabimorelin and Hexarelin. The information is intended to assist researchers in the fields of endocrinology, pharmacology, and drug development in understanding the characteristics of these compounds.

Executive Summary

This compound and Hexarelin are both potent agonists of the growth hormone secretagogue receptor (GHSR), stimulating the release of growth hormone. However, they exhibit notable differences in their pharmacokinetic profiles, particularly their in-vivo half-life, which has significant implications for their research and potential therapeutic applications. This guide summarizes key experimental data, outlines the methodologies used in these studies, and provides a visual representation of their shared signaling pathway.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the available quantitative data on the in vivo half-life and other pharmacokinetic parameters of this compound and Hexarelin across different species.

ParameterThis compound (NN-703)HexarelinSpeciesRoute of AdministrationSource
Half-Life 4.1 ± 0.4 hours[1][2]~55 minutes[3]Beagle DogsOral[1][2]
Not explicitly stated in available abstracts, but modeled using a two-compartmental analysis.[4]~75.9 ± 9.3 minutesRats (Sprague-Dawley)Intravenous
120 minutesDogsIntravenous
Bioavailability 30%[1][2]Not AvailableBeagle DogsOral[1][2]

Note: While a human pharmacokinetic study for this compound was conducted, the specific half-life value is not available in the reviewed abstracts. The study indicated non-linear absorption with bioavailability increasing with the dose[4].

Experimental Protocols

This compound Pharmacokinetic Study in Beagle Dogs

A study was conducted to determine the pharmacokinetic profile of this compound (NN703) in beagle dogs.

  • Subjects: Beagle dogs.

  • Administration: this compound was administered both intravenously (i.v.) and orally (p.o.). For oral administration, a dose of 20 micromol/kg was used[1][2].

  • Sampling: Blood samples were collected at various time points after administration to measure plasma concentrations of this compound.

  • Analysis: Plasma concentrations of this compound were quantified, and pharmacokinetic parameters, including half-life and oral bioavailability, were calculated. The peak plasma concentration after i.v. administration was observed at approximately 30 minutes, with levels returning to baseline after 360 minutes[1][2].

This compound Pharmacokinetic Study in Humans

A randomized, placebo-controlled, double-blind, dose-escalating, single-dose trial was conducted in healthy male subjects.

  • Subjects: Healthy male volunteers.

  • Administration: this compound was administered orally as a solution at eight different dose levels[4].

  • Sampling: Blood samples were collected before dosing and up to 24 hours after dosing to determine the serum concentrations of this compound and growth hormone (GH)[4].

  • Analysis: Serum concentrations of this compound were determined using a validated analytical method based on solid-phase extraction and LC/MS/MS detection. A two-compartmental model with zero-order input was used to describe the pharmacokinetics of this compound[4].

Hexarelin Pharmacokinetic Study in Humans

Details on the specific experimental protocol for determining the half-life of Hexarelin in humans were not extensively available in the provided search results. However, it is reported that after intravenous administration, plasma growth hormone concentrations peaked at about 30 minutes and returned to baseline within 240 minutes, with a calculated half-life of approximately 55 minutes[3].

Mechanism of Action and Signaling Pathway

Both this compound and Hexarelin are agonists of the growth hormone secretagogue receptor 1a (GHSR1a), a G protein-coupled receptor[5][6]. Their binding to this receptor initiates a signaling cascade that leads to the secretion of growth hormone from the pituitary gland.

The primary signaling pathway for GHSR1a activation involves the Gq/11 and Gi/o G-proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The increased intracellular calcium is a key trigger for the fusion of GH-containing vesicles with the cell membrane and subsequent hormone release. Activation of GHSR can also lead to the activation of other downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and proliferation.

Hexarelin is also suggested to have a dual mechanism of action, not only by directly stimulating the pituitary but also by inhibiting somatostatin, a hormone that suppresses GH release[7]. Furthermore, Hexarelin has been shown to bind to the CD36 receptor in cardiac tissue, mediating some of its cardiovascular effects[8].

Below is a simplified diagram of the common signaling pathway for this compound and Hexarelin upon binding to GHSR1a.

GHSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound / Hexarelin GHSR1a GHSR1a G_protein Gq/11 & Gi/o GHSR1a->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates GH_Vesicle GH Vesicle Ca_release->GH_Vesicle Triggers fusion GH_Release Growth Hormone Release GH_Vesicle->GH_Release

Caption: GHSR1a signaling cascade initiated by this compound or Hexarelin.

Conclusion

This comparative guide highlights the key differences in the in vivo half-life of this compound and Hexarelin based on available preclinical and clinical data. This compound, with its longer half-life and oral bioavailability, presents a different pharmacokinetic profile compared to the shorter-acting, intravenously administered Hexarelin. These distinctions are critical for researchers designing experiments and for drug development professionals considering these compounds for further investigation. The provided experimental protocols and the signaling pathway diagram offer a foundational understanding for future studies in this area. Further research, particularly on the human pharmacokinetics of this compound, would be beneficial for a more complete comparison.

References

Validating Tabimorelin's Mechanism of Action Through Receptor Antagonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tabimorelin's (also known as NN703) mechanism of action with the established effects of ghrelin receptor agonism, supported by experimental data demonstrating its inhibition by specific antagonists. This validation is crucial for confirming that this compound exerts its pharmacological effects through the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor (GHS-R1a).

Confirmation of Mechanism via Receptor Blockade

The primary mechanism of action for this compound is its function as a potent, orally-active agonist at the ghrelin receptor.[1] This is substantiated by its ability to stimulate growth hormone (GH) release from pituitary cells, an effect that is characteristic of ghrelin and other GH secretagogues.[2] The definitive validation of this mechanism comes from receptor antagonism studies, where the effects of this compound are blocked by known antagonists of the ghrelin receptor.

Experimental evidence demonstrates that the GH-releasing activity of this compound is inhibited by established GHS antagonists, confirming its action is mediated through the ghrelin receptor.[1][2] This competitive inhibition is a cornerstone of classical pharmacology for verifying a drug's primary target.

Comparative Antagonist Potency

The following table summarizes the inhibitory constants (Ki) of various ghrelin receptor antagonists against the GH release stimulated by both the synthetic agonist GHRP-6 and this compound (NN703). The similar Ki values for inhibiting both agonists provide strong evidence that this compound operates through the same receptor as other well-characterized ghrelin mimetics.

AntagonistAgonistInhibitory Constant (Ki) [nmol/l]
[D-Lys3]-GHRP-6GHRP-638 ± 11
This compound (NN703) 40 ± 17
L-692,400GHRP-6130 ± 30
This compound (NN703) 120 ± 20
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance PGHRP-60.8 ± 0.2
This compound (NN703) 0.8 ± 0.2

Data sourced from Hansen BS, et al. (1999).[2]

Experimental Protocols

Rat Pituitary Cell Assay for Growth Hormone Release

This in vitro assay is a standard method to assess the potency and mechanism of action of growth hormone secretagogues and their antagonists.

Methodology:

  • Cell Preparation: Primary cultures of rat pituitary cells are prepared from the anterior pituitaries of male rats. The pituitaries are minced and enzymatically dispersed to obtain a single-cell suspension. These cells are then seeded in culture plates and maintained in an appropriate culture medium for a few days to allow for attachment and recovery.

  • Stimulation with Agonist: The cultured pituitary cells are washed and then incubated with various concentrations of this compound (NN703) or another ghrelin agonist like GHRP-6. This incubation is typically carried out for a defined period (e.g., 1-4 hours) at 37°C.

  • Antagonist Inhibition: To test for antagonism, the pituitary cells are pre-incubated with a known ghrelin receptor antagonist (e.g., [D-Lys3]-GHRP-6) for a short period before the addition of this compound.

  • Measurement of GH Release: After the incubation period, the culture medium is collected, and the concentration of growth hormone released from the cells is quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of GH released in the presence of the agonist is compared to basal (unstimulated) release. For antagonism experiments, the reduction in agonist-stimulated GH release in the presence of the antagonist is measured. The inhibitory constant (Ki) of the antagonist is then calculated from these data.[2]

Visualizing the Mechanism and its Validation

Signaling Pathway of the Ghrelin Receptor (GHSR)

The following diagram illustrates the primary signaling cascade initiated by the binding of an agonist like this compound to the ghrelin receptor, leading to the release of intracellular calcium and subsequent physiological effects.

GHSR_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) GHSR Ghrelin Receptor (GHSR) This compound->GHSR Binds to Gq Gq protein GHSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Response Cellular Response (e.g., GH Release) Ca2_cyto->Response Triggers Antagonism_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis A Culture Pituitary Cells B1 Control (Vehicle) B2 This compound B3 Antagonist + this compound B4 Antagonist Alone C Incubate and Collect Supernatant B1->C B2->C B3->C B4->C D Measure Growth Hormone (GH) Concentration C->D E Compare GH Levels D->E Logic_Diagram A Hypothesis: This compound is a GHSR Agonist B Observation: This compound stimulates GH release A->B predicts D Predicted Outcome if Hypothesis is True: GH release is inhibited A->D predicts C Experiment: Add a known GHSR Antagonist B->C leads to E Actual Result: GH release is inhibited C->E results in F Conclusion: This compound's mechanism is validated as a GHSR agonist D->F supports E->F confirms

References

Comparative Analysis of Downstream Signaling by Tabimorelin and Other Growth Hormone Secretagogues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the intracellular signaling pathways activated by Tabimorelin in comparison to other growth hormone secretagogues (GHSs), supported by experimental data and detailed protocols.

This guide provides an objective comparison of the downstream signaling mechanisms initiated by this compound and other prominent GHSs, including Ipamorelin and Capromorelin. All three compounds are potent agonists of the Growth Hormone Secretagogue Receptor (GHS-R1a), a G protein-coupled receptor (GPCR) that is the endogenous target of the hormone ghrelin.[1] Activation of GHS-R1a triggers a cascade of intracellular events, primarily leading to the secretion of growth hormone (GH) from the pituitary gland.[1] Understanding the nuances of these signaling pathways is critical for the development of targeted therapeutics for conditions ranging from growth hormone deficiency to muscle wasting and appetite stimulation.[2][3]

GHS-R1a Signaling Pathways: A Dual Cascade

Upon agonist binding, the GHS-R1a initiates signaling through two principal pathways: the canonical Gαq/11-mediated pathway and secondary pathways involving mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt.

The primary and most well-characterized pathway involves the coupling of the activated GHS-R1a to the Gαq/11 subunit of the heterotrimeric G protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in cytosolic calcium is a key event that ultimately leads to the exocytosis of GH-containing vesicles from somatotrophs in the pituitary gland.

In addition to the primary calcium mobilization pathway, GHS-R1a activation can also stimulate secondary signaling cascades that are important for other cellular responses. One such pathway is the MAPK/ERK pathway. The activation of this pathway is often mediated by protein kinase C (PKC), which is activated by DAG. Phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate gene expression, influencing cell growth and differentiation. Another important secondary pathway is the PI3K/Akt pathway, which is generally associated with cell survival and metabolic regulation.

Comparative Potency of GHSs

CompoundAssay TypeSpecies/Cell LineReadoutPotency (EC50/Ki)
This compound GH ReleaseRat Pituitary CellsGrowth Hormone Secretion2.7 nM (EC50)[4]
GH ReleaseRat Pituitary CellsGrowth Hormone Secretion18 nM (EC50)[5]
Binding AffinityHuman Recombinant GHS-R1aRadioligand Displacement50 nM (Ki)[4][6]
Ipamorelin GH ReleaseRat Pituitary CellsGrowth Hormone Secretion1.3 nM (EC50)
Capromorelin Derivative (Compound 4b) Intracellular Calcium Influx (FLIPR)hGHSR-1a expressing cellsCalcium Mobilization0.49 nM (EC50)
Ghrelin (Endogenous Ligand) Intracellular Calcium InfluxHek-GHS-R1a-EGFP cellsCalcium Mobilization88 nM (EC50)[4]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is a primary method to quantify the activation of the Gαq/11 pathway by GHS-R1a agonists.

a. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the human GHS-R1a in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

b. Dye Loading:

  • Prepare a loading buffer containing Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

  • Prepare a Fura-2 AM stock solution in anhydrous DMSO.

  • Dilute the Fura-2 AM stock solution in the loading buffer to a final concentration of 5 µM.

  • Remove the culture medium from the cells and add 100 µL of the Fura-2 AM loading buffer to each well.

  • Incubate the plate for 60 minutes at 37°C in the dark.

c. Compound Addition and Measurement:

  • Wash the cells twice with 100 µL of loading buffer to remove extracellular dye.

  • Add 100 µL of loading buffer containing the desired concentrations of this compound, Ipamorelin, Capromorelin, or a vehicle control to the respective wells.

  • Immediately place the plate in a fluorescence microplate reader equipped with dual-excitation wavelengths.

  • Measure the fluorescence emission at 510 nm with excitation wavelengths alternating between 340 nm and 380 nm every 2 seconds for a total of 3 minutes.

  • The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.

d. Data Analysis:

  • Calculate the 340/380 nm fluorescence ratio for each time point.

  • Normalize the data by subtracting the basal ratio before compound addition.

  • Plot the peak fluorescence ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK signaling pathway.

a. Cell Culture and Stimulation:

  • Culture HEK293 cells expressing GHS-R1a in 6-well plates until they reach 80-90% confluency.

  • Serum-starve the cells for 4-6 hours in serum-free DMEM prior to stimulation.

  • Treat the cells with varying concentrations of this compound, Ipamorelin, or Capromorelin for 5-10 minutes at 37°C.

b. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

c. Western Blotting:

  • Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

d. Data Analysis:

  • Quantify the band intensities for p-ERK and total ERK using densitometry software.

  • Calculate the ratio of p-ERK to total ERK for each sample.

  • Plot the normalized p-ERK/total ERK ratio against the logarithm of the agonist concentration to determine the EC50 value.

Visualizing the Signaling Networks

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general workflow for their experimental investigation.

GHS_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GHS This compound / GHS GHSR GHS-R1a GHS->GHSR binds Gq Gαq/11 GHSR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates MEK MEK PKC->MEK activates Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto GH_vesicle GH Vesicle Ca_cyto->GH_vesicle triggers GH_release GH Release GH_vesicle->GH_release exocytosis ERK ERK MEK->ERK phosphorylates pERK p-ERK ERK->pERK Gene_exp Gene Expression pERK->Gene_exp regulates

Caption: GHS-R1a downstream signaling pathways.

Experimental_Workflow start Start cell_culture Cell Culture (HEK293-GHSR) start->cell_culture ca_assay Intracellular Calcium Assay (Fura-2 AM) cell_culture->ca_assay erk_assay ERK Phosphorylation Assay (Western Blot) cell_culture->erk_assay data_analysis Data Analysis (EC50 Determination) ca_assay->data_analysis erk_assay->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

Caption: General experimental workflow for comparing GHS signaling.

References

A Comparative Analysis of Oral Bioavailability in Growth Hormone Secretagogues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the relative oral bioavailability of various growth hormone (GH) secretagogues. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data. The guide summarizes quantitative data, outlines experimental protocols for bioavailability assessment, and visualizes key pathways and workflows.

Introduction to Growth Hormone Secretagogues

Growth hormone secretagogues (GHSs) are a class of compounds that stimulate the pituitary gland to release growth hormone. They function by acting on the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor. GHSs can be broadly categorized into two main groups: peptidyl analogues (such as GHRP-6 and Hexarelin) and non-peptidyl mimetics (like Ibutamoren). A significant challenge in the clinical application of early GHSs was their poor oral bioavailability, often requiring administration via injection.[1] The development of non-peptide, small-molecule GHSs has led to compounds with significantly improved oral activity and longer half-lives, making them more viable for therapeutic use.[1][2]

Quantitative Comparison of Oral Bioavailability

The oral bioavailability of a drug is a critical pharmacokinetic parameter that measures the fraction of an administered dose that reaches systemic circulation unchanged. A key distinction among GHSs is the dramatic difference in oral bioavailability between peptide-based compounds and newer non-peptidyl mimetics.

The following table summarizes the oral bioavailability and other relevant pharmacokinetic data for several prominent GH secretagogues.

SecretagogueTypeOral Bioavailability (%)Half-Life (t½)Species
Ibutamoren (MK-677) Non-Peptidyl>60%~4.7 hoursHuman/Dog
Anamorelin (ONO-7643) Non-Peptidyl37%~7 hoursHuman
NN703 (Tabimorelin) Non-Peptidyl30%~4.1 hoursDog
Capromorelin Non-PeptidylData not specifiedNot specifiedDog
Macimorelin Non-PeptidylData not specifiedNot specifiedHuman
GHRP-6 Peptidyl~0.3%~20 minutesHuman
Hexarelin Peptidyl<1%~0.83 hoursHuman
GHRP-2 Peptidyl<1%Not specifiedHuman
Ipamorelin PeptidylData not specifiedNot specifiedSwine/Dog
Sermorelin (GHRH Analogue) PeptidylNot effective orallyNot applicableHuman

Data compiled from sources:[1][2][3][4][5][6][7]

As the data indicates, non-peptidyl secretagogues like Ibutamoren (MK-677) and Anamorelin demonstrate substantially higher oral bioavailability compared to their peptidyl counterparts, such as GHRP-6, which have negligible absorption when administered orally.[1][3] This difference is primarily due to the susceptibility of peptides to degradation in the gastrointestinal tract.[8]

Experimental Protocols

Determining Oral Bioavailability: A Standard In Vivo Protocol

The assessment of oral bioavailability (F) is typically conducted through an in vivo pharmacokinetic study that compares the plasma concentration of a drug over time after oral administration versus intravenous (IV) administration. The IV dose serves as the reference, as it represents 100% bioavailability.[9]

Objective: To determine the fraction of a GHS that reaches systemic circulation after oral administration.

Methodology: The Blood Concentration Method [10]

  • Subject Selection: Studies are generally conducted in healthy adult subjects (human or animal models like dogs or rats) to minimize variability.[11][12]

  • Study Design: A single-dose, two-period crossover design is often employed. A group of subjects receives a single oral dose of the drug. After a washout period sufficient for the drug to be eliminated from the body, the same subjects receive a single IV bolus dose of the drug.[12]

  • Blood Sampling: Following each administration, serial blood samples are collected at predetermined time intervals.[10] The sampling frequency is designed to capture the absorption, distribution, and elimination phases of the drug. For oral administration, sampling should cover the time to peak concentration (Cmax) and the elimination phase.[9][12]

  • Plasma Concentration Analysis: The concentration of the drug in the collected plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Calculation:

    • The plasma concentration-time data for each subject and each route of administration are plotted.

    • The Area Under the Curve (AUC) is calculated from time zero to the last measurable concentration point (AUC₀-t) and extrapolated to infinity (AUC₀-∞). The trapezoidal rule is commonly used for this calculation.[9]

    • The absolute oral bioavailability (F) is calculated using the following formula[9]:

      F (%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

      Where:

      • AUC_oral is the area under the plasma concentration-time curve after oral administration.

      • Dose_oral is the administered oral dose.

      • AUC_IV is the area under the plasma concentration-time curve after intravenous administration.

      • Dose_IV is the administered intravenous dose.

Visualizations: Pathways and Workflows

Signaling Pathway of Growth Hormone Secretagogues

GHSs exert their primary effect by binding to the GHS-R1a receptor, a G-protein coupled receptor located on somatotroph cells in the anterior pituitary gland and in the hypothalamus.[3] This binding initiates a signaling cascade that results in the secretion of growth hormone.

GHS_Signaling_Pathway cluster_membrane cluster_cytoplasm GHS GHS (e.g., Ibutamoren) Receptor GHS-R1a Receptor GHS->Receptor G_Protein Gq/11 (G-Protein) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Vesicle_Fusion GH Vesicle Fusion Ca_Release->Vesicle_Fusion PKC->Vesicle_Fusion GH_Release Growth Hormone Secretion Vesicle_Fusion->GH_Release Cell_Membrane Cell Membrane Cytoplasm Cytoplasm

Caption: GHS-R1a signaling cascade in pituitary somatotrophs.

Experimental Workflow for Bioavailability Assessment

The following diagram outlines the standard procedure for an in vivo study to determine the absolute oral bioavailability of a compound.

Bioavailability_Workflow start Start: Crossover Study Design groupA Group 1: Administer Oral Dose start->groupA groupB Group 2: Administer IV Dose start->groupB samplingA Serial Blood Sampling groupA->samplingA samplingB Serial Blood Sampling groupB->samplingB washout Washout Period samplingA->washout analysis Plasma Concentration Analysis (e.g., LC-MS) samplingA->analysis samplingB->washout samplingB->analysis groupA2 Group 1: Administer IV Dose washout->groupA2 groupB2 Group 2: Administer Oral Dose washout->groupB2 samplingA2 Serial Blood Sampling groupA2->samplingA2 samplingB2 Serial Blood Sampling groupB2->samplingB2 samplingA2->analysis samplingB2->analysis auc Calculate AUC (Oral and IV) analysis->auc calc_F Calculate Bioavailability (F) F = (AUC_oral/Dose_oral) / (AUC_IV/Dose_IV) auc->calc_F end End: Report F (%) calc_F->end

Caption: A typical crossover design workflow for determining oral bioavailability.

References

Safety Operating Guide

Essential Safety and Disposal Guide for Tabimorelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial operational and safety information for the proper handling and disposal of Tabimorelin (NN-703), a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR). Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for peptide-based pharmaceuticals and regulatory guidelines for chemical waste management.

Disclaimer: These guidelines are for informational purposes only. Always consult the manufacturer's or supplier's specific Safety Data Sheet (SDS) and adhere to all applicable local, state, and federal regulations for pharmaceutical waste disposal. Your institution's Environmental Health and Safety (EHS) department should be your primary resource for disposal protocols.

Proper Disposal Procedures for this compound

The disposal of this compound, as with any research chemical or pharmaceutical compound, must be conducted in a manner that ensures the safety of personnel and minimizes environmental impact.

Step-1: Inactivation and Initial Containment

  • Unused or Expired Solid this compound: Unused or expired solid (lyophilized) this compound should be disposed of as chemical waste. Do not discard it in regular trash or down the drain.

  • Solutions Containing this compound: Aqueous solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Organic solvent solutions (e.g., in DMSO) must be collected in a separate, appropriately labeled hazardous waste container compatible with the solvent.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, vials, and bench paper, should be considered contaminated and disposed of in a designated hazardous waste container.

Step-2: Waste Segregation and Labeling

  • Segregate this compound waste from other laboratory waste streams.

  • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other components of the waste (e.g., solvents).

Step-3: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • The primary recommended method for the disposal of pharmaceutical waste is incineration by a licensed facility.

Emergency Spill Procedures:

  • Evacuate and Secure: Immediately evacuate the area of the spill and restrict access.

  • Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or wipe up the material, avoiding the creation of dust.

  • Cleanup: Clean the spill area with a suitable detergent and water.

  • Waste Disposal: Collect all cleanup materials in a sealed, labeled hazardous waste container for proper disposal.

Quantitative Data: Stability and Storage

The stability of this compound is a critical factor in its handling and storage. The following table summarizes available data.

ParameterConditionDurationSource
Storage (Solid) Dry, dark, 0 - 4°C (short term)Days to weeks[1]
-20°C (long term)Months to years[1]
Storage (Solution) In DMSO at -20°C1 month[2]
In DMSO at -80°C6 months[2]
Shipping Ambient temperature as non-hazardous chemicalA few weeks[1]

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, the scientific literature indicates its use in various in vivo and in vitro studies. Below are outlines of likely experimental methodologies based on published research.

In Vivo Efficacy Studies in Animal Models (e.g., Rats)

  • Objective: To assess the effect of this compound on growth hormone (GH) secretion and other physiological parameters.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats are often used.

    • Acclimation: Animals are acclimated to the housing conditions for a set period before the experiment.

    • Drug Administration: this compound is administered, typically orally (p.o.) due to its oral activity, at varying doses. A vehicle control group receives the formulation without this compound.

    • Sample Collection: Blood samples are collected at specified time points post-administration via methods such as tail vein or jugular vein cannulation.

    • Analysis: Plasma is separated and analyzed for GH, IGF-1, and other relevant hormone levels using techniques like ELISA or radioimmunoassay.

    • Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to guidelines such as the ARRIVE guidelines.

In Vitro CYP3A4 Inhibition Assay

  • Objective: To determine the potential of this compound to inhibit the activity of the cytochrome P450 3A4 (CYP3A4) enzyme, a key enzyme in drug metabolism.[3]

  • Methodology:

    • System: Human liver microsomes or recombinant human CYP3A4 enzyme are used as the source of the enzyme.

    • Substrate: A known CYP3A4 substrate, such as midazolam or a fluorescent probe, is used.[3]

    • Incubation: this compound at various concentrations is pre-incubated with the enzyme system. The reaction is then initiated by adding the substrate and a cofactor like NADPH.

    • Detection: The rate of metabolite formation is measured over time using methods like HPLC-MS/MS or fluorescence detection.

    • Data Analysis: The inhibitory potential of this compound is determined by calculating the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Signaling Pathway and Logical Relationships

This compound functions as an agonist for the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. Activation of GHSR initiates a cascade of intracellular signaling events, primarily through the Gq protein subunit.

GHSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GHSR GHSR (Ghrelin Receptor) This compound->GHSR Binds to Gq Gq protein GHSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca GH_Vesicle Growth Hormone Vesicle Ca->GH_Vesicle Triggers fusion of PKC->GH_Vesicle Promotes fusion of GH_Release Growth Hormone Release GH_Vesicle->GH_Release

Caption: GHSR signaling pathway activated by this compound.

This diagram illustrates the primary signaling cascade initiated by this compound binding to the GHSR. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). Both pathways converge to stimulate the release of growth hormone from intracellular vesicles.

References

Personal protective equipment for handling Tabimorelin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Tabimorelin

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for managing potent pharmaceutical compounds in a laboratory setting to ensure personnel safety and proper disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure during the handling of this compound. The following table summarizes the recommended equipment based on the potential hazards associated with potent pharmaceutical compounds.[1][2][3][4]

PPE ComponentSpecificationPurpose
Gloves Double-gloving with powder-free nitrile or neoprene gloves is recommended.[2][5]Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical splash goggles or a full-face shield.[2][3]Protects eyes from splashes or aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling powders.[1][3]Prevents inhalation of airborne particles.
Lab Coat/Gown A disposable, long-sleeved gown that is resistant to chemicals.[2]Protects the body and personal clothing from contamination.
Footwear Closed-toe shoes, with the addition of shoe covers when there is a risk of spills.Protects feet from spills and falling objects.
Emergency Procedures: First Aid

Immediate action is critical in the event of an exposure. The following table outlines first aid measures.[6][7]

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove contaminated clothing.[6] Wash the affected area thoroughly with soap and water for at least 15 minutes.[7]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7]
Inhalation Move the individual to fresh air immediately.[7]
Ingestion Rinse the mouth with water.[6] Do not induce vomiting.[6]

In all cases of exposure, seek immediate medical attention after administering first aid.

Operational Plans

Donning and Doffing of Personal Protective Equipment (PPE)

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Put on Gown Don1->Don2 Don3 Put on Respirator Don2->Don3 Don4 Put on Goggles/Face Shield Don3->Don4 Don5 Put on Gloves (over gown cuffs) Don4->Don5 Doff1 Remove Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Goggles/Face Shield Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Perform Hand Hygiene Doff5->Doff6

Figure 1: Standard procedure for donning and doffing PPE.
Chemical Spill Management

In the event of a this compound spill, follow these steps to ensure safe cleanup and containment.

Spill_Management cluster_spill Chemical Spill Protocol A Alert personnel and cordon off the area B Don appropriate PPE A->B C Contain the spill with absorbent material B->C D Gently clean the spill area from outside in C->D E Collect all contaminated materials in a labeled hazardous waste bag D->E F Wipe the area with a suitable decontaminating agent E->F G Properly doff PPE and perform hand hygiene F->G H Dispose of waste according to institutional guidelines G->H

Figure 2: General workflow for managing a chemical spill.

Handling and Disposal

Handling:

  • This compound is for research use only.[8]

  • It is an orally active growth hormone secretagogue and a potent inhibitor of CYP3A4 activity.[8]

  • When preparing solutions, select an appropriate solvent and aliquot the solution to avoid repeated freeze-thaw cycles.[8]

  • For in vivo experiments, it is recommended to prepare fresh solutions daily.[8]

Storage:

  • Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[8]

Disposal:

  • All waste materials, including contaminated PPE and cleaning materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tabimorelin
Reactant of Route 2
Reactant of Route 2
Tabimorelin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.